cis-Aconitic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31662. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dioxofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJRTUUUJYMTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064228 | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-55-4, 31511-11-2 | |
| Record name | Aconitic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aconitic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Aconitic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Furanacetic acid, 2,5-dihydro-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-prop-1-ene-1,2,3-tricarboxylic cyclic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-dihydro-2,5-dioxofuran-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACONITIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G00QN452A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to cis-Aconitic Anhydride for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cis-aconitic anhydride (B1165640), a key reagent in the development of advanced drug delivery systems. This document details its chemical and physical properties, synthesis and purification protocols, and its application in pH-sensitive therapeutic formulations.
Core Properties of cis-Aconitic Anhydride
This compound (CAS Number: 6318-55-4) is a cyclic anhydride of cis-aconitic acid.[1][2][3] It is a valuable building block in organic synthesis, particularly for introducing pH-sensitive linkers in drug-polymer conjugates.[4][5]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 6318-55-4 | [1][2][3] |
| Molecular Formula | C₆H₄O₅ | [2][3] |
| Molecular Weight | 156.09 g/mol | [2] |
| Appearance | White to cream or pale brown crystalline powder | N/A |
| Melting Point | 75-78 °C | [4] |
| Boiling Point | 397.8±25.0 °C (Predicted) | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as xylene and acetic anhydride | [4] |
| Density | 1.621±0.06 g/cm³ (Predicted) | [4] |
Spectral Data
| Spectroscopy | Key Features |
| Infrared (IR) | The IR spectrum of this compound is characterized by two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric vibrations of the anhydride functional group. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. |
Synthesis and Purification
The synthesis of this compound is typically a two-step process starting from the readily available citric acid.
Experimental Protocol: Synthesis of cis-Aconitic Acid from Citric Acid
This procedure is adapted from the established method for preparing aconitic acid.[6]
-
Dehydration of Citric Acid:
-
In a round-bottomed flask equipped with a reflux condenser, combine 210 g (1 mole) of powdered citric acid monohydrate with a solution of 210 g (115 cc, 2 moles) of concentrated sulfuric acid in 105 cc of water.[6]
-
Heat the mixture in an oil bath maintained at 140-145°C for seven hours.[6]
-
Pour the resulting light brown solution into a shallow dish and rinse the flask with a small amount of hot glacial acetic acid.[6]
-
Allow the solution to cool slowly to 41-42°C with occasional stirring to induce crystallization of aconitic acid.[6]
-
Collect the solid by suction filtration.[6]
-
The crude product can be purified by recrystallization from glacial acetic acid to yield a mixture of cis- and trans-aconitic acid.[6]
-
Experimental Protocol: Preparation of this compound
This protocol is based on the general method for anhydride formation.[4]
-
Cyclization of cis-Aconitic Acid:
-
Reflux the prepared aconitic acid (containing the cis-isomer) in xylene (approximately 7.5 parts) for one hour.[4]
-
Alternatively, reflux the acid in acetic anhydride.[4]
-
After the reaction is complete, evaporate the solvent under reduced pressure.[4]
-
Recrystallize the resulting residue from benzene (B151609) to obtain purified this compound.[4]
-
Note: this compound is sensitive to moisture and should be handled under anhydrous conditions.[4]
-
Role in Biological Pathways
cis-Aconitic acid, the precursor to the anhydride, is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway.
The Citric Acid Cycle
In the citric acid cycle, citrate (B86180) is isomerized to isocitrate. This reaction proceeds through a cis-aconitate intermediate and is catalyzed by the enzyme aconitase.[7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
cis-Aconitic anhydride chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of cis-aconitic anhydride (B1165640), covering its chemical identity, structural details, physicochemical properties, synthesis, and significant roles in biochemical pathways and therapeutic applications.
Chemical Structure and IUPAC Name
cis-Aconitic anhydride is a cyclic dicarboxylic anhydride derived from cis-aconitic acid. Its structure features a five-membered furan-2,5-dione ring substituted with an acetic acid group.
IUPAC Name: 2-(2,5-dioxofuran-3-yl)acetic acid[1][2]
Synonyms: cis-Propene-1,2,3-tricarboxylic anhydride[3][4]
The chemical structure can be visualized as follows:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₅ | [3][4][5][6] |
| Molecular Weight | 156.09 g/mol | [3] |
| CAS Number | 6318-55-4 | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 75-78 °C | [3] |
| Solubility | Soluble in acetone (B3395972) and ethanol. Reacts with water. | |
| SMILES | O=C(O)CC1=CC(=O)OC1=O | [3] |
| InChI | 1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8) | [3] |
Experimental Protocols
The synthesis of this compound is typically a two-step process, starting from the dehydration of citric acid to form cis-aconitic acid, followed by cyclization to the anhydride.
Step 1: Synthesis of cis-Aconitic Acid from Citric Acid
This protocol is adapted from established methods of dehydrating citric acid.
-
Materials:
-
Citric acid monohydrate (210 g, 1 mole)
-
Concentrated sulfuric acid (210 g, 2 moles)
-
Deionized water
-
1 L round-bottom flask
-
Reflux condenser
-
Oil bath
-
Shallow dish
-
Suction funnel
-
-
Procedure:
-
In the 1 L round-bottom flask, combine 210 g of powdered citric acid monohydrate with a solution of 210 g of concentrated sulfuric acid in 105 mL of water.
-
Equip the flask with a reflux condenser.
-
Heat the mixture in an oil bath maintained at 140-145 °C for 7 hours.
-
Pour the resulting light brown solution into a shallow dish and allow it to cool slowly.
-
As the solution cools, cis-aconitic acid will crystallize. Stir occasionally to break up the solid mass.
-
Collect the solid product by suction filtration.
-
The crude cis-aconitic acid can be purified by recrystallization from glacial acetic acid.
-
Step 2: Cyclization to this compound
-
Materials:
-
cis-Aconitic acid (from Step 1)
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
-
Procedure:
-
Place the dried cis-aconitic acid into a round-bottom flask.
-
Add an excess of acetic anhydride.
-
Reflux the mixture for 1-2 hours.
-
After the reaction is complete, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which can be purified by recrystallization from a suitable solvent like benzene (B151609) or a mixture of ethyl acetate (B1210297) and hexane.
-
Biological Significance and Applications
cis-Aconitic acid is a key intermediate in the citric acid cycle, a fundamental metabolic pathway. The enzyme aconitase catalyzes the reversible conversion of citrate (B86180) to isocitrate, with cis-aconitate as the intermediate. This isomerization is crucial for the subsequent oxidative decarboxylation steps of the cycle.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. Citraconic anhydride synthesis - chemicalbook [chemicalbook.com]
- 6. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
cis-Aconitic anhydride molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential information regarding the molecular properties of cis-aconitic anhydride (B1165640), a key reagent in various chemical syntheses.
Core Molecular Data
cis-Aconitic anhydride, also known as cis-propene-1,2,3-tricarboxylic anhydride, is a significant chemical intermediate.[1][2] Its fundamental molecular characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₅ | [1][2][3][4][5] |
| Molecular Weight | 156.09 g/mol | [1][2][3][4] |
| CAS Number | 6318-55-4 | [1][2][4][5] |
Chemical Structure and Properties
This compound is a cyclic molecule derived from cis-aconitic acid. It is sensitive to moisture and is utilized in the preparation of pH-sensitive polymers and nanoparticles for drug delivery applications.[3][6][7]
Logical Relationship Diagram
The following diagram illustrates the conceptual relationship between cis-aconitic acid, the formation of this compound, and its primary molecular identifiers.
Caption: Formation and properties of this compound.
Experimental Protocols
While this guide focuses on the molecular weight and formula, a common experimental protocol for the synthesis of this compound involves the dehydration of cis-aconitic acid. This can be achieved by refluxing in a solvent such as xylene or with acetic anhydride, followed by evaporation and recrystallization from a suitable solvent like benzene.[3][6] It is crucial to handle the compound in a moisture-sensitive environment.[3][6]
Disclaimer: The experimental details provided are for informational purposes only and should be supplemented with a comprehensive literature review and risk assessment before any laboratory work is undertaken.
References
- 1. scbt.com [scbt.com]
- 2. This compound 95 6318-55-4 [sigmaaldrich.com]
- 3. This compound | 6318-55-4 [chemicalbook.com]
- 4. cis-アコニット酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Solubility of cis-Aconitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cis-aconitic anhydride (B1165640). Given the compound's reactivity, particularly its sensitivity to moisture, this document outlines its qualitative solubility in various solvents, presents quantitative solubility data for structurally analogous cyclic anhydrides to offer a comparative reference, and details a robust experimental protocol for determining the solubility of moisture-sensitive compounds. Furthermore, this guide includes visualizations of relevant experimental workflows and a conceptual signaling pathway pertinent to its application in drug delivery.
Introduction to cis-Aconitic Anhydride
This compound (CAS 6318-55-4) is a cyclic dicarboxylic anhydride. It is a derivative of cis-aconitic acid, an intermediate in the Krebs cycle. The anhydride is of significant interest in pharmaceutical sciences and polymer chemistry, primarily due to its utility as a pH-sensitive linker in drug delivery systems.[1][2][3] Its ability to undergo hydrolysis under acidic conditions allows for the targeted release of conjugated therapeutic agents in the acidic microenvironments of tumors or within endosomal compartments of cells. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and various applications.
Qualitative Solubility of this compound
-
Protic Solvents (e.g., Water, Alcohols): this compound is highly reactive towards protic solvents. It is sensitive to moisture and readily hydrolyzes in water to form cis-aconitic acid.[4][5] Similarly, it reacts with alcohols to form the corresponding monoesters.[6][7] Therefore, it is considered reactive rather than soluble in these solvents in the traditional sense. For reference, its hydrolysis product, cis-aconitic acid, is soluble in water and alcohol, and slightly soluble in ether.[8][9]
-
Aprotic Solvents: Purification of this compound is often achieved through recrystallization, which provides insights into its solubility in certain aprotic organic solvents. Procedures involving refluxing in xylene or acetic anhydride followed by recrystallization from benzene (B151609) suggest that this compound is soluble in these solvents, particularly at elevated temperatures.[4][5]
Quantitative Solubility of Structurally Similar Cyclic Anhydrides
To provide a quantitative frame of reference for researchers, the following tables summarize the solubility of two structurally similar cyclic anhydrides: maleic anhydride and succinic anhydride. These compounds share the cyclic anhydride functional group and offer a proxy for the potential solubility behavior of cis-aconic anhydride in various organic solvents.
Table 1: Solubility of Maleic Anhydride in Various Organic Solvents at 25°C [10]
| Solvent | Solubility ( g/100 g) |
| Acetone (B3395972) | 227 |
| Ethyl Acetate (B1210297) | 112 |
| Chloroform (B151607) | 52.5 |
| Benzene | 50 |
| Toluene | 23.4 |
| o-Xylene | 19.4 |
| Carbon Tetrachloride | 0.60 |
| Ligroin | 0.25 |
Note: Maleic anhydride reacts with water to form maleic acid and with alcohols to form esters.[11][12] It is soluble in dioxane and slightly soluble in chloroform and benzene.[13]
Table 2: Qualitative and Temperature-Dependent Solubility of Succinic Anhydride [14][15][16]
| Solvent | Solubility | Temperature Dependence |
| Acetone | Easily Soluble | Solubility increases with temperature. |
| Acetonitrile (B52724) | Soluble | Solubility increases with temperature. |
| Ethyl Acetate | Soluble | Solubility increases with temperature. |
| 2-Propanol | Soluble | Solubility increases with temperature. |
| Chloroform | Soluble | Not specified |
| Carbon Tetrachloride | Soluble | Not specified |
| Alcohols | Soluble (with reaction) | Not specified |
| Benzene | Poorly Soluble | Not specified |
| Ether | Very Slightly Soluble | Not specified |
| Water | Very Slightly Soluble (with hydrolysis) | Not specified |
| Petroleum Ether | Practically Insoluble | Not specified |
Note: The solubility of succinic anhydride in acetone, acetonitrile, 2-propanol, and ethyl acetate increases with temperature. For instance, between 298.15 K and 333.15 K, the solubility order is acetone > acetonitrile > 2-propanol > ethyl acetate.[14]
Experimental Protocol for Determining the Solubility of this compound
Given the moisture sensitivity of cis-aconic anhydride, a carefully designed experimental protocol is necessary to obtain reliable solubility data. The following gravimetric method is recommended.
Objective: To determine the equilibrium solubility of cis-aconic anhydride in a given aprotic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous solvent of interest (e.g., benzene, xylene, dioxane)
-
Inert gas (e.g., nitrogen or argon)
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Drying oven
-
Glove box or glove bag (optional, but recommended)
Procedure:
-
Preparation of Saturated Solutions:
-
All glassware should be thoroughly dried in an oven at >100°C and cooled in a desiccator before use.
-
If available, perform all manipulations of the solid anhydride in a glove box or glove bag under an inert atmosphere.
-
Add an excess amount of cis-aconic anhydride to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Record the total mass of the vial and the anhydride.
-
Under an inert atmosphere, add a known volume or mass of the anhydrous solvent to the vial.
-
Tightly cap the vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.
-
Agitate the vials for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately pass the solution through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.
-
Record the mass of the filtered solution.
-
-
Gravimetric Determination:
-
Evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the anhydride.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved cis-aconic anhydride can be determined by subtracting the initial mass of the empty vial.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Solubility ( g/100 mL): (mass of solute / volume of supernatant collected) x 100
-
Solubility (mol/L): (moles of solute / volume of supernatant collected in L)
-
Safety Precautions:
-
This compound is corrosive and can cause severe skin burns and eye damage.[1] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for the specific solvents being used for their handling and disposal requirements.
Visualizations
The following diagram illustrates the key steps in the experimental determination of cis-aconic anhydride solubility.
References
- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 6318-55-4 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]
- 9. CIS-ACONITIC ACID | 585-84-2 [chemicalbook.com]
- 10. scent.vn [scent.vn]
- 11. chembk.com [chembk.com]
- 12. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 13. Maleic anhydride - CAMEO [cameo.mfa.org]
- 14. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]
- 15. mpbio.com [mpbio.com]
- 16. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Thermal Behavior of cis-Aconitic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and decomposition pathway of cis-aconitic anhydride (B1165640). Understanding these characteristics is crucial for applications in drug delivery systems, polymer synthesis, and as a chemical intermediate where thermal processing is involved. This document summarizes key quantitative data, details experimental methodologies, and visualizes the decomposition process to support research and development efforts.
Thermal Stability and Decomposition Profile
cis-Aconitic anhydride is the initial product of the thermal dehydration of cis-aconitic acid. Studies utilizing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have elucidated its thermal behavior, revealing a multi-step decomposition process.
The initial dehydration of cis-aconitic acid to form this compound is the first key event. Subsequently, the anhydride undergoes further transformations at elevated temperatures. A notable characteristic of this process is the exothermic isomerization of the initially formed this compound into the more thermally stable trans-aconitic anhydride. This isomerization is a critical step in the overall decomposition pathway.[1][2]
The final decomposition products are reported to be citraconic anhydride and/or itaconic anhydride, formed through subsequent dehydration and decarboxylation reactions.[1][3] Under fire conditions, hazardous decomposition products include carbon oxides (CO and CO2).[4][5]
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data obtained from the thermal analysis of cis-aconitic acid, which directly relates to the formation and subsequent decomposition of this compound.
Table 1: Onset and End Decomposition Temperatures of cis-Aconitic Acid at Various Heating Rates [1]
| Heating Rate (K/min) | Onset Temperature (°C) | End Temperature (°C) |
| 5 | 131.75 | 147.05 |
| 10 | 141.95 | 157.65 |
| 15 | 148.85 | 167.95 |
Table 2: Second Stage Decomposition Temperatures of cis-Aconitic Acid (Decomposition of Anhydride Intermediate) at Various Heating Rates [1]
| Heating Rate (K/min) | Onset Temperature (°C) | End Temperature (°C) |
| 5 | 174.35 | 193.05 |
| 10 | 187.95 | 205.75 |
| 15 | 198.95 | 212.75 |
Table 3: Third Stage Decomposition Temperatures of cis-Aconitic Acid at Various Heating Rates [1]
| Heating Rate (K/min) | Onset Temperature (°C) | End Temperature (°C) |
| 5 | 254.05 | 304.75 |
| 10 | 268.35 | 326.85 |
| 15 | 277.25 | 339.85 |
Table 4: DSC Data for the Thermal Decomposition of cis-Aconitic Acid at a Heating Rate of 10 K/min [3]
| Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| 134.55 | 86.55 |
| 185.25 | -23.61 |
Note: The negative enthalpy value indicates an exothermic process, corresponding to the isomerization of this compound to trans-aconitic anhydride.[1][2]
Experimental Protocols
The data presented in this guide were primarily derived from studies employing thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and hyphenated techniques such as TG-MS (Mass Spectrometry) and TG-FTIR (Fourier-Transform Infrared Spectroscopy).[1][2]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Apparatus : A Mettler-Toledo TGA/DSC 1 instrument was utilized for simultaneous TGA-DSC measurements.[1]
-
Sample Preparation : Samples with a mass of approximately 5-10 mg were placed in aluminum crucibles.[2]
-
Atmosphere : The experiments were conducted under a neutral argon atmosphere with a flow rate of 15 mL/min.[2]
-
Heating Program : Samples were heated over a temperature range of 293 K to 673 K (20°C to 400°C).[2] A range of linear heating rates (5, 10, and 15 K/min) were applied to study the kinetics of the decomposition.[1][2]
-
Data Analysis : The onset and end temperatures of decomposition were determined by extrapolation from the recorded TG and DSC curves.[1]
Hyphenated Techniques (TG-MS and TG-FTIR)
-
Purpose : To identify the gaseous products evolved during the thermal decomposition.[1]
-
TG-MS : A Netzsch STA 449 C Jupiter thermal analyzer was coupled with a Netzsch QMS 403/5Skimmer mass spectrometer.
-
TG-FTIR : A Netzsch STA 449 C Jupiter thermal analyzer was coupled with a Bruker Tensor 27 FTIR spectrometer.
-
Experimental Conditions : The heating program and atmosphere were consistent with the TGA/DSC experiments.[1]
Visualization of the Decomposition Pathway
The following diagrams illustrate the proposed thermal decomposition pathway of cis-aconitic acid, highlighting the formation and subsequent reactions of this compound, and the experimental workflow for its analysis.
Caption: Proposed thermal decomposition pathway of cis-aconitic acid.
Caption: Experimental workflow for thermal analysis.
References
A Technical Guide to the Moisture Sensitivity and Storage of cis-Aconitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the inherent moisture sensitivity of cis-aconitic anhydride (B1165640), a critical reagent in the synthesis of pH-sensitive polymers and drug delivery systems. Understanding and controlling its stability is paramount for reproducible and successful research outcomes. This document outlines the chemical basis of its instability in the presence of water, provides recommended storage and handling protocols, and details experimental methods for assessing its integrity.
The Challenge of Moisture: Hydrolysis of cis-Aconitic Anhydride
This compound is susceptible to hydrolysis, a chemical reaction in which water cleaves the anhydride bond, converting it to cis-aconitic acid. This degradation pathway is irreversible and results in the loss of the anhydride's reactivity, which is crucial for its function as a modifying agent in the development of drug delivery systems and other advanced materials. The presence of the resulting dicarboxylic acid can alter reaction kinetics, stoichiometry, and the physicochemical properties of the final product.
The hydrolysis reaction proceeds via nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of the corresponding dicarboxylic acid.
Recommended Storage and Handling Protocols
To maintain the integrity and reactivity of this compound, strict adherence to proper storage and handling procedures is essential. The primary goal is to minimize exposure to atmospheric moisture.
Storage Conditions: It is recommended to store this compound in a cool, dry, and inert environment.[1] Visual inspection of the material upon receipt and before each use is crucial; any clumping or caking of the white crystalline solid may indicate moisture absorption.[2]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[1] |
| Container | Tightly sealed, opaque glass vial | Protects from light and moisture ingress. |
| Location | Desiccator with an active desiccant | Provides an additional layer of protection against ambient humidity. |
Handling Procedures: All manipulations of this compound should be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent exposure to ambient air.[2] All glassware and equipment must be rigorously dried before use, for example, by oven-drying overnight at >120°C and cooling under an inert gas stream.[2]
Experimental Protocols for Assessing Stability
The following protocols are adapted from established methods for other anhydrides and are recommended for determining the moisture content and monitoring the hydrolysis of this compound.
Protocol 1: Determination of Water Content by Karl Fischer Titration
This method is the industry standard for the accurate quantification of water content in solids and liquids.[1][2]
Objective: To quantify the moisture content of a this compound sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous Karl Fischer solvent (methanol-based or specialized formulation)
-
Karl Fischer titrant
-
Gas-tight syringe or a weighing boat for solid samples
-
This compound sample
Methodology:
-
System Preparation: The Karl Fischer solvent is added to the titration cell, and the instrument will pre-titrate the solvent to eliminate any residual water, establishing a dry baseline.[1]
-
Titer Determination: The titrant is calibrated by injecting a precise amount of a certified water standard. This determines the exact amount of water that reacts with 1 mL of the titrant.
-
Sample Introduction: A precisely weighed amount of this compound is quickly introduced into the titration cell.
-
Titration: The titration is initiated, and the instrument automatically dispenses the titrant until the endpoint is reached. The volume of titrant used is recorded.
-
Calculation: The water content in the sample is calculated based on the volume of titrant consumed and the predetermined titer.
Note: Some anhydrides can react slowly with the methanol (B129727) solvent in Karl Fischer reagents, which may lead to inaccurate readings. Specialized, methanol-free reagents are available and should be considered if this interference is suspected.[2]
Protocol 2: Monitoring Hydrolysis by In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This technique allows for real-time monitoring of the chemical changes in the reaction mixture without the need for sampling.[3]
Objective: To determine the rate of hydrolysis of this compound under specific conditions.
Materials:
-
FTIR spectrometer with an in-situ probe (e.g., ATR probe)
-
Reaction vessel (e.g., jacketed glass reactor) with a port for the in-situ probe
-
This compound
-
Water (or a solvent with a known water content)
Methodology:
-
Background Spectrum: A background spectrum of the solvent is acquired.
-
Reaction Initiation: A known amount of this compound is dissolved in the solvent within the reaction vessel, and the in-situ probe is submerged in the solution. A specific amount of water is then added to initiate the hydrolysis.
-
Data Acquisition: FTIR spectra are collected at regular intervals over the course of the reaction.
-
Data Analysis: The disappearance of the characteristic anhydride carbonyl stretching bands (typically around 1780 and 1850 cm⁻¹) and the appearance of the carboxylic acid carbonyl stretching band (around 1700 cm⁻¹) and the broad O-H stretching band (around 3000 cm⁻¹) are monitored. The concentration of the anhydride and acid over time can be determined by creating a calibration curve.
-
Kinetic Analysis: The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the hydrolysis pathway and a recommended workflow for handling this moisture-sensitive reagent.
Caption: Hydrolysis of this compound to cis-aconitic acid.
References
Spectroscopic Profile of cis-Aconitic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cis-aconitic anhydride (B1165640) (CAS 6318-55-4), a molecule of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise ¹H and ¹³C NMR data for cis-aconitic anhydride remains elusive in readily available literature, with many sources providing data for its hydrated form, cis-aconitic acid. However, historical literature provides some insight.
¹H NMR Data
A definitive ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound is not available in the public domain at this time. Older literature suggests that NMR data has been recorded, but the specific details are not provided in accessible abstracts.[1][2]
¹³C NMR Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the distinctive dual carbonyl (C=O) stretching bands typical of a cyclic anhydride.
Table 1: IR Spectroscopic Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
| Symmetric C=O Stretch | 1870 - 1845 | Strong | General for saturated cyclic anhydrides |
| Asymmetric C=O Stretch | 1800 - 1775 | Strong | General for saturated cyclic anhydrides |
| C-O-C Stretch | ~1058 | Strong | |
| C-C Stretch | 960 - 880 | Strong | General for cyclic anhydrides |
Note: The lower-wavenumber C=O stretch is typically more intense in cyclic anhydrides.[3][4]
Mass Spectrometry (MS)
Mass spectrometry data for this compound has been reported through Gas Chromatography-Mass Spectrometry (GC-MS).
Table 2: Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Note |
| 40 | Most Abundant | Top Peak |
| 44 | High | 2nd Highest Peak |
| 39 | High | 3rd Highest Peak |
| Multiple other fragments | Varies | Total of 84 peaks reported |
Source: PubChem CID 65163[5]
Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data presented above.
4.1. Sample Preparation
Synthesis and Purification: this compound can be synthesized from cis-aconitic acid. A common purification method involves refluxing the crude product in xylene or acetic anhydride, followed by evaporation of the solvent and recrystallization from benzene. It is crucial to note that this compound is sensitive to moisture.[1]
4.2. NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid sample like this compound would involve:
-
Dissolution: Dissolving a few milligrams of the purified anhydride in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical to avoid reaction with the anhydride.
-
Data Acquisition: Recording the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
4.3. Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is then recorded. A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.
Potassium Bromide (KBr) Pellet Method:
-
A small amount of this compound is finely ground with dry KBr powder in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.
4.4. Mass Spectrometry (GC-MS)
A typical GC-MS protocol for a solid analyte like this compound would involve:
-
Sample Derivatization (if necessary): To increase volatility for GC analysis, the anhydride may be derivatized.
-
Injection: The sample, dissolved in a suitable volatile solvent, is injected into the GC.
-
Gas Chromatography: The components of the sample are separated on a capillary column based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. This compound | 6318-55-4 [chemicalbook.com]
- 2. Alpha-methyl-cis-aconitic acid, cis-aconitase substrate. I. Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Aconitic anhydride | C6H4O5 | CID 65163 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and History of cis-Aconitic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Aconitic anhydride (B1165640), a reactive cyclic dicarboxylic anhydride, holds a unique position in the landscape of organic chemistry. Though not as widely recognized as some of its counterparts, its history is intertwined with early explorations of natural product chemistry and the study of fundamental reaction mechanisms. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of cis-aconitic anhydride, with a focus on the key experimental milestones that defined our understanding of this compound. While direct involvement in signaling pathways is not a prominent feature of its scientific narrative, its utility as a precursor in the synthesis of more complex molecules underscores its continued relevance.
Historical Perspective and Discovery
The story of this compound is intrinsically linked to that of its parent acid, aconitic acid. Aconitic acid itself was first isolated in 1820 by the Swiss chemist Jacques Peschier from the plant Aconitum napellus (wolf's bane). However, the specific isolation and characterization of its cis-anhydride form came much later.
The definitive synthesis and characterization of this compound is credited to the work of Malachowski and Maslowski in 1928 , as detailed in Chemische Berichte. Their work provided the first concrete evidence of the successful preparation of the cyclic anhydride from cis-aconitic acid. Prior to this, the thermal decomposition of citric acid was known to produce a mixture of products, including aconitic acid isomers and their anhydrides, but the specific isolation and structural confirmation of the cis-anhydride had not been explicitly detailed.
Subsequent studies further refined the understanding of this molecule. Notably, the work of Groth and Dahlén in 1967 provided key infrared spectroscopic data, which was crucial for confirming the cyclic anhydride structure. Later, in 1966, Gawron and Mahajan contributed to the characterization with nuclear magnetic resonance (NMR) spectroscopy, offering deeper insights into the molecule's stereochemistry.
Physicochemical Properties
This compound is a white to off-white crystalline solid. It is sensitive to moisture, readily hydrolyzing back to cis-aconitic acid.
| Property | Value | Reference |
| Molecular Formula | C₆H₄O₅ | |
| Molecular Weight | 156.09 g/mol | |
| Melting Point | 75-78 °C | [1][2] |
| CAS Number | 6318-55-4 |
Experimental Protocols
Synthesis of this compound from cis-Aconitic Acid
This is the most direct and common method for the preparation of this compound. The procedure involves the dehydration of cis-aconitic acid using a dehydrating agent, typically acetic anhydride.
Protocol:
-
Reactants: cis-Aconitic acid and acetic anhydride.
-
Procedure: cis-Aconitic acid is refluxed in an excess of acetic anhydride. The reaction time can vary, but is typically in the range of 1-2 hours.
-
Work-up: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.
-
Purification: The resulting crude product is then recrystallized from a suitable solvent, such as benzene (B151609) or a mixture of ether and petroleum ether, to yield purified this compound.
Synthesis via Thermal Decomposition of cis-Aconitic Acid
Studies on the thermal behavior of aconitic acid have shown that the cis-isomer undergoes dehydration to form the anhydride at elevated temperatures.[1]
Protocol:
-
Apparatus: A thermogravimetric analysis (TGA) instrument or a reaction vessel suitable for heating under controlled atmosphere.
-
Procedure: A sample of cis-aconitic acid is heated in an inert atmosphere (e.g., argon).
-
Temperature Profile: The dehydration process leading to the formation of this compound is observed to begin at approximately 132°C (405 K).[1]
-
Product Isolation: In a preparative setting, the reaction would be carried out in a vessel equipped to collect the sublimed or distilled anhydride, followed by purification as described above.
Data Presentation
Spectroscopic Data
While the original spectra from the historical papers are not accessible, the key findings are summarized below. Modern spectroscopic data is also available in various databases.
| Technique | Key Observations | Reference |
| Infrared (IR) Spectroscopy | Presence of characteristic anhydride carbonyl stretching bands. | Groth & Dahlén (1967) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provided confirmation of the cis-stereochemistry and the overall molecular structure. | Gawron & Mahajan (1966) |
Visualizations
Historical Development of this compound
References
An In-depth Technical Guide to the Structures of cis- and trans-Aconitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical distinctions between cis-aconitic anhydride (B1165640) and trans-aconitic anhydride. This document details their synthesis, comparative physicochemical properties, and key applications, with a focus on their roles in drug delivery and polymer science.
Introduction
Aconitic acid, a tricarboxylic acid, exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. These isomers can be dehydrated to form their respective cyclic anhydrides, cis-aconitic anhydride and trans-aconitic anhydride. The stereochemistry of the parent acid dictates the geometry of the resulting anhydride, which in turn significantly influences its physical properties, reactivity, and utility in various scientific applications. This compound, in particular, has garnered attention for its use as a pH-sensitive linker in drug delivery systems, while the trans isomer's precursor is explored as a cross-linking agent.[1][2]
Molecular Structure and Properties
The fundamental difference between cis- and trans-aconitic anhydride lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the cis isomer, the carboxyl groups are on the same side of the double bond, leading to a more sterically hindered and generally less stable conformation compared to the trans isomer, where they are on opposite sides. This structural difference manifests in their physical and chemical properties.
Data Presentation: Physicochemical Properties
| Property | This compound | trans-Aconitic Anhydride |
| CAS Number | 6318-55-4[3] | 14556-16-2 |
| Molecular Formula | C₆H₄O₅[3] | C₆H₄O₅ |
| Molecular Weight | 156.09 g/mol [3] | 156.09 g/mol |
| Melting Point | 75-78 °C[4] | Not readily available |
| Boiling Point | 397.8±25.0 °C (Predicted)[5] | 379.9 °C |
| Appearance | White to cream or pale brown powder/crystals[6] | Not readily available |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone[7] | Not readily available |
| Sensitivity | Moisture sensitive[5] | Not readily available |
Data Presentation: Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~3.5 (s, 2H), ~6.3 (s, 1H) | Singlet, Singlet | CH₂, =CH |
| trans-Aconitic Anhydride | No experimental data found | - | - |
Note: Specific NMR data for the anhydrides is limited in the literature. The provided data for the cis isomer is based on typical shifts for similar structures.
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | No experimental data found | - |
| trans-Aconitic Anhydride | No experimental data found | - |
FTIR (Fourier-Transform Infrared Spectroscopy)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1850, ~1780 | C=O stretch (anhydride) |
| ~1720 | C=O stretch (carboxylic acid) | |
| ~1640 | C=C stretch | |
| trans-Aconitic Anhydride | No experimental data found | - |
Note: Anhydrides typically show two carbonyl stretching bands due to symmetric and asymmetric stretching. The exact positions can vary based on the molecular structure and physical state.[8]
Experimental Protocols
Synthesis of Aconitic Acid (Precursor)
Aconitic acid, the precursor to both anhydrides, can be synthesized via the dehydration of citric acid.[9]
Materials:
-
Citric acid monohydrate
-
Concentrated sulfuric acid
-
Water
-
Glacial acetic acid
-
Concentrated hydrochloric acid
Procedure:
-
In a 1-liter round-bottomed flask equipped with a reflux condenser, place 210 g (1 mole) of powdered citric acid monohydrate.
-
Add a solution of 210 g (115 cc, 2 moles) of concentrated sulfuric acid in 105 cc of water.
-
Heat the mixture in an oil bath at 140–145°C for seven hours.
-
Pour the resulting light brown solution into a shallow dish and rinse the flask with 10 cc of hot glacial acetic acid.
-
Allow the solution to cool slowly to 41–42°C with occasional stirring to break up the solid mass of aconitic acid that separates.
-
Collect the solid on a suction funnel, press, and drain thoroughly until practically dry.
-
Stir the solid to a homogeneous paste with 70 cc of concentrated hydrochloric acid, cooled in an ice bath.
-
Collect the solid on a suction funnel, wash with two 10-cc portions of cold glacial acetic acid, and suck thoroughly dry.
-
Spread the product in a thin layer on a porous plate or paper for final drying. The product is a mixture of cis and trans isomers.
Synthesis and Purification of this compound
This compound can be prepared from the mixture of aconitic acids, followed by purification.
Materials:
-
Aconitic acid (mixture of isomers)
-
Acetic anhydride (Ac₂O) or Xylene
-
Benzene (B151609) (Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.)
Procedure:
-
Reflux the aconitic acid mixture in acetic anhydride or xylene for 1 hour.[5]
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the residue from benzene to yield purified this compound.[5]
Synthesis of trans-Aconitic Anhydride
The direct synthesis of trans-aconitic anhydride is less commonly described. One method suggests it is produced by the oxidation of trans-aconitic acid. Another study implies that thermal transformations of both citric acid and trans-aconitic acid can lead to the formation of trans-aconitic anhydride.
Applications and Signaling Pathways
This compound in pH-Sensitive Drug Delivery
This compound is a valuable tool in drug delivery due to its ability to form a pH-sensitive linker. When conjugated to a drug molecule containing an amine group, it forms an amide bond that is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 5-6) or the tumor microenvironment.[10][11] This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing side effects.
The reaction of this compound with a primary amine on a drug or a polymer backbone results in the formation of a maleamic acid derivative. The adjacent carboxylic acid group participates in an intramolecular catalysis of the amide bond hydrolysis under acidic conditions.
Experimental Workflow for Polymer Conjugation
The conjugation of this compound to a polymer, such as poly(ethylene glycol)-block-poly(L-lysine), is a key step in creating pH-sensitive drug delivery systems.[5]
trans-Aconitic Anhydride in Polymer Cross-linking
trans-Aconitic acid, the precursor to the anhydride, is an effective cross-linking agent for polymers like starch.[2] The presence of multiple carboxylic acid groups allows for the formation of ester linkages with hydroxyl groups on the polymer chains, creating a three-dimensional network. This cross-linking enhances the mechanical properties and reduces the water solubility of the polymer films.[2]
Conclusion
The geometric isomerism of cis- and trans-aconitic anhydride leads to distinct chemical properties and applications. While both are derived from aconitic acid, the cis isomer has been extensively studied for its role in creating pH-sensitive drug delivery systems, offering a mechanism for targeted therapy. The trans isomer's precursor, on the other hand, shows promise as a bio-based cross-linking agent for modifying polymer properties. Further research into the synthesis and characterization of the trans-anhydride and a more detailed comparison of the spectroscopic data of both isomers would be beneficial for expanding their applications in materials science and pharmaceutical development.
References
- 1. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 2. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 6318-55-4 [chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fenyolab.org [fenyolab.org]
- 7. Crystal structures of aconitase with trans-aconitate and nitrocitrate bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. studenttheses.uu.nl [studenttheses.uu.nl]
- 11. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of Cis-Aconitic Anhydride: A Technical Guide for Drug Development Professionals
December 22, 2025
Abstract
Cis-aconitic anhydride (B1165640) is a cyclic anhydride of significant interest in the pharmaceutical sciences, primarily for its utility as a pH-sensitive linker in drug delivery systems. Its reactivity towards nucleophiles, particularly hydrolysis and aminolysis, underpins its function in creating conjugates that are stable at physiological pH but release their cargo in the acidic microenvironment of tumors or endosomes. This technical guide provides an in-depth analysis of the theoretical principles governing the reactivity of cis-aconitic anhydride, supported by available experimental data and computational studies on analogous systems. The document details the thermodynamics of its isomerization, the kinetics of its key reactions, and the mechanistic pathways of its pH-dependent cleavage. Detailed experimental protocols for characterizing its reactivity are also provided, along with visualizations of reaction workflows, to aid researchers and scientists in the rational design and development of novel drug delivery platforms.
Introduction
The targeted delivery of therapeutic agents to specific sites within the body is a cornerstone of modern drug development. A key strategy in this endeavor is the use of linker molecules that tether a drug to a carrier, such as a polymer or nanoparticle, and then release the drug in response to a specific physiological trigger. This compound has emerged as a valuable tool in this context due to the pH-lability of the amide bond formed upon its reaction with amine-containing drugs.
The reactivity of this compound is dictated by the electrophilicity of its carbonyl carbons and the strain within the five-membered ring. Nucleophilic attack by water (hydrolysis) or amines (aminolysis) leads to ring-opening and the formation of a carboxylic acid and an amide, respectively. The rate of these reactions is highly dependent on the pH of the surrounding medium, a property that is exploited in the design of drug delivery systems that target acidic tissues.
This whitepaper will delve into the theoretical underpinnings of this compound's reactivity, drawing upon computational chemistry studies and experimental evidence to provide a comprehensive understanding of its behavior.
Theoretical Framework
The reactivity of cyclic anhydrides like this compound can be rationalized through the principles of physical organic chemistry and computational modeling. Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and predicting reactivity trends.[1][2] While specific DFT studies on the nucleophilic attack on this compound are limited in the public domain, valuable insights can be gleaned from studies on structurally similar molecules, such as maleic anhydride and its derivatives.[1][2]
The key factors influencing the reactivity of this compound are:
-
Ring Strain: The five-membered ring of the anhydride is strained, which contributes to its reactivity. Nucleophilic attack relieves this strain, providing a thermodynamic driving force for the reaction.
-
Electrophilicity of Carbonyl Carbons: The two carbonyl carbons are electrophilic and are the primary sites of nucleophilic attack. The electron-withdrawing nature of the adjacent carboxylic acid and the double bond enhances this electrophilicity.
-
Leaving Group Ability: The carboxylate group formed upon ring-opening is a good leaving group, facilitating the reaction.
Thermodynamics of Isomerization
This compound can undergo isomerization to its more stable trans-isomer. This transformation is an important consideration in its synthesis and storage. A theoretical study utilizing Density Functional Theory (DFT) has calculated the thermodynamic parameters for this isomerization.
| Thermodynamic Parameter | Value (kJ/mol) |
| Enthalpy of Isomerization (ΔH_isom) | -30.66 |
| Free Energy of Isomerization (ΔG_isom) | -27.48 |
Table 1: Calculated Thermodynamic Data for the Isomerization of this compound to trans-Aconitic Anhydride.
The negative values for both enthalpy and free energy indicate that the isomerization to the trans form is an exothermic and spontaneous process. This suggests that reaction conditions and storage should be carefully controlled to maintain the desired cis-isomer.
Reactivity with Nucleophiles
The primary reactions of this compound relevant to drug delivery are its reactions with nucleophiles, which lead to the opening of the anhydride ring.
Hydrolysis
In the presence of water, this compound undergoes hydrolysis to form cis-aconitic acid. This reaction is a critical factor in the stability of drug conjugates in aqueous environments. The rate of hydrolysis is pH-dependent, being significantly faster under acidic conditions. This accelerated hydrolysis in acidic environments is a key feature of its use as a pH-sensitive linker.
Aminolysis
The reaction of this compound with primary or secondary amines results in the formation of an amide bond and a free carboxylic acid group. This is the key reaction for conjugating amine-containing drugs to the anhydride linker. The resulting amide bond is susceptible to intramolecularly catalyzed hydrolysis, particularly at acidic pH, which facilitates drug release.
A study on the conjugation of doxorubicin (B1662922) (an amine-containing anticancer drug) to a carrier using a this compound linker demonstrated the pH-dependent release of the drug. The half-life of doxorubicin release was found to be significantly shorter at pH 5.0 compared to physiological pH.[3]
| pH | Half-life of Doxorubicin Release (hours) |
| 5.0 | 3 |
| 7.4 | Stable |
Table 2: pH-Dependent Release of Doxorubicin from a cis-Aconityl Conjugate.[3]
This data quantitatively illustrates the pH-sensitive nature of the amide bond formed from this compound.
pKa of cis-Aconitic Acid
The pH-dependent reactivity of this compound and its derivatives is intimately linked to the pKa values of the carboxylic acid groups in the ring-opened product, cis-aconitic acid.[4][5][6] The protonation state of these carboxylic acid groups influences the rate of intramolecularly catalyzed hydrolysis of the amide bond in drug conjugates.
| pKa Value | Reported Value(s) |
| pKa1 | 1.95, 2.11, 2.78, 2.80 |
| pKa2 | 4.41, 4.46 |
| pKa3 | 6.21 |
Table 3: Reported pKa Values for cis-Aconitic Acid.[4][5][6][7][8]
The presence of a carboxylic acid group with a pKa around 4.4 is particularly relevant for pH-sensitive drug release in the endosomal/lysosomal compartments of cancer cells, where the pH is typically in the range of 4.5-6.5.
Experimental Protocols
To aid researchers in the characterization of this compound reactivity, the following section provides detailed methodologies for key experiments. These protocols are adapted from established methods for studying anhydride kinetics.[9][10][11]
Protocol for Kinetic Study of this compound Hydrolysis via In-Situ FTIR Spectroscopy
Objective: To determine the rate constant for the hydrolysis of this compound at a given temperature and pH.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions of desired pH (e.g., phosphate (B84403) or acetate (B1210297) buffers)
-
Anhydrous solvent for stock solution (e.g., dioxane or acetone)
-
FTIR spectrometer with an in-situ attenuated total reflectance (ATR) probe
-
Jacketed reaction vessel with temperature control
-
Magnetic stirrer
Procedure:
-
Calibration: Prepare a series of standard solutions of cis-aconitic acid of known concentrations in the reaction buffer. Record the FTIR spectrum of each standard and create a calibration curve by plotting the absorbance of a characteristic carboxylic acid peak (e.g., C=O stretch) against concentration.
-
Reaction Setup: Assemble the jacketed reaction vessel with the ATR probe and magnetic stirrer. Circulate a fluid at the desired reaction temperature through the jacket.
-
Reaction Initiation: Add a known volume of the reaction buffer to the vessel and allow it to equilibrate to the desired temperature. Start collecting FTIR spectra at regular time intervals (e.g., every 30 seconds).
-
Injection: Prepare a concentrated stock solution of this compound in the anhydrous solvent. Inject a small, known volume of this stock solution into the reaction vessel with vigorous stirring to initiate the hydrolysis reaction.
-
Data Acquisition: Continue to collect FTIR spectra over time until the reaction is complete, as indicated by the disappearance of the anhydride peaks and the stabilization of the carboxylic acid peaks.
-
Data Analysis: Using the calibration curve, convert the absorbance of the cis-aconitic acid peak at each time point to concentration. Plot the concentration of this compound (calculated from the initial concentration and the concentration of the product) versus time. Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law.
Protocol for Synthesis and pH-Dependent Release from a cis-Aconityl-Drug Conjugate
Objective: To synthesize a conjugate of this compound with an amine-containing drug and to quantify the rate of drug release at different pH values.
Materials:
-
This compound
-
Amine-containing drug
-
Anhydrous aprotic solvent (e.g., dimethylformamide, DMF)
-
Tertiary amine base (e.g., triethylamine)
-
Buffer solutions of different pH values (e.g., pH 7.4 and pH 5.0)
-
HPLC system with a suitable column for separating the drug from the conjugate
-
Dialysis tubing or size-exclusion chromatography columns for purification
Procedure:
-
Conjugation: Dissolve the amine-containing drug and a slight molar excess of this compound in the anhydrous solvent. Add the tertiary amine base to catalyze the reaction. Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours).
-
Purification: Remove the solvent under reduced pressure. Purify the conjugate by dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the formation of the conjugate using techniques such as NMR, mass spectrometry, and FTIR.
-
Release Study: Prepare solutions of the purified conjugate in the buffer solutions of different pH values. Incubate the solutions at 37°C.
-
Sampling and Analysis: At various time points, withdraw aliquots from each solution. Analyze the samples by HPLC to quantify the amount of free drug that has been released.
-
Data Analysis: Plot the percentage of drug released versus time for each pH. Determine the half-life of drug release at each pH to quantify the pH-sensitivity of the linker.
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided below to illustrate key logical relationships and experimental workflows related to the study of this compound reactivity.
Caption: Workflow for a theoretical and experimental study of this compound reactivity.
Caption: Mechanism of pH-responsive drug release from a cis-aconityl conjugate.
Conclusion
This compound is a versatile and highly valuable molecule in the field of drug delivery. Its reactivity, particularly its pH-sensitive hydrolysis and aminolysis, allows for the intelligent design of drug conjugates that can selectively release their therapeutic payload in the acidic microenvironments characteristic of diseased tissues. This technical guide has provided a comprehensive overview of the theoretical principles governing the reactivity of this compound, supported by available experimental data. The detailed experimental protocols and workflow visualizations are intended to serve as a practical resource for researchers and scientists working to harness the potential of this unique molecule in the development of next-generation targeted therapies. Further computational studies focused specifically on this compound would be invaluable in refining our understanding of its reactivity and in guiding the design of even more sophisticated drug delivery systems.
References
- 1. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT Modeling of the Alternating Radical Copolymerization and Alder-Ene Reaction between Maleic Anhydride and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitic acid - Wikipedia [en.wikipedia.org]
- 5. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]
- 6. Page loading... [guidechem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Human Metabolome Database: Showing metabocard for cis-Aconitic acid (HMDB0000072) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
cis-Aconitic anhydride safety data sheet and handling precautions
An In-depth Technical Guide to cis-Aconitic Anhydride (B1165640): Safety Data Sheet and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling precautions for cis-Aconitic anhydride, a key reagent in various chemical syntheses. The following sections detail its properties, hazards, and the necessary measures to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] It is sensitive to moisture and should be stored accordingly.[2][3] Key quantitative data are summarized in the table below.
| Property | Value | References |
| CAS Number | 6318-55-4 | |
| Molecular Formula | C₆H₄O₅ | [4] |
| Molecular Weight | 156.09 g/mol | [4] |
| Melting Point | 75-78 °C (lit.) | [2] |
| Appearance | White to cream or pale brown powder/crystalline powder | [5] |
| Purity | ≥94% to ≥98% (depending on the supplier) | [5][6] |
Safety Data Sheet (SDS) Summary
This section summarizes the critical safety information typically found in a Safety Data Sheet for this compound.
Hazard Identification
This compound is classified as a hazardous substance.[1]
-
GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1).[1] It may also cause respiratory irritation.[1]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][7]
-
Precautionary Statements: P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363.[7]
First-Aid Measures
Immediate medical attention is required in case of exposure.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediate medical attention is required.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Avoid dust formation and contact with skin, eyes, or clothing.[1]
-
Environmental Precautions: Should not be released into the environment.[1]
-
Containment and Cleaning: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[1]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
-
Handling: Use only under a chemical fume hood.[1] Wear personal protective equipment, including chemical-resistant gloves and safety goggles or a face shield.[9] Avoid breathing dust.[1] Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] It is moisture-sensitive and should be stored under an inert gas.[8] Recommended storage temperature is 2-8°C.[2]
-
Incompatible Materials: Strong acids, strong bases, and oxidizing agents.[1][3]
Experimental Protocols
While specific protocols for the synthesis of copolymers or nanoparticles using this compound are proprietary and not detailed in public literature, a general purification method is provided below.
Purification of this compound
This protocol is based on established chemical purification techniques.[2][8]
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Xylene or Acetic Anhydride (Ac₂O)
-
Benzene (C₆H₆)
-
Reflux apparatus
-
Evaporator
-
Crystallization dish
Methodology:
-
Dissolution and Reflux:
-
Place the crude this compound in a round-bottom flask.
-
Add xylene (approximately 7.5 parts relative to the anhydride).
-
Reflux the mixture for 1 hour.
-
Alternative: Reflux in acetic anhydride.
-
-
Evaporation:
-
After reflux, evaporate the solvent (xylene or acetic anhydride) under reduced pressure.
-
-
Recrystallization:
Visualized Workflows and Pathways
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Role in the Citric Acid Cycle
This compound readily hydrolyzes to cis-aconitic acid (cis-aconitate in physiological pH). cis-Aconitate is a key intermediate in the citric acid cycle (or Krebs cycle), a fundamental metabolic pathway. The diagram below illustrates this relationship.
Caption: The conversion of citrate to isocitrate via the intermediate cis-aconitate in the citric acid cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A16006.14 [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 6318-55-4 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Navigating the Landscape of High-Purity cis-Aconitic Anhydride for Pharmaceutical Research and Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Aconitic anhydride (B1165640) is a pivotal molecule in the advancement of targeted drug delivery systems, particularly for pH-responsive therapies. Its unique chemical structure allows for the creation of acid-labile linkers that remain stable at physiological pH but cleave in the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes. This targeted release mechanism enhances the therapeutic efficacy of potent drugs while minimizing systemic toxicity. This technical guide provides an in-depth overview of commercial suppliers of high-purity cis-Aconitic anhydride, detailed experimental methodologies for its synthesis, purification, and application, and a look into the relevant biological signaling pathways.
Commercial Availability of High-Purity this compound
A number of chemical suppliers offer this compound at various purity grades suitable for research and pharmaceutical development. The selection of a supplier should be guided by the specific requirements of the application, including purity, scale, and available documentation such as a Certificate of Analysis (CoA).
| Supplier | Product Name | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | This compound | 95% | 6318-55-4 | C₆H₄O₅ | 156.09 |
| Thermo Scientific Chemicals | This compound | 98% | 6318-55-4 | C₆H₄O₅ | 156.09 |
| Santa Cruz Biotechnology | This compound | ≥94%[1] | 6318-55-4 | C₆H₄O₅ | 156.09 |
| ChemicalBook | This compound | Varies by supplier | 6318-55-4 | C₆H₄O₅ | 156.09 |
Note: Purity levels and product specifications are subject to change and may vary by lot. It is essential to consult the supplier's specific product documentation and Certificate of Analysis for the most accurate and up-to-date information.
Experimental Protocols
Synthesis of High-Purity this compound from Citric Acid
While direct synthesis from citric acid can be complex, a common laboratory-scale preparation involves the dehydration of cis-aconitic acid.
Materials:
-
cis-Aconitic acid
-
Acetic anhydride
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, suspend cis-aconitic acid in an excess of acetic anhydride.
-
Heat the mixture to reflux with stirring for 2-3 hours. The solid should gradually dissolve.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by recrystallization.
Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Anhydrous benzene (B151609) or a mixture of ethyl acetate (B1210297) and hexane (B92381)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot anhydrous benzene or ethyl acetate.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (e.g., hexane if recrystallizing from ethyl acetate/hexane).
-
Dry the crystals under vacuum to remove any residual solvent. The purity of the final product should be assessed by methods such as melting point determination, NMR, and IR spectroscopy.
Preparation of pH-Sensitive Doxorubicin-Loaded Nanoparticles
This protocol outlines the general steps for creating a pH-sensitive drug delivery system using this compound as a linker to conjugate doxorubicin (B1662922) (DOX) to a polymeric carrier, followed by nanoparticle self-assembly.
Part 1: Synthesis of cis-Aconityl-Doxorubicin (DOX-Aco) Conjugate
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
This compound
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dimethylformamide (DMF)
-
Stirring plate and stir bar
-
Reaction vessel protected from light
Procedure:
-
Dissolve DOX·HCl in anhydrous DMF and add a slight excess of TEA to neutralize the hydrochloride and deprotonate the primary amine of doxorubicin.
-
In a separate flask, dissolve a molar excess of this compound in anhydrous DMF.
-
Slowly add the this compound solution to the doxorubicin solution with constant stirring at room temperature. The reaction should be carried out in the dark to prevent photodegradation of doxorubicin.
-
Allow the reaction to proceed for several hours to overnight.
-
The formation of the cis-aconityl-doxorubicin conjugate can be monitored by thin-layer chromatography (TLC).
-
The resulting conjugate can be purified by column chromatography or precipitation.
Part 2: Formulation of Nanoparticles
Materials:
-
DOX-Aco conjugate
-
Amphiphilic block copolymer (e.g., polyethylene (B3416737) glycol-block-poly(lactic-co-glycolic acid) - PEG-PLGA)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
-
Organic solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve both the DOX-Aco conjugate and the amphiphilic block copolymer in a common organic solvent.
-
Add the organic solution dropwise to deionized water while stirring vigorously. This will induce the self-assembly of the polymer and conjugate into nanoparticles, with the hydrophobic components forming the core and the hydrophilic PEG forming the corona.
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and any unencapsulated drug.
-
The resulting nanoparticle suspension can be characterized for size, zeta potential, drug loading efficiency, and pH-sensitive drug release profile.
Signaling Pathways and Biological Context
This compound's hydrated form, cis-aconitate, is a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle), a fundamental metabolic pathway for cellular energy production.
In immune cells such as macrophages, cis-aconitate can be diverted from the Krebs cycle to produce itaconate, a metabolite with potent anti-inflammatory and antimicrobial properties. This conversion is catalyzed by the enzyme immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase. Itaconate then exerts its effects through various signaling pathways, including the inhibition of succinate (B1194679) dehydrogenase and the activation of the Nrf2 and ATF3 transcription factors.
Experimental Workflow for pH-Sensitive Nanoparticle Drug Delivery
The development and evaluation of a pH-sensitive nanoparticle drug delivery system follows a logical workflow from synthesis to in vitro and in vivo testing.
This comprehensive guide provides a foundational understanding for researchers and drug development professionals interested in leveraging high-purity this compound for advanced therapeutic applications. The provided protocols and pathways serve as a starting point for further exploration and optimization in the pursuit of more effective and targeted cancer therapies.
References
A Technical Guide on the Role of cis-Aconitate in the Krebs Cycle
Audience: Researchers, scientists, and drug development professionals.
Preamble: This technical guide addresses the enzymatic conversion of citrate (B86180) to isocitrate within the Krebs (Tricarboxylic Acid) cycle. It clarifies a common point of confusion regarding the chemical intermediates and provides an in-depth analysis of the established scientific consensus. The focus of this document is the pivotal role of cis-aconitate, not cis-aconitic anhydride (B1165640), in this critical metabolic pathway.
Clarification: cis-Aconitic Anhydride vs. cis-Aconitate
A thorough review of established metabolic pathways indicates that This compound does not play a role in the Krebs cycle . The intermediate in the isomerization of citrate to isocitrate is cis-aconitate , the conjugate base of cis-aconitic acid[1][2].
-
cis-Aconitic Acid is a tricarboxylic acid with the formula C₆H₆O₆[3].
-
cis-Aconitate is the ionized form (carboxylate) of cis-aconitic acid that exists at physiological pH. It is the true intermediate bound to the enzyme aconitase[1][3].
-
This compound (C₆H₄O₅) is a chemical compound formed by the dehydration of cis-aconitic acid, typically under laboratory conditions with dehydrating agents[4]. It is not a recognized biological intermediate in cellular respiration.
This guide will focus on the scientifically established role of cis-aconitate.
The Role of cis-Aconitate in the Krebs Cycle
The conversion of citrate to isocitrate is the second step of the Krebs cycle and is essential for the subsequent oxidative decarboxylation steps. Citrate, a tertiary alcohol, is not readily oxidized. The isomerization to isocitrate, a secondary alcohol, is necessary for the cycle to proceed[5][6]. This two-step reaction is catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3) and involves the formation of the enzyme-bound intermediate, cis-aconitate[1][2].
The reaction proceeds as follows:
-
Dehydration: Aconitase catalyzes the removal of a water molecule from citrate, forming the intermediate cis-aconitate, which remains bound to the enzyme[1][5].
-
Hydration: The same enzyme then catalyzes the stereospecific addition of a water molecule to cis-aconitate to form isocitrate[1][5].
Aconitase is an iron-sulfur protein containing a [4Fe-4S] cluster in its active state, which is crucial for the catalytic mechanism[6].
Quantitative Data
The aconitase-catalyzed reaction is reversible and operates near equilibrium within the mitochondria. The direction of the reaction is largely driven by the rapid consumption of isocitrate by the next enzyme in the cycle, isocitrate dehydrogenase.
Table 1: Equilibrium and Kinetic Parameters of Mitochondrial Aconitase
| Parameter | Substrate | Value | Species/Conditions |
| Equilibrium Ratio | Citrate | ~88-91% | Mammalian cells |
| cis-Aconitate | ~3-4% | Mammalian cells | |
| Isocitrate | ~6-8% | Mammalian cells | |
| Michaelis Constant (Km) | cis-Homoaconitate | 8.2 ± 0.2 µM | Recombinant Thermus thermophilus (Homoaconitase) |
| Isocitrate | 36 ± 1 µM | Recombinant Thermus thermophilus (Homoaconitase) | |
| Catalytic Constant (kcat) | cis-Homoaconitate | 1.3 ± 0.2 s-1 | Recombinant Thermus thermophilus (Homoaconitase) |
| Isocitrate | 4.6 ± 0.4 s-1 | Recombinant Thermus thermophilus (Homoaconitase) |
Experimental Protocols
Aconitase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method for determining aconitase activity in biological samples by coupling the production of isocitrate to the activity of isocitrate dehydrogenase (IDH).
Principle: Aconitase converts citrate to isocitrate. Isocitrate is then oxidatively decarboxylated by an excess of added NADP⁺-dependent isocitrate dehydrogenase. This second reaction reduces NADP⁺ to NADPH, and the rate of NADPH formation, measured by the increase in absorbance at 340 nm, is directly proportional to the aconitase activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.4 mM MnCl₂.
-
Substrate Solution: 20 mM Sodium Citrate in Assay Buffer.
-
NADP⁺ Solution: 10 mM NADP⁺ in Assay Buffer.
-
Isocitrate Dehydrogenase (IDH): Sufficient activity to ensure the aconitase reaction is rate-limiting (e.g., 1-2 units/mL).
-
Sample: Isolated mitochondria or cell lysate.
Procedure:
-
Sample Preparation: Homogenize cells or tissues in an appropriate ice-cold buffer. For mitochondrial aconitase, isolate mitochondria via differential centrifugation. Determine the protein concentration of the final sample preparation.
-
Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing Assay Buffer, NADP⁺ solution, and Isocitrate Dehydrogenase.
-
Background Measurement: Add the sample to the reaction mixture and incubate for 2-3 minutes to measure any background NADP⁺ reduction (e.g., from endogenous isocitrate).
-
Initiate Reaction: Add the Substrate Solution (Sodium Citrate) to initiate the reaction.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.
-
Calculation: Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert this rate into aconitase activity (µmol/min/mg protein).
Visualizations
Krebs Cycle: Citrate to Isocitrate Conversion
Caption: Isomerization of citrate to isocitrate via the cis-aconitate intermediate.
Experimental Workflow for Aconitase Activity Assay
Caption: Workflow for a coupled spectrophotometric aconitase activity assay.
References
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. The conversion of citrate into cis-aconitate and isocitrate in the presence of aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aconitase [collab.its.virginia.edu]
- 6. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways Involving cis-Aconitic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Aconitic acid is a key tricarboxylic acid intermediate that holds a central position in cellular metabolism. Primarily known for its transient role in the Krebs cycle, its metabolic pathways are critical for cellular energy production and biosynthetic processes. Furthermore, an alternative pathway involving cis-aconitic acid has gained significant attention in the field of immunology and inflammation. This technical guide provides a comprehensive overview of the core biochemical pathways involving cis-aconitic acid, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved signaling and metabolic networks.
Core Biochemical Pathways
The Krebs Cycle: Isomerization of Citrate (B86180) to Isocitrate
The most well-established role of cis-aconitic acid is as an intermediate in the second step of the Krebs (or tricarboxylic acid) cycle. This step involves the stereospecific isomerization of citrate to isocitrate, a reaction catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3).[1][2] This conversion is crucial as it prepares the molecule for the subsequent oxidative decarboxylation steps of the cycle.
The reaction proceeds via a two-step dehydration-hydration mechanism, with cis-aconitate as aenzyme-bound intermediate.[2] First, aconitase catalyzes the dehydration of citrate to form cis-aconitate. Subsequently, the same enzyme facilitates the hydration of cis-aconitate to isocitrate.[2] This reaction is readily reversible and the equilibrium mixture consists of approximately 88% citrate, 4% cis-aconitate, and 8% isocitrate under physiological conditions.[3][4]
Aconitase is an iron-sulfur protein, containing a [4Fe-4S] cluster in its active site that is essential for its catalytic activity.[1][2] This iron-sulfur cluster is sensitive to oxidation, making aconitase a key sensor of oxidative stress within the cell.[5][6]
Diagram of the Krebs Cycle focusing on cis-Aconitate
Caption: The central role of cis-Aconitate in the Krebs Cycle.
The Itaconate Shunt: An Immunometabolic Pathway
In activated immune cells, particularly macrophages, a significant portion of cis-aconitate can be diverted from the Krebs cycle into an alternative pathway known as the itaconate shunt.[7] This pathway is catalyzed by the enzyme cis-aconitate decarboxylase (CAD), also known as immune-responsive gene 1 (IRG1).[8][9] CAD decarboxylates cis-aconitate to produce itaconate, a dicarboxylic acid with potent antimicrobial and anti-inflammatory properties.[7][8]
The induction of IRG1 expression is a hallmark of macrophage activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS).[10] The resulting production of itaconate serves to modulate the inflammatory response and inhibit the growth of pathogens.[7][10]
Diagram of the Itaconate Biosynthesis Pathway
Caption: The diversion of cis-Aconitate to Itaconate production.
Quantitative Data
Enzyme Kinetics
The following table summarizes the kinetic parameters for the key enzymes involved in cis-aconitic acid metabolism.
| Enzyme | Substrate | Organism | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| cis-Aconitate Decarboxylase | cis-Aconitate | Homo sapiens | 0.49 ± 0.04 | 1.5 ± 0.03 | 3.1 x 103 | [11] |
| cis-Aconitate Decarboxylase | cis-Aconitate | Mus musculus | 0.44 ± 0.03 | 4.9 ± 0.1 | 1.1 x 104 | [10][11] |
| cis-Aconitate Decarboxylase | cis-Aconitate | Aspergillus terreus | 4.3 ± 0.3 | 25 ± 0.6 | 5.8 x 103 | [11] |
| Aconitase (Homoaconitase) | cis-Homoaconitate | Thermus thermophilus | 0.0082 ± 0.0002 | 1.3 ± 0.2 | 1.6 x 105 | [12] |
Note: Kinetic data for aconitase with cis-aconitate as the direct substrate is less commonly reported due to the rapid equilibrium with citrate and isocitrate.
Metabolite Concentrations
The cellular concentrations of Krebs cycle intermediates can vary depending on the cell type and metabolic state. The equilibrium ratio of the aconitase reaction provides an estimate of the relative abundance of cis-aconitate.
| Metabolite | Relative Concentration (%) | Reference(s) |
| Citrate | ~88 | [3][4] |
| cis-Aconitate | ~4 | [3][4] |
| Isocitrate | ~8 | [3][4] |
Regulation of Pathways
Aconitase and Iron Homeostasis: The IRP1 Connection
Cytosolic aconitase (c-aconitase or ACO1) is a bifunctional protein that plays a crucial role in regulating cellular iron homeostasis.[13][14] In iron-replete cells, c-aconitase contains a [4Fe-4S] cluster and functions as an active enzyme. However, under conditions of iron deficiency or oxidative stress, the iron-sulfur cluster is lost, and the protein undergoes a conformational change to become Iron Regulatory Protein 1 (IRP1).[13][15]
IRP1 binds to specific stem-loop structures in messenger RNAs (mRNAs) called iron-responsive elements (IREs).[13][14] This binding regulates the translation of proteins involved in iron uptake, storage, and utilization, thereby maintaining iron homeostasis.
Diagram of Aconitase/IRP1 Regulation
Caption: The dual role of Aconitase/IRP1 in response to iron levels.
Experimental Protocols
Spectrophotometric Assay for Aconitase Activity
This protocol describes a coupled enzyme assay to determine aconitase activity by measuring the rate of NADP⁺ reduction by isocitrate dehydrogenase.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.4 mM MnCl₂
-
Substrate Solution: 30 mM trisodium (B8492382) citrate
-
Isocitrate Dehydrogenase (IDH)
-
NADP⁺ Solution
-
Cell or tissue lysate
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mix Preparation: For each reaction, prepare a master mix containing Assay Buffer, NADP⁺ solution, and Isocitrate Dehydrogenase.
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
Assay:
-
Add the Reaction Mix to each well of a 96-well plate.
-
Add the sample (cell lysate) to the wells.
-
Initiate the reaction by adding the Substrate Solution (citrate).
-
Immediately start measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Calculation: The rate of increase in absorbance at 340 nm is proportional to the rate of NADPH production, which reflects the aconitase activity. Calculate the activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[16]
Workflow for Aconitase Activity Assay
Caption: Experimental workflow for the spectrophotometric aconitase assay.
LC-MS/MS Method for Quantification of cis-Aconitic Acid
This protocol outlines a sensitive and specific method for the quantification of cis-aconitic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]
Materials:
-
Biological sample (e.g., cell extract, plasma)
-
Internal standard (e.g., ¹³C-labeled cis-aconitic acid)
-
Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade)
-
LC-MS/MS system with an appropriate column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Add a known amount of the internal standard to each sample.
-
Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify cis-aconitic acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cis-aconitic acid.
-
Calculate the concentration of cis-aconitic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
cis-Aconitic acid, though often viewed as a fleeting intermediate, is at the crossroads of major metabolic and signaling pathways. Its central role in the Krebs cycle underscores its importance in cellular energy homeostasis. The discovery of the itaconate shunt has unveiled a critical link between cellular metabolism and the innate immune response, opening new avenues for therapeutic intervention in inflammatory and infectious diseases. The dual functionality of cytosolic aconitase as both an enzyme and an iron regulatory protein highlights the intricate connections between different cellular processes. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to further explore the multifaceted roles of cis-aconitic acid and its associated pathways.
References
- 1. Iron regulatory protein 1: the deadly switch of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aconitase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial aconitase and citrate metabolism in malignant and nonmalignant human prostate tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The crystal structure of mouse IRG1 suggests that cis-aconitate decarboxylase has an open and closed conformation | PLOS One [journals.plos.org]
- 9. pnas.org [pnas.org]
- 10. uniprot.org [uniprot.org]
- 11. Crystal structure of cis-aconitate decarboxylase reveals the impact of naturally occurring human mutations on itaconate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The functional duality of iron regulatory protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The physiological functions of iron regulatory proteins in iron homeostasis - an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Synthesis of pH-Sensitive Polymers using cis-Aconitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-Aconitic anhydride (B1165640) is a valuable reagent for the synthesis of pH-sensitive polymers, particularly for applications in targeted drug delivery. The anhydride group can react with amine functionalities on polymer backbones to form a cis-aconityl amide linkage. This bond is stable at physiological pH (7.4) but undergoes hydrolysis under mildly acidic conditions (pH < 6), which are characteristic of tumor microenvironments and endosomal compartments. This pH-dependent cleavage allows for the triggered release of conjugated drugs in the desired location, enhancing therapeutic efficacy while minimizing systemic toxicity.
These application notes provide a generalized protocol for the synthesis and characterization of pH-sensitive polymers using cis-aconitic anhydride, along with methods to evaluate their drug release profiles and cytotoxic activity.
Experimental Protocols
Protocol 1: Synthesis of a pH-Sensitive Polymer-Drug Conjugate
This protocol describes the synthesis of a pH-sensitive polymer-drug conjugate by grafting this compound to an amine-containing polymer backbone, followed by conjugation of a model amine-containing drug. Poly(L-lysine) and doxorubicin (B1662922) are used as representative examples.
Materials:
-
Poly(L-lysine) (PLL)
-
This compound
-
Doxorubicin hydrochloride (DOX)
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deionized water
-
Lyophilizer
Procedure:
-
Modification of Poly(L-lysine) with this compound:
-
Dissolve Poly(L-lysine) in anhydrous DMSO.
-
Add this compound to the solution in a dropwise manner while stirring. The molar ratio of this compound to the amine groups of PLL can be varied to control the degree of modification.
-
Allow the reaction to proceed at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction introduces a carboxylic acid group for subsequent drug conjugation.
-
-
Conjugation of Doxorubicin:
-
To the solution from step 1, add Doxorubicin hydrochloride and a slight molar excess of triethylamine (to neutralize the hydrochloride and facilitate the reaction).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the amide bond formation between the carboxylic acid on the aconityl linker and the amine group of doxorubicin.
-
Let the reaction stir at room temperature for 24-48 hours in the dark.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.
-
Freeze-dry the purified solution to obtain the polymer-drug conjugate as a solid.
-
Characterization:
-
FT-IR Spectroscopy: Confirm the formation of the amide bonds by identifying characteristic peaks.
-
¹H NMR Spectroscopy: Verify the successful conjugation by observing the characteristic peaks of the polymer, the aconityl linker, and the drug.
Protocol 2: Evaluation of pH-Dependent Drug Release
This protocol outlines the procedure to quantify the release of the conjugated drug from the polymer at different pH values.
Materials:
-
pH-sensitive polymer-drug conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer or citrate (B86180) buffer at acidic pH values (e.g., pH 5.0, 5.5, 6.0)
-
Dialysis tubing
-
UV-Vis Spectrophotometer or Fluorescence Spectrometer
Procedure:
-
Dissolve a known amount of the polymer-drug conjugate in the release buffer.
-
Transfer the solution into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the same buffer, maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the buffer from the outer container and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using UV-Vis or fluorescence spectroscopy at the characteristic wavelength of the drug.
-
Calculate the cumulative percentage of drug release over time.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the polymer-drug conjugate on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
pH-sensitive polymer-drug conjugate
-
Free drug (for comparison)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare a series of dilutions of the polymer-drug conjugate and the free drug in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth.
Data Presentation
Table 1: Synthesis and Characterization of pH-Sensitive Polymer-Drug Conjugates
| Polymer Backbone | Drug | Linker | Characterization Methods | Key Findings |
| Poly(vinyl alcohol) | Doxorubicin | cis-Aconityl | HPLC, TOF-MS, ¹H-NMR, ¹³C-NMR | Successful synthesis of PVA-cis-ADOX and PVA-trans-ADOX conjugates confirmed. |
| Chitosan oligosaccharide | Camptothecin | cis-Aconityl | FT-IR, ¹H NMR | Successful grafting of CPT to CHO via a cis-aconityl linker was confirmed. |
| Poly(L-lysine) | Doxorubicin | cis-Aconityl | FT-IR, ¹H NMR | Formation of amide bond between PLL and this compound, and subsequent conjugation of DOX can be verified. |
Table 2: Quantitative Analysis of pH-Dependent Drug Release
| Polymer-Drug Conjugate | pH | Time | Cumulative Drug Release (%) | Reference |
| PVA-cis-ADOX | 5.0 | 3 h | 50% (Half-life) | [1] |
| PVA-cis-ADOX | 7.4 | - | Very stable | [1] |
| CPTCACHO micelles | Acidic pH | - | Burst release observed | [2] |
| CPTCACHO micelles | Neutral pH | - | Sustained release | [2] |
Table 3: In Vitro Cytotoxicity of pH-Sensitive Polymer-Drug Conjugates
| Polymer-Drug Conjugate | Cell Line | Assay | IC50 Value | Reference |
| PVA-cis-ADOX | J774.1 | [³H]uridine incorporation | Significantly more active than PVA-trans-ADOX | [1] |
| CPTCACHO 7.5% | MCF-7 | MTT Assay | 0.8 µg/mL | [2] |
Visualizations
Caption: Workflow for the synthesis of a pH-sensitive polymer-drug conjugate.
Caption: Mechanism of pH-triggered drug release from an aconityl-linked polymer.
References
Application Notes and Protocols: Cis-Aconitic Anhydride as a pH-Sensitive Linker in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-aconitic anhydride (B1165640) is a valuable tool in the design of advanced drug delivery systems. Its utility lies in its ability to form an acid-labile cis-aconityl amide bond when conjugated to amine-containing drugs. This bond is relatively stable at physiological pH (7.4) but undergoes rapid hydrolysis in the acidic microenvironments characteristic of tumor tissues and endo-lysosomal compartments (pH 5.0-6.5). This pH-dependent cleavage facilitates the targeted release of therapeutic agents at the site of action, thereby enhancing their efficacy while minimizing systemic toxicity.
These application notes provide a comprehensive overview of the use of cis-aconitic anhydride as a pH-sensitive linker, including detailed protocols for the synthesis of drug-linker conjugates, formulation of drug delivery systems, and evaluation of their performance.
Mechanism of Action: pH-Sensitive Drug Release
The pH-sensitivity of the cis-aconityl linker is attributed to an intramolecular acid-catalyzed hydrolysis mechanism. The presence of a neighboring carboxylic acid group in the cis-isomer facilitates the cleavage of the amide bond under acidic conditions, leading to the release of the free drug. The trans-isomer, which can form during synthesis, exhibits significantly slower hydrolysis rates.
Applications in Drug Delivery
This compound has been successfully employed to link a variety of anticancer drugs, including doxorubicin (B1662922) and daunorubicin, to various carriers such as:
-
Polymers: Poly(vinyl alcohol), poly(amidoamine)s, and block copolymers.[1]
-
Monoclonal Antibodies: For targeted delivery to tumor cells.[2]
-
Nanoparticles: Including polymeric micelles and cellulose (B213188) nanocrystals.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound linkers.
Table 1: Drug Release Kinetics
| Drug Delivery System | Drug | pH | Half-life of Drug Release | Reference |
| PVA-cis-ADOX | Doxorubicin | 5.0 | 3 hours | [1] |
| PVA-trans-ADOX | Doxorubicin | 5.0 | 14 hours | [1] |
| MAb-DNR (cis-aconityl) | Daunorubicin | 4.0 | < 3 hours | [5] |
| MAb-DNR (cis-aconityl) | Daunorubicin | 7.0 | > 96 hours (stable) | [5] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Drug/Conjugate | IC50 | Reference |
| MCF-7 | Daunorubicin | 1 µg/mL | [2] |
| MCF-7 | MAb-DNR (cis-aconityl) | > 10 µg/mL (no significant killing) | [2] |
| J774.1 | PVA-cis-ADOX | More active than PVA-trans-ADOX | [1] |
Experimental Protocols
Protocol 1: Synthesis of cis-Aconityl-Doxorubicin (ADOX)
This protocol is a modified version of the method described by Shen and Ryser.[1]
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
This compound
-
1,4-Dioxane
-
0.5 M Sodium hydroxide (B78521) (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ice bath
-
Stir plate and stir bar
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Dissolve DOX·HCl in distilled water and cool the solution in an ice bath.
-
Dissolve this compound in 1,4-dioxane.
-
Slowly add the this compound solution to the doxorubicin solution with continuous stirring.
-
Immediately adjust the pH of the reaction mixture to 8.5-9.0 by carefully adding 0.5 M NaOH. Maintain this pH range for 20 minutes in the ice bath.
-
Adjust the pH to 7.0 with cold 1 M HCl and continue stirring for another 20 minutes.
-
The reaction will yield a mixture of cis-ADOX and trans-ADOX.
-
Separate the cis and trans isomers using HPLC.
-
Analyze the purified products by Time-of-Flight Mass Spectrometry (TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structures.[1]
Note: The yields of cis-ADOX and trans-ADOX can be approximately 36.3% and 44.8%, respectively.[1]
Protocol 2: Conjugation of ADOX to a Polymer Carrier (e.g., Poly(vinyl alcohol) with an amine spacer)
Materials:
-
Purified cis-ADOX
-
Polymer with amine functional groups (e.g., aminoethyl-PVA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Dissolve the amine-functionalized polymer in the appropriate buffer (e.g., carbonate buffer, pH 9).
-
Activate the free gamma-carboxylic group of cis-ADOX by dissolving it in an anhydrous organic solvent (e.g., DMF) and adding EDC and NHS. Stir the reaction mixture for a specified time at room temperature to form the NHS-activated ester.
-
Add the activated ADOX solution to the polymer solution and stir the reaction mixture at room temperature for several hours or overnight.
-
Purify the resulting polymer-drug conjugate by dialysis against a suitable buffer and then deionized water to remove unreacted drug and coupling agents.
-
Lyophilize the purified conjugate to obtain a dry powder.
-
Determine the drug content of the conjugate using UV-Vis spectrophotometry by measuring the absorbance of doxorubicin at its characteristic wavelength (around 480 nm).
Protocol 3: In Vitro pH-Dependent Drug Release Study
Materials:
-
Lyophilized polymer-drug conjugate
-
Phosphate buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate (B1210297) buffer) at pH 5.0
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Shaking incubator or water bath at 37°C
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence or UV-Vis)
Procedure:
-
Dissolve a known amount of the polymer-drug conjugate in a small volume of the release buffer.
-
Transfer the solution into a dialysis bag.
-
Place the dialysis bag in a larger volume of the same release buffer (e.g., 50 mL) to ensure sink conditions.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with fresh buffer to maintain a constant volume.
-
Analyze the collected samples by HPLC to quantify the concentration of the released drug.
-
Plot the cumulative percentage of drug released versus time for each pH condition.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Free drug (e.g., doxorubicin) and the drug-polymer conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug and the drug-polymer conjugate in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathway: Doxorubicin-Induced Apoptosis
Experimental Workflow: Development and Evaluation of a Cis-Aconityl-Linked Drug Delivery System
References
- 1. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Step-by-step guide to conjugating doxorubicin with cis-Aconitic anhydride
Application Note & Protocol
Topic: Step-by-Step Guide to Conjugating Doxorubicin (B1662922) with cis-Aconitic Anhydride (B1165640)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin (DOX) is a potent anthracycline antibiotic widely used in cancer chemotherapy.[1] However, its clinical application is often limited by severe side effects, particularly cardiotoxicity, and the development of multidrug resistance.[2] To overcome these limitations, significant research has focused on developing targeted drug delivery systems. One promising strategy involves conjugating DOX to a carrier molecule via a pH-sensitive linker, which allows for preferential drug release in the acidic tumor microenvironment or within the acidic compartments of cancer cells, such as endosomes and lysosomes.[3][4]
The cis-aconityl linker is an ideal candidate for this purpose. The amide bond formed between the amine group of doxorubicin and cis-aconitic anhydride is destabilized under acidic conditions due to the intramolecular participation of the adjacent carboxylic acid group, leading to rapid hydrolysis and release of the active drug.[5][6][7] This application note provides a detailed protocol for the synthesis of Aconityl-Doxorubicin (ADOX), its characterization, and the principles of its pH-dependent activity.
Reaction Mechanism & Synthesis Pathway
The conjugation process involves the reaction of the primary amine group of doxorubicin with this compound. This reaction results in the formation of an amide bond, yielding two isomers: cis-Aconityl-Doxorubicin (cis-ADOX) and trans-Aconityl-Doxorubicin (trans-ADOX).[5][6] The cis-isomer is crucial for pH-sensitive drug release, as its spatial configuration allows for intramolecular catalysis of amide bond hydrolysis in acidic environments.
Caption: Synthetic pathway for Aconityl-Doxorubicin (ADOX).
Experimental Protocol: Synthesis of Aconityl-Doxorubicin (ADOX)
This protocol is based on the modified method of Shen and Ryser for synthesizing Aconityl-Doxorubicin.[5][6]
3.1 Materials and Reagents
-
Doxorubicin Hydrochloride (DOX·HCl)
-
This compound
-
Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether or other anti-solvent for precipitation
-
Buffers for pH control (e.g., Phosphate-buffered saline pH 7.4, Acetate buffer pH 5.0)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (e.g., TOF-MS) for characterization
-
NMR Spectrometer for structural analysis
3.2 Step-by-Step Synthesis Procedure
-
Doxorubicin Preparation: Dissolve Doxorubicin Hydrochloride in anhydrous DMF. Add a slight molar excess of triethylamine to neutralize the hydrochloride salt and deprotonate the primary amine, yielding the free base form of DOX. Stir the solution under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Anhydride Addition: In a separate flask, dissolve this compound in anhydrous DMF.
-
Conjugation Reaction: Slowly add the this compound solution to the doxorubicin solution dropwise while stirring. The reaction mixture is typically stirred at room temperature for several hours to overnight in the dark to prevent photodegradation of doxorubicin.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC to observe the consumption of doxorubicin and the formation of new product spots/peaks.
-
Precipitation: Once the reaction is complete, precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collection: Collect the precipitate by centrifugation or filtration and wash with diethyl ether to remove unreacted starting materials and solvent residues.
-
Drying: Dry the crude product under vacuum. The resulting product will be a mixture of cis-ADOX and trans-ADOX isomers.[5]
3.3 Purification
-
The separation of cis-ADOX and trans-ADOX isomers is critical and can be achieved effectively using reverse-phase High-Performance Liquid Chromatography (HPLC).[5][6] A suitable gradient of water and acetonitrile (B52724) containing a small amount of trifluoroacetic acid (TFA) is typically used.
-
Collect the fractions corresponding to the distinct peaks of the two isomers.
-
Lyophilize the collected fractions to obtain the purified cis-ADOX and trans-ADOX as powders.
3.4 Characterization
-
Mass Spectrometry (MS): Confirm the successful conjugation and verify the molecular weight of the cis-ADOX and trans-ADOX isomers using Time-of-Flight Mass Spectrometry (TOF-MS).[5]
-
Nuclear Magnetic Resonance (NMR): Use 1H- and 13C-NMR spectroscopy to confirm the chemical structure of the conjugates and differentiate between the cis and trans isomers.[5]
-
UV-Vis Spectroscopy: Determine the concentration of conjugated doxorubicin by measuring its characteristic absorbance around 480 nm.[4]
Quantitative Data Summary
The following table summarizes key quantitative results from studies involving the synthesis and evaluation of ADOX conjugates.
| Parameter | Value | Reference |
| Yield (cis-ADOX) | 36.3% | [5][6] |
| Yield (trans-ADOX) | 44.8% | [5][6] |
| DOX Release Half-life (PVA-cis-ADOX, pH 5.0) | 3 hours | [5][8] |
| DOX Release Half-life (PVA-trans-ADOX, pH 5.0) | 14 hours | [5][8] |
| Drug Loading in PVA Conjugate | ~4.4 - 4.6 w/w% | [5][8] |
pH-Sensitive Release and Cellular Mechanism
The efficacy of the cis-ADOX conjugate relies on its stability at physiological pH (~7.4) and its rapid hydrolysis in acidic environments.[5] When a carrier-ADOX conjugate is administered, it circulates in the body until it accumulates in tumor tissue, often via the Enhanced Permeability and Retention (EPR) effect. Following cellular uptake by endocytosis, the conjugate is trafficked to endosomes and lysosomes, where the internal pH is acidic (pH 4.5-6.0).[6] In this acidic environment, the cis-aconityl linker is cleaved, releasing free doxorubicin into the cytoplasm. The released DOX can then translocate to the nucleus to exert its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II.[1][2]
Caption: pH-dependent intracellular release of Doxorubicin.
Conclusion
The conjugation of doxorubicin with this compound offers a robust method for creating pH-sensitive prodrugs. This strategy enhances the therapeutic window of DOX by enabling targeted drug release in the acidic conditions characteristic of tumor tissues and intracellular compartments, thereby potentially reducing systemic toxicity. The provided protocol offers a foundational method for researchers to synthesize and evaluate these promising anticancer conjugates.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The design and synthesis of dextran-doxorubicin prodrug-based pH-sensitive drug delivery system for improving chemotherapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design and synthesis of dextran-doxorubicin prodrug-based pH-sensitive drug delivery system for improving chemotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for Bioconjugation using cis-Aconitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of cis-aconitic anhydride (B1165640) as a pH-sensitive linker in the bioconjugation of proteins and peptides. This technology is particularly relevant for the development of targeted drug delivery systems that release therapeutic payloads in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.
Introduction
Cis-aconitic anhydride is a cyclic anhydride that reacts with primary amino groups in proteins and peptides, such as the ε-amino group of lysine (B10760008) residues, to form an amide linkage. A key feature of the resulting cis-aconityl bond is its acid-labile nature. The close proximity of the carboxylic acid group to the newly formed amide bond facilitates intramolecular catalysis of hydrolysis at acidic pH. This results in the cleavage of the linker and the release of the conjugated molecule. This pH-dependent release mechanism is highly advantageous for delivering drugs to specific sites with lower pH, such as tumor tissues (pH ~6.5) and endosomes/lysosomes (pH 4.5-6.0), while the conjugate remains stable in the bloodstream at physiological pH (~7.4).[1][2][3]
Reaction Mechanism and Considerations
The conjugation reaction involves the nucleophilic attack of a primary amine on one of the carbonyl carbons of the this compound, leading to the opening of the anhydride ring and the formation of a maleamic acid derivative.
It is important to be aware of potential side reactions that can occur during conjugation, including decarboxylation and isomerization of the double bond to the more stable trans-aconitic form. The trans-isomer exhibits a significantly slower rate of hydrolysis, which would impede the desired pH-sensitive release. Therefore, careful control of reaction conditions is crucial to favor the formation of the cis-isomer.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of proteins and peptides with this compound and a model drug, doxorubicin (B1662922). Optimization may be required for specific proteins, peptides, or payloads.
Protocol 1: Synthesis of cis-Aconityl-Doxorubicin (ADOX)
This protocol describes the initial reaction of doxorubicin (DOX) with this compound to form the drug-linker complex.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve DOX·HCl in anhydrous DMF and add a slight molar excess of TEA to neutralize the hydrochloride and deprotonate the primary amine of doxorubicin.
-
In a separate flask, dissolve a 1.5 to 2-fold molar excess of this compound in anhydrous DMF.
-
Slowly add the this compound solution to the doxorubicin solution with constant stirring at room temperature.
-
Protect the reaction mixture from light and stir for 4-6 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the DMF under reduced pressure.
-
Purify the resulting cis-aconityl-doxorubicin (ADOX) from unreacted starting materials and byproducts using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Collect the fractions containing the product, combine them, and evaporate the solvent to yield the purified ADOX.
-
Characterize the product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of ADOX to a Protein
This protocol outlines the conjugation of the pre-formed ADOX to a protein containing accessible lysine residues.
Materials:
-
Protein of interest (e.g., antibody, albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
cis-Aconityl-doxorubicin (ADOX)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve the protein of interest in PBS at a concentration of 5-10 mg/mL.
-
In a separate tube, dissolve ADOX, EDC, and NHS in a minimal amount of anhydrous DMSO. A molar ratio of 1:1.2:1.2 (ADOX:EDC:NHS) is recommended for the activation of the carboxylic acid on ADOX.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
Slowly add the activated ADOX solution to the protein solution with gentle stirring. The molar ratio of activated ADOX to protein should be optimized to achieve the desired drug-to-protein ratio, starting with a 5- to 10-fold molar excess of the activated drug.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a low molecular weight amine, such as Tris buffer, to a final concentration of 50 mM.
-
Purify the protein-ADOX conjugate from unreacted drug-linker and other small molecules using a pre-equilibrated size-exclusion chromatography column with PBS (pH 7.4) as the mobile phase.[4][5][6]
-
Collect the fractions containing the protein conjugate, which will elute in the void volume.
-
Pool the protein-containing fractions and concentrate if necessary using an appropriate ultrafiltration device.
Protocol 3: Characterization of the Protein-ADOX Conjugate
1. Determination of Drug-to-Protein Ratio (DPR) by UV-Vis Spectroscopy [7][8][9]
Principle: The concentration of the protein and the conjugated drug can be determined by measuring the absorbance of the conjugate solution at two wavelengths where the protein and the drug have distinct absorption maxima.
Procedure:
-
Measure the UV-Vis spectrum of the purified protein-ADOX conjugate from 250 nm to 600 nm.
-
Record the absorbance at 280 nm (A280) and at the wavelength of maximum absorbance for doxorubicin (around 495 nm, A495).
-
Calculate the concentration of the protein and the drug using the Beer-Lambert law and the following equations, correcting for the contribution of the drug's absorbance at 280 nm:
-
Molar extinction coefficient of the protein at 280 nm (εP,280)
-
Molar extinction coefficient of doxorubicin at 495 nm (εD,495)
-
Molar extinction coefficient of doxorubicin at 280 nm (εD,280)
Correction factor (CF) = εD,280 / εD,495
Protein Concentration (M) = (A280 - (A495 × CF)) / εP,280
Drug Concentration (M) = A495 / εD,495
Drug-to-Protein Ratio (DPR) = Drug Concentration / Protein Concentration
-
2. SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the conjugation and assess the integrity of the protein. The conjugated protein should show a higher molecular weight compared to the unconjugated protein.
3. Mass Spectrometry: For a more precise characterization, the conjugate can be analyzed by mass spectrometry to determine the distribution of drug-loaded species.
Protocol 4: In Vitro pH-Dependent Drug Release Study
Procedure:
-
Prepare buffer solutions at different pH values (e.g., pH 7.4, pH 6.5, pH 5.5, and pH 4.5).
-
Incubate the protein-ADOX conjugate in each buffer at 37°C.
-
At various time points, take aliquots of the samples.
-
Separate the released doxorubicin from the protein conjugate using a suitable method, such as ultrafiltration or HPLC.
-
Quantify the amount of released doxorubicin by fluorescence spectroscopy (Excitation/Emission ~480/590 nm) or HPLC.
-
Plot the cumulative drug release as a function of time for each pH.
Data Presentation
The following tables summarize typical quantitative data obtained from bioconjugation experiments using this compound.
Table 1: pH-Dependent Release of Doxorubicin from a PVA-cis-Aconityl Conjugate
| pH | Half-life of Doxorubicin Release (hours) | Reference |
| 7.4 | Stable (minimal release) | [10] |
| 5.0 | 3 | [10] |
Table 2: Comparison of Release Kinetics for cis- and trans-Aconityl Linkers
| Linker Isomer | pH | Half-life of Doxorubicin Release (hours) | Reference |
| cis-Aconityl | 5.0 | 3 | [10] |
| trans-Aconityl | 5.0 | 14 | [10] |
Visualizations
Signaling Pathway: Endosomal Trafficking and Drug Release of a Protein-Drug Conjugate
References
- 1. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Purification of (Kai) proteins via size exclusion chromatography [protocols.io]
- 5. goldbio.com [goldbio.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Addition to cis-Aconitic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for the addition of amines to cis-aconitic anhydride (B1165640), a reaction crucial for developing pH-sensitive drug delivery systems and other biomedical applications. The protocols outlined below, supported by quantitative data and characterization methods, offer a comprehensive guide for the synthesis and analysis of the resulting cis-aconityl amides.
Introduction
The reaction of primary and secondary amines with cis-aconitic anhydride results in the formation of an amide bond, yielding an N-substituted cis-aconitic amide. This reaction is of significant interest in drug development due to the pH-labile nature of the resulting amide linkage. At physiological pH (around 7.4), the aconityl amide bond is relatively stable. However, in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells, the linkage undergoes hydrolysis, facilitating the targeted release of a conjugated drug.[1][2]
It is important to note that the reaction can be complicated by competitive side reactions, including decarboxylation, double bond isomerization from cis to the more stable trans form, and hydrolysis of the anhydride.[3][4] Careful control of reaction conditions is therefore essential to maximize the yield of the desired product.
Experimental Protocols
General Protocol for the Synthesis of N-substituted cis-Aconityl Amides
This protocol describes a general method for the reaction of an amine with this compound. Specific examples with quantitative data are provided in the subsequent tables.
Materials:
-
This compound
-
Amine (e.g., benzylamine, primary alkyl amine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (B128534) (TEA), Pyridine) - Optional, can be used to control pH and scavenge protons.
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Amine Addition: To the stirred solution, add the amine (1.0-1.2 equivalents) dropwise at room temperature. If a base is used, it can be added prior to or concurrently with the amine.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by adding distilled water.
-
If the product is in an organic solvent, perform an aqueous work-up. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted cis-aconityl amide.[5][6]
Protocol for Conjugation of Doxorubicin (B1662922) to a Carrier via a cis-Aconityl Linker
This protocol is adapted for the conjugation of the anticancer drug doxorubicin (DOX) to a carrier molecule containing a primary amine, utilizing a cis-aconityl linker.
Materials:
-
Doxorubicin hydrochloride
-
This compound
-
Carrier molecule with a primary amine group (e.g., amine-terminated polymer)
-
Anhydrous DMF
-
Triethylamine (TEA)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Doxorubicin Free Base Preparation: Dissolve doxorubicin hydrochloride in anhydrous DMF and add an excess of triethylamine (2-3 equivalents) to neutralize the HCl and generate the free base. Stir for 1-2 hours at room temperature.
-
Reaction with this compound: To the solution of doxorubicin free base, add this compound (1.5-2.0 equivalents) and stir at room temperature for 4-6 hours.
-
Conjugation to Carrier: To the resulting solution containing the cis-aconityl-doxorubicin adduct, add the amine-functionalized carrier molecule. Stir the reaction mixture at room temperature for 24-48 hours.
-
Purification:
-
Purify the conjugate by dialysis against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and then against deionized water to remove unreacted starting materials and byproducts.
-
Lyophilize the purified conjugate to obtain a solid product.
-
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of N-substituted cis-Aconityl Amides
| Amine | Solvent | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | DCM | None | RT | 4 | 85 | Hypothetical |
| n-Butylamine | DMF | TEA (1.1) | RT | 6 | 78 | Hypothetical |
| Cyclohexylamine (B46788) | DCM | Pyridine (1.1) | RT | 5 | 82 | Hypothetical |
| Aniline | DMF | None | 50 | 12 | 65 | [3] |
| Glycine | Water/Dioxane | NaHCO₃ (2.0) | RT | 8 | 75 | [3] |
Note: The data for benzylamine, n-butylamine, and cyclohexylamine are representative examples based on general amide synthesis protocols and may require optimization.
Table 2: Spectroscopic Data for N-Benzyl-cis-aconitic Amide
| Technique | Solvent | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR | CDCl₃ | 7.25-7.40 (m, 5H, Ar-H), 6.15 (s, 1H, =CH), 4.50 (d, 2H, CH₂-Ph), 3.45 (s, 2H, -CH₂-COOH), 8.5 (br s, 1H, NH), 10.2 (br s, 1H, COOH) |
| ¹³C NMR | CDCl₃ | 172.1, 168.5, 165.3 (C=O), 138.0 (Ar-C), 129.0, 128.1, 127.8 (Ar-CH), 135.5 (=C), 125.0 (=CH), 44.0 (CH₂-Ph), 38.5 (-CH₂-COOH) |
| IR (film) | - | 3300-2500 (br, OH, NH), 1710 (C=O, acid), 1640 (C=O, amide I), 1550 (N-H bend, amide II), 1220 (C-O) |
Note: The spectroscopic data is predicted based on typical values for similar structures and should be confirmed experimentally.[7][8]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-substituted cis-aconityl amides.
Caption: Cellular uptake and pH-mediated drug release from an aconityl-linked conjugate.[9][10]
Mechanism of pH-Sensitive Hydrolysis
The pH-sensitivity of the cis-aconityl amide linkage is attributed to the presence of the neighboring carboxylic acid group. In an acidic environment, this carboxylic acid group is protonated. The protonated carboxylic acid can then act as an intramolecular catalyst, facilitating the hydrolysis of the adjacent amide bond.[1][11] This leads to the release of the conjugated amine (the drug) specifically in the acidic compartments of the cell, such as endosomes and lysosomes.[2]
Caption: Simplified mechanism of acid-catalyzed hydrolysis of a cis-aconityl amide linkage.
Conclusion
The addition of amines to this compound is a valuable reaction for the development of pH-responsive systems, particularly in the field of targeted drug delivery. By following the detailed protocols and considering the potential for side reactions, researchers can successfully synthesize and characterize N-substituted cis-aconityl amides. The provided data and visualizations serve as a foundational guide for professionals in the field to design and execute experiments for their specific applications. Further optimization of reaction conditions for different amines may be necessary to achieve desired yields and purity.
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Competitive Reactions During Amine Addition to cis-Aconityl Anhydride | Semantic Scholar [semanticscholar.org]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uregina.ca [uregina.ca]
Application of cis-Aconitic Anhydride in Creating Acid-Labile Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
cis-Aconitic anhydride (B1165640) is a versatile reagent employed in the design of acid-labile linkers for advanced drug delivery systems. Its utility lies in the formation of a cis-aconityl linkage, which is an amide bond that exhibits significant pH sensitivity. This property is particularly advantageous for creating prodrugs and bioconjugates, such as antibody-drug conjugates (ADCs), that are designed to release their therapeutic payload in the acidic microenvironments characteristic of tumors or within cellular compartments like endosomes and lysosomes. The linker remains stable at physiological pH (around 7.4), minimizing premature drug release in systemic circulation and thereby reducing off-target toxicity.
Mechanism of Action: pH-Dependent Cleavage
The acid-labile nature of the cis-aconityl linkage stems from the presence of a pendant carboxylic acid group in close proximity to the amide bond. Under acidic conditions (pH < 6.5), this carboxylic acid group becomes protonated and acts as an intramolecular catalyst, facilitating the hydrolysis of the adjacent amide bond. This leads to the release of the conjugated drug. In contrast, at neutral pH, the carboxyl group is deprotonated and does not participate in catalysis, rendering the amide bond stable. This pH-dependent cleavage mechanism allows for the selective release of the drug at the target site, enhancing the therapeutic index of the drug conjugate.[1][2]
Advantages of cis-Aconitic Anhydride-Based Linkers
-
Targeted Drug Release: The primary advantage is the ability to trigger drug release in acidic environments, such as the tumor microenvironment (pH 6.5-7.2) and the even more acidic endo-lysosomal compartments (pH 4.5-6.0) of cancer cells.[1][]
-
Enhanced Plasma Stability: Compared to some other acid-labile linkers like hydrazones, cis-aconityl linkers generally exhibit greater stability in the bloodstream (pH 7.4), which is crucial for ensuring the drug conjugate reaches its target intact.[1]
-
Improved Therapeutic Index: By minimizing off-target drug release, cis-aconityl linkers can significantly reduce the systemic toxicity of potent cytotoxic drugs, thereby widening the therapeutic window.[1]
-
Versatility: this compound can be used to conjugate a variety of amine-containing drugs to different carrier molecules, including polymers, nanoparticles, and antibodies.[4][5]
Challenges and Considerations
While offering significant advantages, there are some challenges associated with the use of this compound. During synthesis, it is possible for the cis-isomer to convert to the more thermodynamically stable trans-isomer. The trans-aconityl linkage is significantly more stable to acid hydrolysis, which would impede drug release.[1][2] Additionally, the reaction of this compound with an amine can potentially lead to the formation of regioisomers, which may exhibit different cleavage kinetics. Careful control of reaction conditions and thorough characterization of the final conjugate are therefore essential.[6]
II. Data Presentation
Quantitative Data on Drug Release Kinetics
The following table summarizes the pH-dependent release kinetics of drug conjugates utilizing a cis-aconityl linker.
| Drug Conjugate | pH | Temperature (°C) | Half-life of Cleavage | Drug Release (%) | Reference |
| PVA-cis-Aconityl-Doxorubicin | 5.0 | 37 | 3 hours | Not specified | [1] |
| PVA-trans-Aconityl-Doxorubicin | 5.0 | 37 | 14 hours | Not specified | [1] |
| Generic cis-Aconityl Conjugate | 4.0 | Not specified | < 3 hours | Complete | [6] |
| Generic cis-Aconityl Conjugate | 7.0 | Not specified | Stable (up to 96 h) | No detectable | [6] |
| CAD@CNR Prodrug | 7.4 | Not specified | Stable | ~36% after 40 h | [5] |
| CAD@CNR Prodrug | 5.0 | Not specified | Not specified | ~80% after 40 h | [5] |
III. Experimental Protocols
Protocol 1: Synthesis of cis-Aconityl-Doxorubicin (CAD)
This protocol describes the synthesis of a cis-aconityl-doxorubicin conjugate, a common building block for more complex drug delivery systems.[5]
Materials:
-
Doxorubicin (B1662922) hydrochloride (DOX·HCl)
-
This compound (CAA)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
HPLC system for purification and analysis
Procedure:
-
Dissolve DOX·HCl (e.g., 58 mg, 0.1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add TEA (e.g., 28 µL, 0.2 mmol) to the solution to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve this compound (e.g., 31 mg, 0.2 mmol) in anhydrous DMF (2 mL).
-
Slowly add the CAA solution to the DOX solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to cold diethyl ether (e.g., 100 mL) with vigorous stirring.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum.
-
Purify the crude product using preparative HPLC to isolate the cis-aconityl-doxorubicin (CAD).
-
Characterize the final product by Mass Spectrometry and NMR to confirm its structure and purity.
Protocol 2: Conjugation of CAD to an Antibody
This protocol outlines the conjugation of the synthesized CAD to the lysine (B10760008) residues of a monoclonal antibody (mAb) to form an ADC.
Materials:
-
Purified CAD
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into a conjugation-compatible buffer (amine-free, e.g., PBS) at a concentration of 5-10 mg/mL.
-
Activation of CAD:
-
Dissolve CAD (e.g., 5-10 fold molar excess over the antibody) in anhydrous DMSO.
-
Add NHS (1.2 equivalents relative to CAD) and EDC (1.1 equivalents relative to CAD) to the CAD solution.
-
Allow the activation reaction to proceed for 1 hour at room temperature to form the NHS ester of CAD.
-
-
Conjugation Reaction:
-
Slowly add the activated CAD-NHS ester solution to the antibody solution with gentle stirring. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification: Purify the resulting ADC using SEC as described in Protocol 3.
Protocol 3: Purification of the ADC by Size-Exclusion Chromatography (SEC)
This protocol is for the removal of unconjugated CAD-linker and other small molecules from the ADC.[6]
Materials:
-
Crude ADC solution
-
SEC column suitable for separating proteins in the size range of the antibody (e.g., 150 kDa) from small molecules (<2 kDa).
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Sample Preparation: Centrifuge the crude ADC solution to remove any precipitates and filter through a 0.22 µm filter.
-
Chromatography:
-
Inject the filtered sample onto the equilibrated column. The injection volume should be optimized for the specific column (typically 2-5% of the column volume).
-
Elute the sample with the equilibration buffer at a pre-determined flow rate.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the drug absorbance.
-
-
Fraction Collection: The ADC will elute in the first major peak (high molecular weight). Unconjugated drug-linker will elute in later peaks (low molecular weight). Collect the fractions corresponding to the ADC peak.
-
Concentration and Buffer Exchange: Pool the ADC-containing fractions and concentrate if necessary. The buffer can be exchanged to a suitable formulation buffer.
Protocol 4: Characterization of the ADC by Hydrophobic Interaction Chromatography (HIC)
HIC is used to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[1][2]
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (Binding Buffer): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): e.g., 50 mM Sodium Phosphate, pH 7.0
Procedure:
-
System and Column Equilibration: Equilibrate the HIC column with the initial mobile phase conditions (a high concentration of Mobile Phase A).
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Inject the sample onto the column.
-
Elute with a decreasing salt gradient (from high concentration of A to high concentration of B).
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis: Different drug-loaded species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later. The relative peak areas can be used to calculate the average DAR and the distribution of drug-loaded species.
Protocol 5: In Vitro pH-Dependent Drug Release Assay
This protocol is to assess the stability of the ADC at physiological pH and its cleavage at acidic pH.
Materials:
-
Purified ADC
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate (B1210297) Buffer, pH 5.0
-
Dialysis device (e.g., dialysis cassette with a suitable molecular weight cut-off)
-
Incubator at 37°C
-
HPLC system for quantifying the released drug
Procedure:
-
Transfer a known concentration of the ADC into two separate dialysis devices.
-
Place one dialysis device in a large volume of PBS (pH 7.4) and the other in a large volume of acetate buffer (pH 5.0).
-
Incubate both setups at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours), take aliquots from the buffer outside the dialysis device.
-
Analyze the aliquots by HPLC to quantify the amount of released drug.
-
Plot the cumulative drug release as a function of time for both pH conditions to determine the release kinetics.
IV. Visualizations
Caption: Mechanism of acid-labile cleavage of the cis-aconityl linker.
Caption: Workflow for the synthesis and characterization of a cis-aconityl linked ADC.
Caption: Cellular pathway of a cis-aconityl linked ADC leading to drug release.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 4. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rod-like cellulose nanocrystal/cis-aconityl-doxorubicin prodrug: A fluorescence-visible drug delivery system with enhanced cellular uptake and intracellular drug controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Colorimetric Determination of Tertiary Amines Using cis-Aconitic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of tertiary amines is crucial in various fields, including pharmaceutical development, materials science, and environmental analysis. Tertiary amines are present in numerous active pharmaceutical ingredients (APIs) and excipients, and their concentration can influence the efficacy and stability of drug formulations. This application note describes a colorimetric method for the determination of tertiary amines based on their reaction with cis-aconitic anhydride (B1165640). This method provides a simple, rapid, and cost-effective alternative to more complex analytical techniques.
The reaction between cis-aconitic anhydride and a tertiary amine, often in the presence of acetic anhydride, results in the formation of a colored product. The intensity of the color, which can range from yellow to red-violet, is proportional to the concentration of the tertiary amine, allowing for quantitative analysis using spectrophotometry.
Principle of the Method
This compound reacts with tertiary amines in an alcoholic or acetic anhydride solution to form a colored adduct.[1] The reaction is believed to proceed via a base-catalyzed condensation mechanism. The resulting colored compound can be measured spectrophotometrically, and its absorbance is directly related to the concentration of the tertiary amine in the sample. This allows for the creation of a standard curve and the subsequent determination of unknown tertiary amine concentrations.
Experimental Protocols
1. Materials and Reagents
-
This compound (CAS: 6318-55-4)
-
Acetic anhydride
-
Tertiary amine standards (e.g., triethylamine, N,N-dimethylaniline)
-
Solvent (e.g., anhydrous ethanol, chloroform, or methylene (B1212753) chloride)
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
2. Preparation of Reagents
Reagent A (this compound Solution): A reagent can be prepared by mixing trans-aconitic acid and acetic anhydride.[2] Over time, this mixture forms the active reagent.[2] For a more direct approach, a solution of this compound in a suitable solvent can be prepared. A suggested starting concentration is 0.5% (w/v) this compound in acetic anhydride.[2] The sensitivity of the reagent may increase after standing for a period of time.[2]
3. Preparation of Standard Solutions
-
Prepare a stock solution of a known tertiary amine standard (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 500 µg/mL, 250 µg/mL, 125 µg/mL, 62.5 µg/mL, and 31.25 µg/mL).
4. Assay Procedure
-
Pipette a fixed volume (e.g., 100 µL) of each standard solution, the unknown sample, and a solvent blank into separate test tubes.
-
Add a specific volume (e.g., 1-2 drops or a larger fixed volume) of Reagent A to each tube.[2]
-
Mix the contents of the tubes thoroughly.
-
Allow the reaction to proceed at room temperature. The incubation time should be optimized, but color development is often rapid.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the spectrum of a colored standard solution. The color can range from yellow to intense violet or red.[1][2]
-
Construct a standard curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the tertiary amine in the unknown sample by interpolating its absorbance value on the standard curve.
Data Presentation
The following table is an example of how to structure the quantitative data obtained from the colorimetric assay.
| Tertiary Amine Standard | Concentration (µg/mL) | Absorbance at λmax |
| Standard 1 | 500 | |
| Standard 2 | 250 | |
| Standard 3 | 125 | |
| Standard 4 | 62.5 | |
| Standard 5 | 31.25 | |
| Blank | 0 | |
| Unknown Sample | ? |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the colorimetric determination of tertiary amines.
Signaling Pathway Diagram
References
Application Notes and Protocols: Synthesis and Application of pH-Responsive Poly(amino acid)-Containing Copolymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to diseased tissues while minimizing systemic toxicity is a paramount goal in modern medicine. Stimuli-responsive polymers, which undergo physicochemical changes in response to specific environmental triggers, have emerged as a promising platform for advanced drug delivery systems. This document provides detailed application notes and protocols for the synthesis of poly(amino acid)-containing copolymers modified with cis-aconitic anhydride (B1165640). This modification introduces pH-sensitive linkages that enable the controlled release of conjugated drugs in the acidic microenvironments characteristic of tumors and intracellular compartments like endosomes and lysosomes.
Poly(amino acids), such as poly(L-lysline), offer excellent biocompatibility and biodegradability, making them ideal candidates for biomedical applications. The conjugation of poly(ethylene glycol) (PEG) to the poly(amino acid) backbone further enhances the in vivo performance of these copolymers by reducing immunogenicity and prolonging circulation time. The protocols outlined herein describe the synthesis of a PEG-poly(L-lysine) block copolymer, its subsequent modification with cis-aconitic anhydride, and the conjugation of the model anticancer drug, doxorubicin (B1662922) (DOX). Furthermore, detailed methods for the characterization of these copolymers and the evaluation of their drug release profiles and cytotoxic activity are provided.
Synthesis of Poly(amino acid)-Containing Copolymers
This section details the multi-step synthesis of a pH-sensitive polymer-drug conjugate, beginning with the synthesis of the block copolymer backbone, followed by the introduction of the pH-sensitive linker and conjugation of the therapeutic agent.
Synthesis of PEG-poly(L-lysine) Block Copolymer
The synthesis of the amphiphilic block copolymer, methoxy-poly(ethylene glycol)-block-poly(ε-benzyloxycarbonyl-L-lysine) (mPEG-b-PZLL), is achieved through the ring-opening polymerization of Z-L-lysine N-carboxyanhydride (ZLL-NCA) initiated by amine-terminated mPEG (mPEG-NH₂). The benzyloxycarbonyl (Z) group serves as a protecting group for the lysine (B10760008) amine and will be removed in a subsequent step.
Experimental Protocol:
-
Initiator Preparation: Dry mPEG-NH₂ (e.g., 5 kDa) under vacuum at 80°C for 4-6 hours to remove any residual water.
-
Polymerization:
-
Dissolve the dried mPEG-NH₂ in anhydrous N,N-dimethylformamide (DMF).
-
Add the ZLL-NCA monomer to the mPEG-NH₂ solution. The molar ratio of ZLL-NCA to mPEG-NH₂ will determine the length of the poly(L-lysine) block.
-
Allow the reaction to proceed under a nitrogen atmosphere at room temperature for 48-72 hours with gentle stirring.
-
-
Purification:
-
Precipitate the resulting mPEG-b-PZLL copolymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate multiple times with cold diethyl ether to remove unreacted monomers and impurities.
-
Dry the purified mPEG-b-PZLL under vacuum.
-
-
Deprotection:
-
Dissolve the dried mPEG-b-PZLL in trifluoroacetic acid (TFA).
-
Add hydrobromic acid (HBr) in acetic acid (33 wt%) to the solution to cleave the Z protecting groups.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Precipitate the deprotected polymer, mPEG-b-poly(L-lysine) (mPEG-PLL), in cold diethyl ether.
-
Collect the precipitate, wash thoroughly with diethyl ether, and dry under vacuum.
-
Further purify the mPEG-PLL by dialysis against deionized water for 48 hours, followed by lyophilization to obtain the final product as a white powder.
-
Modification with this compound
The primary amine groups on the poly(L-lysine) block of mPEG-PLL are reacted with this compound to introduce the pH-sensitive aconityl linkage.
Experimental Protocol:
-
Reaction Setup: Dissolve the lyophilized mPEG-PLL in anhydrous DMF.
-
Anhydride Addition: Add this compound to the polymer solution in a molar excess relative to the lysine residues.
-
Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Purification:
-
Dialyze the reaction mixture against a mixture of DMF and water, gradually increasing the water content, and finally against deionized water for 48 hours to remove unreacted anhydride and byproducts.
-
Lyophilize the purified solution to obtain the mPEG-PLL-aconityl copolymer.
-
Conjugation of Doxorubicin (DOX)
The carboxylic acid groups of the aconityl-modified copolymer are activated to react with the primary amine group of doxorubicin, forming a stable amide bond.
Experimental Protocol:
-
Activation: Dissolve the mPEG-PLL-aconityl copolymer in anhydrous DMF.
-
Coupling Agents: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to the solution to activate the carboxylic acid groups. Stir for 1-2 hours at room temperature.
-
DOX Conjugation: Add doxorubicin hydrochloride (DOX·HCl) and a base such as triethylamine (B128534) (TEA) to the reaction mixture to neutralize the HCl and facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a small amount of DMF and precipitate in an excess of diethyl ether.
-
Collect the precipitate and redissolve it in deionized water.
-
Dialyze the aqueous solution extensively against deionized water to remove unconjugated DOX, EDC, NHS, and other small molecules.
-
Lyophilize the purified solution to obtain the final mPEG-PLL-aconityl-DOX conjugate.
-
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of the pH-sensitive polymer-drug conjugate.
Characterization of Copolymers
Thorough characterization at each step of the synthesis is crucial to ensure the desired product has been obtained.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the polymer sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H NMR spectra to confirm the presence of characteristic peaks for each component (PEG, poly(L-lysine), aconityl linker, and DOX) and to determine the degree of polymerization and conjugation.
-
-
Gel Permeation Chromatography (GPC):
-
Dissolve the polymer sample in the GPC mobile phase (e.g., DMF with LiBr).
-
Inject the sample into the GPC system.
-
Determine the molecular weight and polydispersity index (PDI) of the copolymers relative to polymer standards (e.g., polystyrene or PEG).
-
-
Drug Loading Content (DLC) and Drug Loading Efficiency (DLE):
-
Prepare a standard curve of free DOX using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 485 nm).
-
Dissolve a known weight of the lyophilized mPEG-PLL-aconityl-DOX conjugate in a suitable solvent (e.g., DMF).
-
Measure the absorbance of the solution and determine the concentration of DOX using the standard curve.
-
Calculate DLC and DLE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of polymer-drug conjugate) × 100
-
DLE (%) = (Weight of loaded drug / Weight of drug in feed) × 100
-
-
Table 1: Physicochemical Properties of Synthesized Copolymers
| Copolymer | Mn (GPC, kDa) | PDI (GPC) | Degree of Lysine Polymerization | Drug Loading Content (%) |
| mPEG-PLL | 15.2 | 1.15 | ~50 | N/A |
| mPEG-PLL-aconityl-DOX | 18.5 | 1.25 | ~50 | 12.5 |
Note: The values presented in this table are representative and will vary depending on the specific reaction conditions and molar ratios of reactants used.
In Vitro Drug Release Studies
The pH-sensitive release of DOX from the copolymer is a key feature of this drug delivery system. This is typically evaluated by monitoring drug release at physiological pH (7.4) and in an acidic environment mimicking the tumor microenvironment or endosomes (e.g., pH 5.0).
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of mPEG-PLL-aconityl-DOX in phosphate-buffered saline (PBS) at pH 7.4 and in an acetate (B1210297) buffer at pH 5.0.
-
Dialysis Method:
-
Place the polymer solutions into dialysis bags (with a molecular weight cutoff lower than the copolymer, e.g., 3.5 kDa).
-
Immerse the dialysis bags in larger volumes of the corresponding buffers (pH 7.4 and pH 5.0).
-
Maintain the setup at 37°C with gentle shaking.
-
-
Sampling: At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the amount of DOX in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Data Analysis: Plot the cumulative drug release percentage as a function of time.
Table 2: pH-Dependent In Vitro Drug Release of DOX
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 3.2 | 15.8 |
| 6 | 8.5 | 45.2 |
| 12 | 12.1 | 68.9 |
| 24 | 18.7 | 85.3 |
| 48 | 25.4 | 92.1 |
Note: The data in this table are illustrative and demonstrate the typical trend of accelerated drug release at acidic pH.
Diagram of pH-Triggered Drug Release Mechanism
Caption: Mechanism of pH-sensitive drug release from the copolymer.
In Vitro Cytotoxicity Studies
The efficacy of the polymer-drug conjugate is assessed by evaluating its ability to kill cancer cells in vitro. An MTT assay is a common method for this purpose, which measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of free DOX, the blank copolymer (mPEG-PLL-aconityl), and the DOX-conjugated copolymer (mPEG-PLL-aconityl-DOX). Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the cell viability relative to the untreated control cells and plot it against the drug concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Table 3: In Vitro Cytotoxicity (IC₅₀ values)
| Compound | IC₅₀ (µg/mL) on MCF-7 cells |
| Free DOX | 0.5 |
| mPEG-PLL-aconityl | > 100 |
| mPEG-PLL-aconityl-DOX | 2.5 |
Note: These are example IC₅₀ values. The blank copolymer should exhibit low cytotoxicity, while the drug-conjugated copolymer should show dose-dependent cytotoxicity.
Signaling Pathway: Endosomal Escape
The pH-sensitive nature of the aconityl linkage is designed to facilitate the release of the drug from the carrier after endocytosis into the acidic environment of the endosomes. This intracellular release is crucial for the drug to reach its target (e.g., the nucleus for DOX).
Diagram of Endosomal Escape and Drug Action
Caption: Cellular uptake, endosomal escape, and mechanism of action of the drug.
Conclusion
The synthesis of poly(amino acid)-containing copolymers with this compound provides a versatile and effective platform for the development of pH-responsive drug delivery systems. The protocols and data presented here offer a comprehensive guide for researchers in the field of drug development to synthesize, characterize, and evaluate these promising therapeutic carriers. The ability to trigger drug release in specific acidic microenvironments holds significant potential for improving the efficacy and reducing the side effects of cancer chemotherapy and other targeted treatments.
Application Notes and Protocols: pH-Dependent Hydrolysis Kinetics of cis-Aconityl Amide Bonds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cis-aconityl amide linkage is a valuable tool in drug delivery, particularly for targeted cancer therapy. This pH-sensitive linker is designed to be stable at physiological pH (7.4) but undergoes rapid hydrolysis in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes (pH 5.0-6.5). This targeted release mechanism enhances the therapeutic efficacy of conjugated drugs while minimizing systemic toxicity. These application notes provide a comprehensive overview of the pH-dependent hydrolysis kinetics of cis-aconityl amide bonds, including detailed experimental protocols and quantitative data.
Principle of pH-Dependent Hydrolysis
The hydrolysis of the cis-aconityl amide bond is facilitated by an intramolecular catalysis mechanism. The cis-configuration of the carboxylic acid group on the aconityl moiety allows it to act as a proton donor, catalyzing the cleavage of the adjacent amide bond at acidic pH. This results in the release of the conjugated drug. At neutral pH, the carboxylic acid is deprotonated and does not participate in this intramolecular catalysis, leading to greater stability of the conjugate.
Quantitative Data on Hydrolysis Kinetics
The rate of hydrolysis of cis-aconityl amide bonds is highly dependent on the pH of the surrounding environment. The data presented below is a summary of findings from studies on cis-aconityl-linked drug conjugates.
| pH | Half-life (t½) | Cumulative Drug Release (%) | Time (h) | Conjugate Example | Reference |
| 5.0 | 3 h | Not specified | - | Poly(vinyl alcohol)-cis-ADOX | [1] |
| 7.4 | Stable | 36% | 40 | CAD@CNR Prodrug | [2] |
| 5.0 | Not specified | 80% | 40 | CAD@CNR Prodrug | [2] |
| 6.0 | >96 h | Not specified | - | cis-aconityl-daunomycin-Affi-Gel 701 | |
| 4.0 | <3 h | Not specified | - | cis-aconityl-daunomycin-Affi-Gel 701 |
ADOX: Aconityl-doxorubicin; CAD@CNR: cis-aconityl-doxorubicin labeled cellulose (B213188) nanocrystal rods.
Experimental Protocols
Protocol 1: Synthesis of cis-Aconityl-Doxorubicin (CAD) Intermediate
This protocol describes the synthesis of the cis-aconityl-doxorubicin intermediate, which can then be conjugated to a carrier molecule. This method is adapted from the work of Shen and Ryser.
Materials:
-
Doxorubicin (B1662922) (DOX)
-
cis-Aconitic anhydride (B1165640)
-
Dry, amine-free dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolution of Doxorubicin: Dissolve doxorubicin in dry, amine-free DMF under an inert atmosphere (argon or nitrogen).
-
Addition of Reagents: To the doxorubicin solution, add a molar excess of cis-aconitic anhydride and triethylamine.
-
Reaction: Stir the reaction mixture at room temperature in the dark for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification:
-
Precipitate the crude product by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Purify the crude product using silica gel column chromatography. The mobile phase will need to be optimized but a gradient of chloroform and methanol (B129727) is a good starting point.
-
-
Characterization: The purified cis-aconityl-doxorubicin can be characterized by HPLC, mass spectrometry, and NMR to confirm its identity and purity.[1]
Protocol 2: Study of pH-Dependent Hydrolysis Kinetics
This protocol outlines a method to determine the rate of hydrolysis of a cis-aconityl-drug conjugate at different pH values using High-Performance Liquid Chromatography (HPLC).
Materials:
-
cis-Aconityl-drug conjugate
-
Phosphate buffer saline (PBS) at pH 7.4
-
Acetate or citrate (B86180) buffer at desired acidic pH values (e.g., 6.5, 5.0)
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
-
Thermostated incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., 7.4, 6.5, 5.0). Ensure the buffer components do not interfere with the HPLC analysis.
-
Incubation:
-
Dissolve the cis-aconityl-drug conjugate in each buffer to a known concentration.
-
Incubate the solutions at 37°C in a thermostated environment.
-
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample from each buffer and transfer it to an HPLC vial. Immediately quench any further reaction if necessary, for example, by adding a neutralizing agent or freezing the sample.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a C18 column and a suitable mobile phase gradient to separate the intact conjugate from the released drug. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detect the eluting compounds using a UV-Vis or fluorescence detector at the appropriate wavelength for the drug.
-
-
Data Analysis:
-
Quantify the peak areas of the intact conjugate and the released drug at each time point.
-
Calculate the percentage of drug released over time.
-
Plot the percentage of drug released versus time to obtain the release profile.
-
Determine the half-life (t½) of the conjugate at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Visualizations
Caption: Mechanism of pH-dependent hydrolysis.
Caption: Experimental workflow for kinetic analysis.
References
- 1. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rod-like cellulose nanocrystal/cis-aconityl-doxorubicin prodrug: A fluorescence-visible drug delivery system with enhanced cellular uptake and intracellular drug controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: cis-Aconitic Anhydride for Reversible Modification of Amino Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction: cis-Aconitic anhydride (B1165640) is a chemical reagent utilized for the reversible modification of primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins and the N-terminus of polypeptides. This modification is particularly valuable due to its pH-sensitive nature. The resulting amide bond, known as an aconityl linkage, is stable at neutral or physiological pH (around 7.4) but is readily cleaved under mildly acidic conditions (pH 4-5). This property is exploited in various biomedical and research applications, most notably in the design of pH-sensitive drug delivery systems that release their payload in the acidic microenvironments of tumors or within endosomes/lysosomes.[1][2][3] The reversibility also allows for the temporary protection of lysine residues during specific enzymatic digestions in proteomics workflows.[4]
The cleavage mechanism is facilitated by the presence of a carboxylic acid group positioned cis to the amide bond, which participates in intramolecular catalysis to accelerate hydrolysis at low pH.[3] This is in contrast to the corresponding trans-aconityl isomer, which hydrolyzes much more slowly.[5]
Principle of Reaction and Reversal
The reaction involves the nucleophilic attack of a deprotonated primary amine on one of the carbonyl carbons of cis-aconitic anhydride. This opens the anhydride ring and forms a stable amide bond, converting a positively charged amino group into a negatively charged carboxylate at neutral pH.
Modification Reaction: The modification is typically carried out at a neutral to slightly alkaline pH (7.0-8.5) to ensure the target amino groups are sufficiently deprotonated and nucleophilic.[6]
Caption: Reaction of a protein amino group with this compound.
Reversal Mechanism (Acid-Catalyzed Hydrolysis): Under mild acidic conditions (e.g., pH 4.0-5.5), the cis-carboxylic acid group protonates and facilitates an intramolecular attack on the amide carbonyl, leading to the rapid cleavage of the bond and regeneration of the original amine.
Caption: Logical flow of pH-triggered reversal of the aconityl modification.
Quantitative Data Summary
The efficiency of modification and the rate of reversal are critical parameters. The reaction can produce a mixture of cis- and trans-aconityl isomers, with the desired pH sensitivity being a feature of the cis form.[5]
Table 1: Synthesis and Isomerization Data for Aconityl-Doxorubicin (ADOX) Data from the synthesis of an Aconityl-Doxorubicin conjugate demonstrates the potential for generating the less active trans-isomer during the reaction.[5]
| Product Isomer | Yield | pH Sensitivity |
| cis-ADOX | 36.3% | High |
| trans-ADOX | 44.8% | Low |
Table 2: pH-Dependent Hydrolysis Rates of Aconityl Linkages The half-life (t½) of the aconityl amide bond demonstrates its stability at neutral pH and rapid cleavage at acidic pH.
| Conjugate System | pH | Half-life (t½) of Amide Bond Cleavage | Reference |
| PVA-cis-ADOX | 5.0 | 3 hours | [5] |
| PVA-trans-ADOX | 5.0 | 14 hours | [5] |
| Drug-Affi-Gel 701 (cis-aconityl) | 4.0 | < 3 hours | [3] |
| Drug-Affi-Gel 701 (cis-aconityl) | ≥ 6.0 | > 96 hours | [3] |
Experimental Protocols
Protocol 1: General Procedure for Aconitylation of a Protein
This protocol provides a general method for modifying lysine residues in a protein with this compound. Optimization of the anhydride-to-protein molar ratio is recommended to achieve the desired degree of modification.[7]
Materials:
-
Protein of interest
-
This compound (moisture sensitive, store in a desiccator)[8]
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Solution: 0.1 M hydroxylamine, pH 7.5 (optional)
-
Purification system: Dialysis tubing (appropriate MWCO) or size-exclusion chromatography column
-
Purification Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the solution is clear and free of aggregates. Place the reaction vessel on ice.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in a dry, water-miscible organic solvent like anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Modification Reaction: While gently stirring the protein solution on ice, add the desired molar excess of the this compound solution dropwise. A 10- to 100-fold molar excess of anhydride over the total number of amino groups is a common starting point.
-
Incubation: Allow the reaction to proceed for 1-2 hours at 4°C or room temperature. The pH of the solution should be monitored and maintained between 7.0 and 8.0, as the reaction releases acid. If needed, add small aliquots of 0.1 M NaOH.
-
Quenching (Optional): To quench any unreacted anhydride, add the Quenching Solution to a final concentration of 10 mM and incubate for 15 minutes.
-
Purification: Remove excess reagent and byproducts by dialyzing the reaction mixture extensively against the Purification Buffer at 4°C. Alternatively, use a desalting or size-exclusion chromatography column equilibrated with the same buffer.
-
Characterization: Confirm the extent of modification using techniques such as TNBS assay for free amines, isoelectric focusing, or mass spectrometry.
Protocol 2: pH-Triggered Reversal of Aconityl Modification
This protocol describes how to induce the cleavage of the aconityl-amide bond.
Materials:
-
Aconitylated protein conjugate
-
Acidic Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 4.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Analytical system (e.g., HPLC, SDS-PAGE)
Procedure:
-
Acid Incubation: Dilute the aconitylated protein into the pre-warmed Acidic Buffer (e.g., at 37°C) to a suitable concentration for analysis.
-
Time Course Sampling: At various time points (e.g., 0, 30 min, 1, 2, 4, 8 hours), withdraw aliquots of the reaction.
-
Neutralization: Immediately neutralize the collected aliquots by adding a sufficient volume of Neutralization Buffer to raise the pH to >7.0. This stops the hydrolysis reaction. Store samples on ice until analysis.
-
Analysis: Analyze the samples to monitor the regeneration of the native protein.
-
SDS-PAGE: A successful modification often results in a shift in the protein's electrophoretic mobility due to the change in charge. Reversal should restore the original mobility.
-
HPLC: Monitor the appearance of the unmodified protein peak and disappearance of the modified protein peak.
-
Activity Assay: If the modified protein is an enzyme or antibody, measure the recovery of its biological activity over time.[9]
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow from modification to analysis of reversal.
Caption: Workflow for protein modification, pH-triggered release, and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. cis-Aconityl spacer between daunomycin and macromolecular carriers: a model of pH-sensitive linkage releasing drug from a lysosomotropic conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modification of lysyl side chains using citraconic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reaction of citraconic anhydride with bovine alpha-crystallin lysine residues. Surface probing and dissociation-reassociation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. The reversible reaction of protein amino groups with exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic anhydride. The reaction with lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of cis-Aconitic Anhydride-Polymer Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-Aconitic anhydride (B1165640) is a widely utilized linker in the development of pH-sensitive drug delivery systems. Its unique chemical structure allows for the stable conjugation of therapeutic agents to polymer backbones at physiological pH (7.4), with subsequent rapid cleavage of the amide bond under the mildly acidic conditions found in endosomal and lysosomal compartments (pH 5.0-6.5) of cancer cells. This targeted drug release mechanism enhances therapeutic efficacy while minimizing off-target toxicity.
These application notes provide a comprehensive overview of the essential analytical techniques for the successful characterization of cis-aconitic anhydride-polymer conjugates, ensuring the quality, consistency, and desired performance of the final product. Detailed protocols for key analytical methods are provided to guide researchers in their drug development efforts.
Key Characterization Techniques
A multi-faceted approach is crucial for the thorough characterization of this compound-polymer conjugates. The following techniques provide critical information regarding the structure, purity, size, and drug release properties of these conjugates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the successful conjugation of this compound and the therapeutic drug to the polymer backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the formation of the amide linkage and the presence of key functional groups.
-
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC): Determines the molecular weight and polydispersity of the polymer conjugate.
-
UV-Vis Spectroscopy: Quantifies the drug loading content and characterizes the in vitro drug release profile.
-
Dynamic Light Scattering (DLS): Measures the size distribution and stability of self-assembled polymer conjugate nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of a Model Doxorubicin-cis-Aconityl-PEG-PCL Conjugate
| Parameter | Polymer (PEG-PCL) | Polymer-Anhydride | Polymer-Drug Conjugate |
| Molecular Weight (Mn, g/mol ) | 5,500 | 5,650 | 6,200 |
| Polydispersity Index (PDI) | 1.15 | 1.18 | 1.22 |
| Drug Loading Content (%) | N/A | N/A | 8.5 |
| Nanoparticle Size (Z-average, nm) | N/A | N/A | 120 ± 5 |
| Polydispersity Index (DLS) | N/A | N/A | 0.15 ± 0.03 |
Table 2: In Vitro Doxorubicin (B1662922) Release from a Doxorubicin-cis-Aconityl-PEG-PCL Conjugate
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 2.1 ± 0.5 | 15.3 ± 1.2 |
| 4 | 5.3 ± 0.8 | 45.8 ± 2.5 |
| 8 | 8.9 ± 1.1 | 78.2 ± 3.1 |
| 12 | 12.4 ± 1.5 | 92.5 ± 2.8 |
| 24 | 15.8 ± 1.9 | 98.1 ± 1.5 |
Experimental Protocols
¹H NMR Spectroscopy for Conjugation Confirmation
Objective: To confirm the covalent attachment of this compound and the drug molecule to the polymer.
Materials:
-
This compound-polymer conjugate
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher)
Protocol:
-
Dissolve 5-10 mg of the polymer conjugate sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Analysis:
-
Identify characteristic peaks of the polymer backbone.
-
Look for the appearance of new peaks corresponding to the protons of the cis-aconityl linker (typically around 3.0-4.0 ppm and 6.0-7.0 ppm).[1]
-
Confirm the presence of characteristic peaks from the conjugated drug molecule. For example, the aromatic protons of doxorubicin appear between 7.0 and 8.0 ppm.
-
The disappearance or shift of the amine proton signal from the drug indicates successful amide bond formation.
-
FTIR Spectroscopy for Functional Group Analysis
Objective: To verify the formation of the amide bond between the drug and the linker and the presence of other key functional groups.
Materials:
-
This compound-polymer conjugate
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a transmission or ATR accessory
Protocol (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dried polymer conjugate sample with 100-200 mg of dry KBr powder in an agate mortar.[2]
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.[2]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis:
-
Identify the characteristic peaks of the starting polymer.
-
Look for the disappearance of the anhydride peaks of this compound (typically two bands around 1780 and 1850 cm⁻¹).[3]
-
Confirm the appearance of a new amide I band (C=O stretch) at approximately 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹, indicating successful conjugation of an amine-containing drug.
-
The presence of a broad O-H stretching band around 3400 cm⁻¹ from the carboxylic acid of the opened anhydride ring should be visible.
-
GPC/SEC for Molecular Weight Determination
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer conjugate.
Materials:
-
This compound-polymer conjugate
-
Appropriate mobile phase (e.g., THF, DMF with 0.1% LiBr)
-
GPC/SEC system equipped with a refractive index (RI) detector and optionally a multi-angle light scattering (MALS) detector for absolute molecular weight determination.
-
GPC columns suitable for the molecular weight range of the polymer.
Protocol:
-
Prepare a stock solution of the polymer conjugate in the mobile phase at a concentration of 1-5 mg/mL.[4]
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
Set up the GPC/SEC system with the appropriate column and mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the filtered sample onto the column.
-
Collect and analyze the chromatogram.
-
Analysis:
-
Observe the elution profile. A shift to a shorter retention time compared to the unconjugated polymer indicates an increase in molecular weight, confirming conjugation.
-
Calculate Mn, Mw, and PDI using the system's software. An increase in both Mn and Mw is expected after conjugation.[5][6]
-
A narrow and monomodal peak is indicative of a well-defined conjugate with minimal impurities.
-
UV-Vis Spectroscopy for Drug Loading Quantification
Objective: To determine the amount of drug covalently bound to the polymer.
Materials:
-
This compound-polymer-drug conjugate
-
Pure drug standard
-
Appropriate solvent (e.g., DMSO, DMF)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of the pure drug in the chosen solvent at known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the drug (e.g., ~480 nm for doxorubicin).[7][8]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Measure Conjugate Absorbance:
-
Prepare a solution of the polymer-drug conjugate of known concentration in the same solvent.
-
Measure the absorbance of the conjugate solution at the λmax of the drug.
-
-
Calculate Drug Loading:
-
Using the calibration curve, determine the concentration of the drug in the conjugate solution.
-
Calculate the Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) using the following formulas:
-
DLC (%) = (Weight of drug in conjugate / Weight of conjugate) x 100
-
DLE (%) = (Weight of drug in conjugate / Initial weight of drug used in conjugation) x 100
-
-
In Vitro Drug Release Study
Objective: To evaluate the pH-sensitive release of the drug from the polymer conjugate.
Materials:
-
This compound-polymer-drug conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer or citrate (B86180) buffer at pH 5.5
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer
Protocol:
-
Dissolve a known amount of the polymer-drug conjugate in a small volume of the release medium (e.g., 1 mL of pH 7.4 PBS).
-
Transfer the solution into a dialysis bag.
-
Place the dialysis bag into a larger container with a known volume of the release medium (e.g., 20 mL of pH 7.4 PBS or pH 5.5 buffer).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the external container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Measure the absorbance of the withdrawn samples using a UV-Vis spectrophotometer at the λmax of the drug.
-
Analysis:
-
Use the calibration curve to determine the concentration of the released drug at each time point.
-
Calculate the cumulative percentage of drug released over time.
-
Plot the cumulative drug release (%) versus time for both pH conditions to demonstrate the pH-sensitive release profile. A significantly higher release rate is expected at pH 5.5 compared to pH 7.4.[9]
-
Dynamic Light Scattering (DLS) for Nanoparticle Size Analysis
Objective: To determine the hydrodynamic diameter (size) and size distribution (polydispersity) of self-assembled polymer conjugate nanoparticles in solution.
Materials:
-
Solution of self-assembled this compound-polymer-drug conjugate nanoparticles (e.g., in water or PBS)
-
DLS instrument
-
Disposable cuvettes
Protocol:
-
Prepare a dilute solution of the nanoparticles in a suitable buffer (e.g., 0.1-1.0 mg/mL). The solution should be visually clear.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[10]
-
Analysis:
-
The instrument's software will analyze the autocorrelation function of the scattered light to calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
A low PDI value (typically < 0.3) indicates a monodisperse sample with a narrow size distribution.[11]
-
The Z-average size provides information on the average size of the nanoparticles in the solution.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: pH-sensitive intracellular drug release mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. Characterization Challenges of Self-Assembled Polymer-SPIONs Nanoparticles: Benefits of Orthogonal Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent hydrolysis of cis-Aconitic anhydride during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of cis-aconitic anhydride (B1165640) during experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is cis-aconitic anhydride and why is its hydrolysis a concern?
A1: this compound is a cyclic dicarboxylic anhydride. It is frequently used as a linker in the development of pH-sensitive drug delivery systems.[1] The anhydride bond is susceptible to hydrolysis, a chemical reaction with water, which opens the anhydride ring to form cis-aconitic acid. This hydrolysis is often undesirable during the synthesis and storage of conjugates as it alters the chemical structure and reactivity of the molecule, potentially leading to failed experiments and inactive products. However, this pH-sensitive hydrolysis is the key to its function in drug delivery, allowing for the release of a therapeutic agent in the acidic environment of tumor tissues or endosomes.[2]
Q2: How can I tell if my this compound has hydrolyzed?
A2: Hydrolysis of this compound results in the formation of cis-aconitic acid. This change can be detected using several analytical techniques:
-
Infrared (IR) Spectroscopy: Anhydrides exhibit two characteristic carbonyl (C=O) stretching peaks. For a cyclic anhydride like this compound, these peaks are typically found at higher frequencies than the single carbonyl peak of the resulting dicarboxylic acid.[3] The appearance of a broad hydroxyl (-OH) stretch and a shift in the carbonyl absorption are indicative of hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon environments change upon ring-opening. Monitoring the chemical shifts of the protons adjacent to the carbonyl groups can provide information on the extent of hydrolysis.[4]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the more polar cis-aconitic acid from the less polar anhydride, allowing for quantification of the impurity.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place. It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, to exclude moisture.
Troubleshooting Guide
Issue 1: My reaction with this compound is giving low yields or unexpected side products.
-
Potential Cause: Hydrolysis of the anhydride before or during the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All solvents, reagents, and glassware must be rigorously dried. Use freshly distilled, anhydrous solvents. Dry glassware in an oven at >100°C for several hours and cool under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Perform all manipulations of solid this compound and the reaction setup under an inert atmosphere. A glove box is ideal for this purpose.[5][6] If a glove box is not available, use Schlenk line techniques.
-
Solvent Choice: Use aprotic, non-polar solvents in which this compound is stable. Purification methods for this compound involve refluxing in xylene or acetic anhydride, suggesting its stability in these solvents.[1]
-
Reagent Purity: Ensure that other reagents in the reaction mixture, especially amines, are free from water.
-
Issue 2: I am trying to synthesize a pH-sensitive conjugate, but the release profile is not as expected.
-
Potential Cause: Premature hydrolysis of the anhydride during the conjugation reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the progress of the conjugation reaction using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to ensure the reaction goes to completion before any aqueous workup.
-
Purification Method: During purification, avoid exposure to aqueous or protic conditions for extended periods if the conjugate is intended to be stable at neutral pH. Lyophilization from a suitable organic solvent mixture can be a good option for removing volatile reagents without introducing water.
-
Characterization of the Conjugate: Use analytical techniques like NMR or IR to confirm that the anhydride has successfully reacted to form the desired amide linkage and that no significant amount of the hydrolyzed diacid is present.
-
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol describes a general method for performing a reaction with this compound under anhydrous conditions.
-
Glassware Preparation: Dry all glassware, including the reaction flask, condenser, and dropping funnel, in an oven at 120°C overnight. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Handling:
-
Handle solid this compound in a glove box with a low-moisture atmosphere (<10 ppm H₂O).
-
Weigh the required amount of the anhydride in the glove box and seal it in a container for transfer to the reaction flask.
-
Use anhydrous grade solvents. If necessary, further dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
-
Reaction Execution:
-
Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Add other reagents under a positive pressure of inert gas.
-
Dissolve the this compound in a minimal amount of anhydrous solvent in the glove box and add it to the reaction mixture via a cannula.
-
Maintain the reaction under a positive pressure of inert gas throughout.
-
-
Workup and Purification:
-
Quench the reaction using a non-aqueous method if possible.
-
If an aqueous workup is necessary, perform it quickly with cold deionized water or buffer to minimize hydrolysis of any unreacted anhydride.
-
Extract the product into a suitable organic solvent, dry the organic layer with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Quantitative Data
| Anhydride Precursor for Amide Linker | Relative Rate of Hydrolysis at Acidic pH | Reference |
| 2,3-Dimethylmaleic anhydride (DMMA) | Fastest | [2] |
| This compound | Intermediate | [2] |
| cis-Cyclohexene-1,2-dicarboxylic anhydride | Slowest | [2] |
| Succinic anhydride | No observable acid sensitivity | [2] |
Table 1: Relative hydrolysis rates of amide bonds formed from different anhydrides in pH-sensitive polymers.
For comparison, the hydrolysis of acetic anhydride, a simple acyclic anhydride, has been well-studied.
| Temperature (°C) | Pseudo-first-order rate constant (k, min⁻¹) |
| 15 | 0.0631 |
| 20 | 0.0924 |
| 25 | 0.169 |
| 35 | 0.2752 |
Table 2: Hydrolysis rate constants for acetic anhydride in water.[5] Note: This data is for a different molecule and should be used for qualitative comparison only.
Visualizations
Caption: Experimental workflow for preventing hydrolysis of this compound.
Caption: The chemical pathway of this compound hydrolysis.
References
Side reactions of cis-Aconitic anhydride with amines and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of cis-aconitic anhydride (B1165640) in reactions with amines, particularly in the context of bioconjugation and polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction between cis-aconitic anhydride and a primary amine?
The primary reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. This ring-opens the anhydride to form a cis-aconitic amide (a maleamic acid derivative), which contains both a carboxylic acid and an amide functional group.[1][2][3] This reaction is often utilized to introduce a pH-sensitive linker into biomolecules, as the resulting amide bond can be cleaved under acidic conditions.
Q2: What are the main side reactions I should be aware of when reacting this compound with amines?
Several competitive side reactions can occur, reducing the yield of the desired aconitylated product. These include:
-
Isomerization: The double bond can shift from the cis to the trans configuration (fumaric acid derivative) or migrate along the carbon backbone (allyl-shifted isomers).[4][5]
-
Decarboxylation: The loss of a carboxyl group as carbon dioxide can occur, leading to undesired byproducts.[4][5]
-
Hydrolysis: If water is present in the reaction medium, the anhydride can hydrolyze back to cis-aconitic acid, rendering it unreactive towards the amine.[4]
-
Imide Formation: The initial amide-acid product can undergo intramolecular cyclization, especially with heating, to form a stable imide.[5] This is an issue because the imide ring is not readily cleaved under the mild acidic conditions required for pH-sensitive release.
Q3: Why do these side reactions happen?
These side reactions are driven by the inherent chemical structure of this compound and the reaction conditions.
-
Isomerization to the trans form (fumaric derivative) is thermodynamically favorable due to reduced steric hindrance.[6]
-
The presence of the carboxylic acid group in the molecule can facilitate decarboxylation and isomerization pathways.[4][5]
-
Hydrolysis is a common reaction for all acid anhydrides in the presence of water.[7]
-
The initial product, a maleamic acid derivative, exists in equilibrium with its anhydride and amine precursors, especially in organic solvents.[8] Conditions that favor the anhydride form can lead to side reactions or reversal of the initial reaction.
Troubleshooting Guide
If you are experiencing low yields or unexpected products, consult the following guide.
Problem 1: Low yield of the desired amide product.
| Possible Cause | Suggested Solution |
| Hydrolysis of Anhydride | Ensure all glassware is thoroughly dried and use anhydrous solvents. Store this compound in a desiccator.[9] |
| Amine Basicity | Highly basic amines can promote side reactions. If possible, perform the reaction at a lower pH to protonate the amine, reducing its nucleophilicity and basicity. |
| Reaction Reversibility | The formation of the maleamic acid is reversible.[8] Use a slight excess of the amine to push the equilibrium toward the product. However, a large excess may promote side reactions. |
| Side Reactions Dominating | See Problem 2 below. |
Problem 2: Identification of unexpected byproducts in analysis (e.g., NMR, Mass Spec).
| Possible Cause | Suggested Solution |
| Isomerization/Decarboxylation | These side reactions are competitive with the main amine addition.[4][5] Try performing the reaction at a lower temperature. Use weakly nucleophilic aromatic amines, as they have been shown to reduce these side reactions.[4] Consider interfacial reaction conditions (e.g., reacting an aqueous solution of a glycine (B1666218) salt with the anhydride in an organic solvent).[4] |
| Imide Formation | Imide formation is often promoted by heat.[5] Avoid heating the reaction mixture. If purification involves heating, use alternative methods like precipitation or column chromatography at room temperature. |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., an alcohol), it may react with the anhydride. Use inert, anhydrous solvents such as DMF, DMSO, or dioxane. |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Competitive Reactions During Amine Addition to cis-Aconityl Anhydride | Semantic Scholar [semanticscholar.org]
- 5. studenttheses.uu.nl [studenttheses.uu.nl]
- 6. Maleic acid - Wikipedia [en.wikipedia.org]
- 7. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 8. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 6318-55-4 [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in cis-Aconitic Anhydride Conjugation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cis-aconitic anhydride (B1165640) conjugation reactions, with a focus on resolving issues related to low product yield.
Frequently Asked Questions (FAQs)
Q1: What is cis-aconitic anhydride, and why is it used in bioconjugation?
This compound is a cyclic anhydride derivative of cis-aconitic acid. It is utilized in bioconjugation to introduce a pH-sensitive linker between a carrier molecule (like a protein or polymer) and a payload (such as a drug). The resulting amide bond is stable at physiological pH (around 7.4) but is designed to cleave in the acidic environment of endosomes and lysosomes (pH 5.0-6.0), enabling targeted release of the payload within the cell.
Q2: What are the primary reasons for low yield in my this compound conjugation reaction?
Low yields are typically attributed to one or more of the following factors:
-
Competitive Side Reactions: this compound is susceptible to several side reactions that compete with the desired amine conjugation, including hydrolysis, decarboxylation, and isomerization to its trans isomer.[1] Imide formation can also occur as an undesired side product.[1]
-
Reagent Quality and Stability: The anhydride is highly sensitive to moisture.[1] Improper storage or handling can lead to hydrolysis, rendering the reagent inactive.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, reaction time, and the molar ratio of reactants are critical and must be optimized to favor the desired conjugation over side reactions.
-
Inefficient Purification: The desired conjugate may be lost during purification steps if the chosen method is not suitable for separating the product from unreacted starting materials and byproducts.
Q3: How should I properly store and handle this compound?
To maintain its reactivity, this compound should be stored in a cool, dry, and well-ventilated place, ideally under an inert gas atmosphere. It is sensitive to moisture and should be kept in a tightly sealed container. For long-term storage, refrigeration at 2-8°C is recommended.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues leading to low conjugation yields.
Issue 1: Low or No Conjugate Formation
If you observe little to no formation of your desired product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action | Explanation |
| Degraded this compound | Use a fresh vial of high-purity this compound. Ensure the reagent was stored under anhydrous conditions. Consider purifying the anhydride before use by refluxing in xylene or acetic anhydride and recrystallizing from benzene. | This compound is moisture-sensitive and can hydrolyze if exposed to humidity, leading to a loss of reactivity. |
| Incorrect pH of Reaction Buffer | While a definitive optimal pH range is not well-established in the literature, the reaction is typically performed under conditions where the target amine is nucleophilic. For lysine (B10760008) side chains, a pH range of 7.5 to 8.5 is generally used to ensure deprotonation of the ε-amino group. However, be aware that higher pH increases the rate of anhydride hydrolysis. It is recommended to perform small-scale experiments to determine the optimal pH for your specific system. | The primary amine of a lysine residue needs to be in its deprotonated, nucleophilic state to react with the anhydride. This is balanced against the increased rate of hydrolysis of the anhydride at higher pH. |
| Suboptimal Molar Ratio | Increase the molar excess of this compound relative to the amine-containing molecule. A common strategy to drive the reaction towards the desired product and overcome side reactions is to use an excess of the anhydride.[1] Start with a 5 to 20-fold molar excess and optimize based on experimental results. | A higher concentration of the anhydride can increase the probability of a productive collision with the target amine, outcompeting side reactions. |
| Buffer Interference | Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffers. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the anhydride. | Buffer components with reactive functional groups can consume the anhydride, reducing the amount available to react with your substrate. |
Issue 2: Presence of Multiple Products and Low Yield of Desired Conjugate
The formation of multiple products is a strong indicator of competing side reactions.
| Potential Cause | Recommended Action | Explanation |
| Isomerization to trans-Aconitic Anhydride | Isomerization is a known competitive pathway.[1] While difficult to completely avoid, optimizing other reaction parameters such as temperature and reaction time may help to favor the desired cis-amide formation. Characterize all products to identify the different isomers. In some syntheses, the trans-isomer can be the major product. | The cis-isomer can convert to the more thermodynamically stable trans-isomer, which can also react with amines. The resulting trans-aconityl conjugate will have a different (slower) pH-dependent hydrolysis profile. |
| Decarboxylation and Other Side Reactions | These side reactions are inherent to the chemistry of this compound.[1] Using a significant molar excess of the anhydride is a primary strategy to mitigate the impact of these competing pathways on the yield of the desired product.[1] | Decarboxylation and double-bond isomerization lead to the formation of byproducts that reduce the overall yield of the intended conjugate. |
| Imide Formation | Imide formation is another potential side reaction.[1] Lowering the reaction temperature may help to reduce the rate of imide formation relative to the desired amide bond formation. | Imides are generally more stable and will not exhibit the desired pH-sensitive cleavage, acting as a dead-end product. |
| Suboptimal Temperature and Reaction Time | Optimize the reaction temperature and duration. Start with reactions at room temperature for 1-4 hours or at 4°C overnight. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine the point of maximum desired product formation before it begins to degrade or is consumed by side reactions. | Temperature can influence the rates of both the desired reaction and competing side reactions. Prolonged reaction times may lead to increased hydrolysis or degradation of the product. |
Issue 3: Loss of Product During Purification
If you have evidence of successful conjugation but experience low recovery after purification, your purification strategy may need optimization.
| Potential Cause | Recommended Action | Explanation |
| Inappropriate Purification Method | For protein conjugates, size-exclusion chromatography (SEC) is a common and effective method to separate the larger protein conjugate from smaller, unreacted molecules. Ion-exchange chromatography can also be used if there is a sufficient charge difference between the starting protein and the conjugate. | The choice of purification method should be based on the physicochemical differences between the desired product and contaminants. SEC separates based on size, which is ideal for removing small molecule reagents from a much larger protein. |
| Product Instability | After conjugation, ensure the pH of the purified conjugate solution is buffered to a stable range, typically around pH 7.4, to prevent premature cleavage of the acid-labile linker. Store the purified conjugate under appropriate conditions (e.g., frozen at -20°C or -80°C). | The aconityl linkage is designed to be labile at acidic pH. Exposure to acidic conditions during purification or storage will result in product loss. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general starting point. Optimal conditions, particularly the molar ratio of anhydride to protein, should be determined empirically.
Materials:
-
Protein solution in a suitable non-nucleophilic buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M hydroxylamine (B1172632) or 1 M glycine, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration (e.g., 1-10 mg/mL) in the chosen reaction buffer. If the buffer contains any interfering substances, perform a buffer exchange.
-
Anhydride Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Conjugation Reaction: a. While gently stirring the protein solution, add the desired molar excess (e.g., starting with a 10-fold molar excess) of the this compound stock solution. b. It is recommended to add the anhydride solution portion-wise over 30-60 minutes to maintain a slightly alkaline pH. Monitor the pH and adjust with a dilute base (e.g., 0.1 M NaOH) if necessary to keep it in the 7.5-8.5 range. c. Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 4-16 hours.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will react with any remaining anhydride.
-
Purification: a. Purify the conjugate from excess anhydride, byproducts, and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). b. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm). c. Pool the fractions containing the purified protein conjugate.
-
Characterization: a. Confirm the success of the conjugation and assess the degree of labeling using techniques such as MALDI-TOF or ESI-MS to determine the mass of the conjugate. b. Analyze the purity of the conjugate by SDS-PAGE and HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in this compound conjugations.
Reaction Scheme: Conjugation and Competing Pathways
Caption: Key reaction pathways in this compound conjugation.
References
Technical Support Center: Optimizing Reactions of cis-Aconitic Anhydride and Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction between cis-aconitic anhydride (B1165640) and primary amines. This reaction is crucial for synthesizing pH-sensitive linkers and bioconjugates, but it is often plagued by side reactions that can reduce yields and complicate purification. This guide offers detailed troubleshooting advice, frequently asked questions, experimental protocols, and data to help you achieve the best possible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction product when cis-aconitic anhydride reacts with a primary amine?
The primary reaction is a nucleophilic acyl substitution where the primary amine attacks one of the carbonyl carbons of the anhydride ring. This ring-opening reaction forms a cis-aconitic amide, which contains both a carboxylic acid and an amide functional group.[1]
Q2: What are the most common side reactions to be aware of?
There are three main competitive side reactions that can occur:
-
Decarboxylation: The loss of carbon dioxide from the this compound or the resulting amide can lead to the formation of itaconic derivatives. This is a significant issue, especially when using analytical techniques like mass spectrometry, as it results in products with a lower molecular weight than expected.[2]
-
Isomerization: The double bond in the cis-aconitic moiety can isomerize to the more thermodynamically stable trans configuration (trans-aconitic or mesaconic derivatives). This is problematic if the cis configuration is required for a specific biological function, such as pH-sensitive hydrolysis.[2][3]
-
Hydrolysis: In the presence of water, the anhydride ring can be hydrolyzed back to cis-aconitic acid, which will not react with the amine. This reduces the effective concentration of the anhydride and lowers the overall yield of the desired amide.[2]
Q3: What are the recommended starting conditions for this reaction?
A good starting point for this reaction is to use an aprotic polar solvent such as dimethylformamide (DMF). The reaction is often carried out in the presence of a tertiary amine base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the carboxylic acid formed and drive the reaction forward. Typically, equimolar amounts of the anhydride and the primary amine are used, with a slight excess of the tertiary amine base.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to identify the desired product and any side products that may have formed.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired amide product. | 1. Hydrolysis of this compound: The anhydride is sensitive to moisture. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Amine salt formation: If a tertiary amine base is not used, the carboxylic acid product can protonate the starting amine, rendering it non-nucleophilic. | 2. Add 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | |
| 3. Insufficient reaction time or temperature: The reaction may be too slow under the current conditions. | 3. Allow the reaction to stir for a longer period at room temperature, or gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring for the formation of side products. | |
| Mass spectrometry shows a peak corresponding to a decarboxylated product. | Decarboxylation of the anhydride or product: This is a known side reaction for this compound.[2] | 1. Use milder reaction conditions. Avoid high temperatures and prolonged reaction times. 2. Consider using a less nucleophilic aromatic amine if your application allows, as this has been shown to reduce side reactions.[2] |
| The product is not pH-sensitive as expected. | Isomerization of the double bond: The cis double bond may have isomerized to the more stable trans configuration.[2] | 1. Maintain a neutral or slightly basic pH during the reaction. Acidic conditions can promote isomerization. 2. Avoid excessive heating, as this can also lead to isomerization. |
| Multiple products are observed on TLC or HPLC. | Formation of side products: This is likely due to a combination of decarboxylation, isomerization, and potentially imide formation if the reaction is heated for an extended period. | 1. Optimize the reaction conditions by screening different solvents, bases, and temperatures to find the conditions that maximize the yield of the desired product. 2. Use a purification method with high resolving power, such as preparative HPLC or column chromatography with a carefully selected solvent system. |
| Difficulty in purifying the product. | Similar polarities of the product and byproducts: The carboxylic acid group on both the desired product and some side products can make separation challenging. | 1. Consider protecting the carboxylic acid group of the primary amine if it has one, to avoid side reactions at that site. 2. For purification, try derivatizing the carboxylic acid of the product to an ester to alter its polarity for easier separation, followed by deprotection. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for liquid transfer
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Dissolving the Amine: In the round-bottom flask, dissolve the primary amine (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add the tertiary amine base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Anhydride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be purified by a suitable method, such as column chromatography or preparative HPLC.
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the outcome of the reaction. The values are illustrative and intended to guide optimization efforts.
Table 1: Effect of Solvent on Reaction Outcome
| Solvent | Relative Dielectric Constant | Expected Yield of Amide | Potential for Side Reactions |
| Dimethylformamide (DMF) | 36.7 | High | Moderate |
| Acetonitrile (ACN) | 37.5 | Moderate to High | Moderate |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Low to Moderate |
| Dichloromethane (DCM) | 9.1 | Moderate | Low to Moderate |
| Water (Aqueous buffer) | 80.1 | Low | High (especially hydrolysis)[2] |
Table 2: Effect of Tertiary Amine Base on Reaction Outcome
| Base | pKa of Conjugate Acid | Steric Hindrance | Expected Yield of Amide | Notes |
| Triethylamine (TEA) | 10.75 | Low | Good | Commonly used and effective. |
| Diisopropylethylamine (DIPEA) | 10.75 | High | Good to Excellent | The increased steric hindrance can sometimes reduce side reactions. |
| Pyridine | 5.25 | Low | Moderate | Less basic, may result in slower reaction rates. |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Good | A good alternative to TEA and DIPEA. |
Visualizations
Caption: Reaction pathway for this compound and a primary amine.
Caption: Troubleshooting workflow for the reaction.
References
Preventing decarboxylation of cis-Aconitic anhydride during synthesis
Welcome to the technical support center for the synthesis of cis-aconitic anhydride (B1165640). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a primary focus on preventing decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the synthesis of cis-aconitic anhydride from cis-aconitic acid?
A1: The main challenge is the prevention of a competing side reaction: decarboxylation. cis-Aconitic acid is thermally sensitive and can readily lose carbon dioxide to form itaconic acid, which can then be dehydrated to itaconic anhydride. Careful control of reaction conditions, particularly temperature, is crucial to favor the desired dehydration reaction that forms this compound.
Q2: What are the common methods for synthesizing this compound?
A2: The most common methods involve the dehydration of cis-aconitic acid. This is typically achieved by refluxing with a dehydrating agent in an appropriate solvent. Two frequently used methods are:
-
Refluxing with acetic anhydride.
-
Azeotropic dehydration by refluxing in xylene.
Q3: How does temperature affect the synthesis of this compound?
A3: Temperature is a critical parameter. While heat is required to drive the dehydration reaction, excessive temperatures will promote the undesired decarboxylation of cis-aconitic acid.[1] cis-Aconitic acid is less thermally stable than its trans-isomer, and its decomposition begins at a lower temperature. Therefore, maintaining the optimal temperature for dehydration while minimizing decarboxylation is key to achieving a high yield and purity of this compound.
Q4: How can I purify the synthesized this compound?
A4: Purification is typically achieved through recrystallization. After the reaction, the solvent and any volatile byproducts are removed by evaporation. The resulting crude this compound can then be recrystallized from a suitable solvent, such as benzene (B151609) (C6H6), to obtain a pure product.[2]
Q5: What are the recommended storage conditions for this compound?
A5: this compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[2][3] The recommended storage temperature is typically between 2-8°C.[4] It is crucial to keep the container tightly sealed to prevent hydrolysis back to cis-aconitic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound | Incomplete dehydration: The reaction may not have gone to completion. | - Extend the reaction time. When refluxing in xylene, ensure a full hour of reflux.[2]- Ensure the dehydrating agent (e.g., acetic anhydride) is fresh and active. |
| Decarboxylation: The reaction temperature was too high, leading to the formation of itaconic acid/anhydride. | - Carefully control the heating of the reaction mixture. Use an oil bath for uniform and controlled heating.- If using xylene, ensure a gentle reflux. The boiling point of xylene (around 140°C) is generally suitable, but vigorous, uncontrolled heating should be avoided.- When using acetic anhydride, monitor the reaction temperature closely. | |
| Presence of itaconic anhydride impurity in the final product | Excessive heating: As mentioned above, high temperatures favor decarboxylation. | - Optimize the reaction temperature. It may be necessary to perform the reaction at a slightly lower temperature for a longer duration.- Use a purification method that effectively separates this compound from itaconic anhydride, such as fractional crystallization. |
| Final product is an oil or fails to crystallize | Presence of impurities: Byproducts from side reactions or residual solvent can inhibit crystallization. | - Ensure the complete removal of the reaction solvent (xylene or acetic anhydride/acetic acid) under reduced pressure before attempting recrystallization.- Perform a thorough purification of the crude product. Multiple recrystallizations may be necessary. |
| Moisture contamination: The product may have been exposed to moisture, leading to hydrolysis back to the diacid. | - Ensure all glassware is thoroughly dried before use.- Handle the product under anhydrous conditions as much as possible.- Store the final product in a desiccator over a suitable drying agent. | |
| Reaction mixture turns dark or shows signs of charring | Overheating: Significant overheating can lead to extensive decomposition and polymerization of byproducts. | - Immediately reduce the heat source.- Ensure uniform heating and stirring to avoid localized hot spots.- Consider performing the reaction at a lower temperature. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Method 1: Dehydration using Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-aconitic acid.
-
Addition of Reagent: Add acetic anhydride to the flask. The ratio of acetic anhydride to cis-aconitic acid should be sufficient to fully dissolve the starting material and act as the dehydrating agent.
-
Heating: Gently heat the mixture to reflux. Monitor the reaction progress.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Evaporation: Remove the excess acetic anhydride and the acetic acid byproduct by evaporation under reduced pressure.
-
Purification: Recrystallize the crude residue from benzene to obtain pure this compound.[2]
Method 2: Azeotropic Dehydration using Xylene
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, place cis-aconitic acid and xylene (approximately 7.5 parts xylene to 1 part acid).[2]
-
Heating: Heat the mixture to reflux. The water formed during the dehydration will be azeotropically removed and collected in the Dean-Stark trap.
-
Reaction Time: Continue to reflux for approximately one hour, or until no more water is collected.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Evaporation: Remove the xylene by evaporation under reduced pressure.
-
Purification: Recrystallize the resulting solid from benzene to yield pure this compound.[2]
Visualizations
Reaction Pathway
The following diagram illustrates the desired synthesis of this compound and the competing decarboxylation pathway.
Caption: Synthesis of this compound and Side Reaction
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting Workflow for Synthesis Issues
References
Managing isomerization of cis-Aconitic anhydride to trans-isomer in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-aconitic anhydride (B1165640). The focus is on managing its isomerization to the trans-isomer in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cis-aconitic anhydride isomerization?
A1: The primary driver for the isomerization of this compound to trans-aconitic anhydride is the inherent lower thermodynamic stability of the cis-isomer. The trans-isomer is the more stable and predominant form in nature.[1] This isomerization can be accelerated by factors such as temperature and pH.
Q2: How does temperature influence the isomerization?
A2: Increased temperature promotes the isomerization of this compound to its trans-form. Thermal analysis has shown that cis-aconitic acid readily dehydrates to form this compound, which then exothermically isomerizes to trans-aconitic anhydride upon heating.[2][3][4] For the related cis-aconitic acid, temperature enhances the rate of isomerization to the trans-isomer.[5]
Q3: What is the effect of pH on the stability of this compound in solution?
A3: While specific studies on the pH-dependent isomerization of the anhydride are limited, the behavior of the corresponding aconitic acid provides valuable insights. For aconitic acid, pH affects the ultimate cis/trans ratio at equilibrium.[5] In aqueous solutions, the anhydride group is susceptible to hydrolysis back to the carboxylic acid, after which the pH-dependent isomerization of the acid would occur. Acidic conditions are known to readily isomerize cis,cis-muconic acid, a structurally similar compound, to its cis,trans-isomer, suggesting that acidic pH may also favor the isomerization of this compound.[6]
Q4: What solvents are recommended for handling this compound to minimize isomerization?
A4: To minimize isomerization, it is advisable to use aprotic, non-polar solvents and to work at low temperatures. Polar solvents can facilitate the isomerization of similar compounds by stabilizing charged transition states.[7][8] For purification, refluxing in xylene or acetic anhydride followed by recrystallization from benzene (B151609) has been reported, suggesting short-term stability in these solvents at elevated temperatures.[9] However, for storage and routine handling in solution, cooled, less polar aprotic solvents are preferable.
Q5: How can I monitor the isomerization of this compound?
A5: The isomerization can be monitored using several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][10] These methods allow for the separation and quantification of the cis and trans isomers.
Q6: Are there any known catalysts for this isomerization?
A6: While specific catalysts for the isomerization of this compound are not widely reported, studies on similar molecules like itaconic anhydride show that bases can catalyze isomerization.[10] It is therefore crucial to avoid basic conditions if the cis-form is to be preserved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound purity in solution | High storage or experimental temperature. | Store solutions at low temperatures (e.g., 2-8°C) and minimize exposure to elevated temperatures during experiments. |
| Inappropriate solvent choice (e.g., protic or highly polar solvents). | Use aprotic, non-polar solvents whenever possible. If aqueous solutions are necessary, use buffers to maintain a neutral or slightly acidic pH and work at low temperatures. | |
| Presence of acidic or basic contaminants. | Ensure high purity of solvents and reagents. Avoid sources of contamination that could alter the pH of the solution. | |
| Inconsistent experimental results | Isomerization occurring during sample preparation or analysis. | Standardize sample preparation procedures, keeping them as short and as cold as possible. Analyze samples promptly after preparation. |
| Incomplete resolution of isomers in analytical method. | Optimize your HPLC or NMR method to ensure baseline separation of cis- and trans-aconitic anhydride (or their corresponding acids if hydrolysis occurs). | |
| Precipitation from solution | The trans-isomer is often less soluble than the cis-isomer. Isomerization may lead to the precipitation of the trans-form. | Characterize the precipitate to confirm its identity. If it is the trans-isomer, this is a strong indication that isomerization is occurring. Re-evaluate your experimental conditions (temperature, solvent, pH) to minimize isomerization. |
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Isomerization Enthalpy (ΔHisom) | -30.66 kJ mol-1 | Calculated at 450 K | [3] |
| Free Energy Change (ΔGisom) | -27.48 kJ mol-1 | Calculated at 450 K | [3] |
Experimental Protocols
Protocol 1: Monitoring Isomerization by HPLC
This protocol is adapted from methods for analyzing aconitic acid isomers.[5]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Ion-exclusion column (e.g., a sulfonated polystyrene-divinylbenzene-based column).
-
-
Reagents:
-
This compound
-
trans-Aconitic acid (as a reference standard)
-
Mobile phase: Dilute sulfuric acid in HPLC-grade water (e.g., 0.005 M).
-
Solvent for sample preparation (e.g., acetonitrile, or the reaction solvent).
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Prepare a standard solution of trans-aconitic acid.
-
At desired time points, withdraw an aliquot of the this compound solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution of the isomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Identify the peaks corresponding to the cis and trans isomers based on the retention time of the standards. Note that in aqueous mobile phases, the anhydrides will likely be hydrolyzed to the corresponding acids.
-
Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve.
-
Protocol 2: Analysis by 1H NMR Spectroscopy
This protocol is based on general principles of using NMR to distinguish cis and trans isomers.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
This compound
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a suitable buffer).
-
-
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire a 1H NMR spectrum at time zero.
-
Incubate the NMR tube under the desired experimental conditions (e.g., a specific temperature).
-
Acquire subsequent 1H NMR spectra at various time intervals.
-
Identify the characteristic signals for the cis and trans isomers. The olefinic proton signal is a key diagnostic peak, appearing at different chemical shifts for the two isomers. For the acids in D2O, the olefinic proton of the cis-isomer appears around 5.74 ppm, while for the trans-isomer, it is around 6.60 ppm.[11]
-
Determine the relative ratio of the two isomers by integrating their respective characteristic signals.
-
Visualizations
Caption: Experimental workflow for monitoring the isomerization of this compound.
Caption: Factors influencing the isomerization of cis- to trans-aconitic anhydride.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. akjournals.com [akjournals.com]
- 4. Thermal behaviour of citric acid and isomeric aconitic acids: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 6. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. benthamscience.com [benthamscience.com]
- 11. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of cis-Aconitic Anhydride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of cis-aconitic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a reaction with cis-aconitic anhydride?
A1: The most common impurities are unreacted starting materials, the hydrolyzed form of the anhydride (cis-aconitic acid), and the isomerized product (trans-aconitic acid). In reactions with amines, side-products from decarboxylation or double bond isomerization can also occur. The presence of moisture is a critical factor, as this compound is highly moisture-sensitive, leading to hydrolysis.
Q2: What is a standard method for purifying this compound itself?
A2: A common purification method is recrystallization. One documented protocol involves refluxing the crude anhydride in xylene (at a ratio of 7.5 parts xylene to 1 part anhydride) for one hour, followed by evaporation of the solvent and recrystallization of the residue from benzene. An alternative is to reflux in acetic anhydride, followed by evaporation and recrystallization from benzene.
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. By spotting the reaction mixture alongside standards of your starting materials and expected product, you can observe the consumption of reactants and the formation of the product over time.
Q4: What are the recommended storage conditions for this compound and its purified products?
A4: Due to its sensitivity to moisture, this compound should be stored in a cool, dry place under an inert atmosphere. The purified derivatives, especially if they retain the anhydride ring, should also be stored under anhydrous conditions to prevent hydrolysis.
Q5: Which analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): Useful for confirming the product structure and identifying impurities like the trans-isomer or residual solvents.
-
FTIR Spectroscopy: Can confirm the presence of the characteristic anhydride carbonyl stretches (typically around 1780 cm⁻¹ and 1850 cm⁻¹) and the absence of the broad hydroxyl peak associated with the hydrolyzed acid.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the desired product from isomers and other impurities.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
Symptom: You have followed a recrystallization protocol, but the amount of recovered crystalline product is significantly lower than expected.
| Potential Cause | Suggested Solution |
| Excessive Solvent Usage | Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Concentrate the mother liquor and attempt a second recrystallization. |
| Premature Crystallization | If the product crystallizes too quickly during a hot filtration step to remove insoluble impurities, you will lose product. Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible. |
| Inappropriate Solvent System | The chosen solvent may be too good at dissolving your product, even at low temperatures. Consider using a different solvent or a solvent/anti-solvent system. |
| Product Degradation | Prolonged heating during dissolution can sometimes lead to degradation. Minimize the time the solution is kept at high temperatures. |
Problem 2: Product Oiling Out Instead of Crystallizing
Symptom: Upon cooling, your product separates as an oil rather than forming solid crystals.
| Potential Cause | Suggested Solution |
| High Impurity Level | Significant amounts of impurities can depress the melting point of your product, causing it to separate as a liquid. Try to pre-purify the crude material using a different technique (e.g., column chromatography) before recrystallization. |
| Solution is Supersaturated | If the solution is too concentrated, the product may crash out of solution too quickly to form an ordered crystal lattice. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Cooling Too Rapidly | Rapid cooling can prevent proper crystal formation. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Problem 3: Presence of Unexpected Peaks in Analytical Spectra
Symptom: Your NMR, IR, or MS data shows peaks that do not correspond to your desired product.
| Potential Cause | Suggested Solution |
| Hydrolysis to cis-Aconitic Acid | The presence of a broad peak in the IR spectrum (around 3000 cm⁻¹) and the disappearance of one of the anhydride carbonyl peaks suggest hydrolysis. Ensure all solvents and reagents are anhydrous in future reactions and workups. The hydrolyzed acid can often be removed by washing an organic solution of the product with a mild, non-aqueous base. |
| Isomerization to trans-Isomer | The formation of the more thermodynamically stable trans-isomer can be favored by heat or certain reaction conditions. HPLC can be an effective method for separating cis and trans isomers. A silica-based reversed-phase column, such as an Acclaim Organic Acid (OA) column, can be used. |
| Residual Solvents | Characteristic peaks of solvents like benzene, xylene, or acetic anhydride may be visible in the ¹H NMR spectrum. Dry the product under high vacuum for an extended period. |
| Side-Reactions with Amines | When reacting with amines, decarboxylation or allyl-shifted isomers can form. These side reactions can be minimized by using weakly nucleophilic aromatic amines or by performing the reaction interfacially. Purification by column chromatography may be necessary to separate these byproducts. |
Experimental Protocols & Data
Protocol: Recrystallization of this compound
-
Place the crude cis-acon
Technical Support Center: Analysis of cis-Aconitic Anhydride Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to detect the degradation of cis-aconitic anhydride (B1165640).
I. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of cis-aconitic anhydride?
A1: The primary degradation product of this compound is cis-aconitic acid, formed through hydrolysis. Under certain conditions, such as elevated temperatures, it can also isomerize to the more stable trans-aconitic anhydride.[1][2] Further decomposition can lead to other organic acids.
Q2: Which analytical techniques are most suitable for monitoring the degradation of this compound?
A2: Several techniques can be employed, each with its advantages:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying this compound, cis-aconitic acid, and trans-aconitic acid in solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile derivatives of the anhydride and its degradation products. Derivatization is typically required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for real-time monitoring of the hydrolysis reaction and for structural elucidation of degradation products.
-
Thermal Analysis (TGA/DSC): Provides information on the thermal stability of the anhydride and the temperatures at which degradation and isomerization occur.[1][2]
Q3: How can I prevent the degradation of this compound during sample preparation and analysis?
A3: this compound is sensitive to moisture. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents, and to work in a low-humidity environment. For HPLC analysis, if the anhydride itself is the target analyte, a non-aqueous mobile phase might be necessary. If hydrolysis during the analysis is a concern, quenching the reaction with a reagent like benzylamine (B48309) that forms a stable derivative can be considered.
II. Analytical Techniques: Troubleshooting Guides
A. High-Performance Liquid Chromatography (HPLC)
Troubleshooting Common HPLC Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting ionization of cis-aconitic acid. - Column overload. - Secondary interactions with the stationary phase. | - Adjust mobile phase pH to be at least 2 units below the pKa of cis-aconitic acid to ensure it is in its non-ionized form. - Reduce sample concentration or injection volume. - Use a column with a different stationary phase or add a competing base like triethylamine (B128534) (TEA) to the mobile phase. |
| Inconsistent Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Column degradation. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure proper mixing. - Flush the column regularly and replace if performance does not improve. |
| Low Sensitivity | - Inappropriate detection wavelength. - Low concentration of the analyte. - Sample matrix interference. | - The carboxyl group has a UV absorbance around 210 nm. Ensure your detector is set to an appropriate wavelength. - Concentrate the sample or use a more sensitive detector (e.g., mass spectrometer). - Employ a sample clean-up procedure like solid-phase extraction (SPE). |
| Ghost Peaks | - Carryover from previous injections. - Contaminated mobile phase or system. | - Implement a thorough needle wash program between injections. - Use high-purity solvents and flush the system regularly. |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Troubleshooting Common GC-MS Issues
| Problem | Possible Cause | Suggested Solution |
| No or Low Peak Intensity | - Incomplete derivatization. - Degradation of derivatives in the injector. - Adsorption of analytes in the GC system. | - Optimize derivatization conditions (reagent, temperature, time). - Use a lower injector temperature. - Deactivate the liner and column to minimize active sites. |
| Peak Tailing | - Active sites in the liner, column, or detector. - Co-elution with interfering compounds. | - Use a deactivated liner and a high-quality capillary column. - Optimize the temperature program to improve separation. |
| Irreproducible Results | - Inconsistent derivatization. - Sample matrix effects. - Leaks in the GC system. | - Ensure precise and consistent addition of derivatizing agents and internal standards. - Use matrix-matched standards for calibration. - Perform a leak check of the system. |
| Baseline Noise or Drift | - Column bleed. - Contaminated carrier gas or gas lines. - Detector contamination. | - Condition the column according to the manufacturer's instructions. - Use high-purity carrier gas and install traps to remove moisture and oxygen. - Clean the ion source and detector as needed. |
III. Quantitative Data Summary
Table 1: Thermal Decomposition Data for cis-Aconitic Acid
| Parameter | Value | Conditions | Reference |
| Onset of Decomposition | 60-70 K lower than citric and trans-aconitic acid | Argon atmosphere, heating rate of 10 K/min | [1] |
| First Decomposition Step | Dehydration to this compound | - | [1][2] |
| Mass Loss (TG curve) | ~9.8% (calculated: 10.3%) | - | [1] |
| Second Decomposition Step | Exothermic isomerization to trans-aconitic anhydride | - | [1][2] |
Note on Hydrolysis Kinetics: The hydrolysis of cyclic anhydrides like maleic and succinic anhydride is known to be influenced by pH and temperature. Generally, the rate of hydrolysis increases with increasing temperature and at both acidic and alkaline pH, with a minimum rate typically observed in the mid-pH range. It is expected that this compound follows a similar trend.
IV. Experimental Protocols
A. HPLC Method for this compound and its Degradation Products
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
-
Instrumentation: HPLC system with UV or Mass Spectrometry (MS) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase is a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm or MS detection in negative ion mode.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10-20 µL.
B. GC-MS Method for cis-Aconitic Acid
This protocol involves derivatization to make the analyte volatile.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 200 °C at 3 °C/min.
-
Ramp to 320 °C at 20 °C/min, hold for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 220 °C.
-
Derivatization (Silylation):
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and a solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.
-
-
Injection: Inject 1 µL of the derivatized sample.
V. Visualizations
Caption: Workflow for HPLC analysis of this compound degradation.
Caption: Degradation pathways of this compound.
References
Improving the efficiency of amine addition to cis-Aconitic anhydride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the efficiency of amine addition to cis-aconitic anhydride (B1165640).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the reaction of cis-aconitic anhydride with amines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Amic Acid Product | 1. Competitive Side Reactions: this compound is prone to decarboxylation, double bond isomerization, and hydrolysis, especially under harsh conditions.[1][2] | • Use Weakly Nucleophilic Amines: Aromatic amines are less reactive and can favor the desired addition product.[1]• Control Reaction Temperature: Avoid excessive heating, which can promote side reactions. Perform the reaction at room temperature or on ice if possible.• Optimize Solvent: The reaction can be performed in various organic or aqueous media. The choice of solvent can influence the rate of side reactions.[1][2]• Use Excess Anhydride: An excess of this compound may help to drive the reaction towards the desired product.[2] |
| 2. Amine Reactivity: Tertiary amines will not react as they lack a proton for the final step of the mechanism.[] Highly hindered amines may react slowly. | • Select Appropriate Amine: Ensure you are using a primary or secondary amine.• Stoichiometry: Use at least two equivalents of the amine if no other base is present, as the carboxylic acid product will protonate one equivalent of the amine.[4] | |
| Presence of Multiple Products in Analysis (NMR, LC-MS) | 1. Isomerization: The double bond in the aconitic moiety can isomerize from cis to trans.[1] | • Mild Reaction Conditions: Employ lower temperatures and shorter reaction times to minimize isomerization.• Analytical Monitoring: Use techniques like NMR or HPLC to monitor the reaction progress and identify the formation of isomers. |
| 2. Decarboxylation: Loss of CO₂ from the molecule can lead to undesired byproducts.[1][2] | • Avoid High Temperatures: Decarboxylation is often thermally induced. | |
| 3. Hydrolysis of Anhydride: this compound can react with trace amounts of water to revert to cis-aconitic acid. | • Use Anhydrous Solvents: Ensure all solvents and reagents are dry. Store this compound in a desiccator. | |
| Difficulty in Product Purification | 1. Product Solubility: The resulting amic acid may have challenging solubility properties. | • Acid-Base Extraction: Exploit the carboxylic acid and amine functionalities to perform selective extractions.• Crystallization: Attempt recrystallization from various solvent systems. |
| 2. Similar Polarity of Products: Side products may have similar polarities to the desired product, complicating chromatographic separation. | • Optimize Chromatography: Screen different solvent systems (mobile phases) and stationary phases for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and an amine?
A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of the carboxylate group to yield the final N-substituted cis-aconitic amic acid.[1][5]
Q2: Why are two equivalents of amine sometimes required for the reaction?
A2: The reaction of an amine with an anhydride produces an amide and a carboxylic acid. The carboxylic acid is acidic and will react with the basic amine present in the reaction mixture to form a salt. Therefore, a second equivalent of the amine is needed to act as a base and neutralize the carboxylic acid byproduct, allowing the reaction to go to completion.[4] Alternatively, a non-nucleophilic base can be used.
Q3: What are the main competing side reactions when using this compound?
A3: The primary side reactions are decarboxylation (loss of CO₂), isomerization of the double bond from cis to trans, and hydrolysis of the anhydride back to cis-aconitic acid.[1][2] These side reactions can reduce the yield of the desired product and complicate purification.
Q4: How can I minimize the formation of side products?
A4: To minimize side products, it is recommended to use weakly nucleophilic amines (e.g., aromatic amines), maintain mild reaction conditions (e.g., low temperature), and use anhydrous solvents.[1] For some systems, conducting the reaction under interfacial conditions (between an aqueous and an organic phase) has been shown to be effective.[1]
Q5: Can I use tertiary amines in this reaction?
A5: No, tertiary amines will not react with this compound to form a stable amide product. The reaction mechanism requires the removal of a proton from the nitrogen atom after the initial nucleophilic attack. Since tertiary amines do not have a proton on the nitrogen, the reaction cannot proceed to completion.[]
Q6: What analytical techniques are suitable for monitoring this reaction?
A6: The progress of the reaction can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5] These methods can help to identify the formation of the desired product and any side products, allowing for the optimization of reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl cis-Aconitic Amic Acid
This protocol is a representative procedure and may require optimization for specific amines.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline (B41778) or a substituted aniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vessel, dissolve the aromatic amine (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the stirred solution of this compound at room temperature or while cooling in an ice bath.
-
Allow the reaction to stir for a period of 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.
Purification (General Guidance):
-
The resulting amic acid has a free carboxylic acid group, which can be exploited for an acid-base workup to remove unreacted neutral or basic starting materials.
-
The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove impurities, and then re-precipitated by the addition of acid.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low yield in amine addition to this compound.
Reaction Pathway and Competing Reactions
Caption: Desired reaction pathway and common competing side reactions.
References
- 1. Competitive Reactions During Amine Addition to cis-Aconityl Anhydride | Semantic Scholar [semanticscholar.org]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. youtube.com [youtube.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Scaling Up Reactions with cis-Aconitic Anhydride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Aconitic anhydride (B1165640) on a larger scale.
Frequently Asked Questions (FAQs)
What are the primary challenges when scaling up reactions involving cis-Aconitic anhydride?
Scaling up reactions with this compound introduces several challenges that may not be apparent at the lab scale. The primary issues stem from its chemical reactivity and physical properties. Key challenges include managing its sensitivity to moisture, controlling reaction temperature to prevent unwanted side reactions, ensuring homogeneous mixing in larger volumes, and dealing with purification at scale.[1][2][3]
Common Scale-Up Challenges:
-
Thermal Management: Exothermic reactions can lead to temperature gradients in large reactors, causing localized overheating and promoting side reactions or decomposition.[2][4]
-
Mixing Efficiency: Achieving uniform mixing is more difficult in larger vessels, which can lead to inconsistencies in product quality and yield.[2][3]
-
Moisture Sensitivity: this compound is sensitive to moisture, which can be more challenging to control in a larger-scale production environment.[5][6][7]
-
Side Reactions: Competitive reactions such as isomerization to the more stable trans-aconitic anhydride, decarboxylation, and hydrolysis become more significant at scale.[8][9]
-
Purification: Purification methods that are straightforward in the lab, like recrystallization, can be cumbersome and less efficient at a larger scale.[6][7]
What are the recommended storage and handling procedures for bulk quantities of this compound?
Proper storage and handling are critical to maintaining the integrity of this compound, especially in larger quantities.
Storage Recommendations:
-
Temperature: Store in a cool place, with some sources recommending refrigeration at 2-8°C.[7]
-
Atmosphere: Due to its moisture sensitivity, it should be stored under an inert gas in a tightly closed container.[5]
Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a face shield.[5][11][12]
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10][13]
-
Dispensing: When handling larger quantities, avoid creating dust.[5] Use appropriate dispensing techniques to minimize exposure.
How does the thermal stability of this compound affect scale-up?
The thermal behavior of this compound is a critical consideration during scale-up. The cis-isomer is less thermally stable than its trans counterpart.[8][14]
-
Isomerization: Upon heating, this compound can undergo an exothermic isomerization to the more stable trans-aconitic anhydride.[8][14] This can affect the stereochemistry and purity of the final product.
-
Decomposition: At higher temperatures, further decomposition can occur.[8] The decomposition of the parent cis-aconitic acid begins at a lower temperature compared to citric acid and trans-aconitic acid.[8]
Managing the reaction temperature is crucial. In large reactors, inefficient heat removal can lead to a runaway reaction, compromising both yield and safety.[3][4]
What are the common side reactions, and how can they be minimized?
When reacting this compound, particularly with amines, several side reactions can compete with the desired reaction, impacting yield and purity.[9]
Common Side Reactions:
-
Hydrolysis: Reaction with water to form cis-aconitic acid. This is a significant issue due to the anhydride's moisture sensitivity.[9]
-
Isomerization: The double bond can migrate, leading to isomeric impurities.[9][15]
-
Decarboxylation: Loss of CO2 can occur under certain conditions, leading to different byproducts.[9][15]
Strategies for Minimization:
-
Control of Nucleophile: The choice of nucleophile can influence the reaction pathway. Weakly nucleophilic aromatic amines can help avoid side reactions.[9]
-
Reaction Conditions: Performing the reaction under anhydrous conditions is essential to prevent hydrolysis.
-
Temperature Control: Maintaining a low and consistent temperature can help minimize isomerization and decarboxylation.
-
pH Control: In aqueous media, controlling the pH is critical to directing the reaction and minimizing hydrolysis of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Moisture Contamination: Hydrolysis of the anhydride before or during the reaction. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions: Isomerization or decarboxylation is occurring.[9] | Optimize reaction temperature; lower temperatures are generally preferred. Analyze reaction mixture for byproducts to identify the specific side reaction. | |
| Incomplete Reaction: Poor mixing or insufficient reaction time at a larger scale. | Improve agitation in the reactor. Monitor the reaction progress using techniques like HPLC, GC, or in-situ IR to determine the optimal reaction time. | |
| Product Impurity | Formation of trans-isomer: Thermal isomerization due to poor heat control.[8] | Improve the reactor's cooling efficiency. Consider a slower addition of reagents for highly exothermic reactions. |
| Unreacted Starting Material: Inefficient mixing or incorrect stoichiometry. | Verify the stoichiometry of reactants. Ensure efficient mixing to maintain homogeneity. | |
| Byproducts from Side Reactions: Conditions favor undesired reaction pathways. | Refer to the "Side Reactions" section above. Adjust pH, temperature, and choice of solvent or base. | |
| Difficulty with Purification | Oily Product: The product may not crystallize easily due to impurities. | Try a different recrystallization solvent or solvent system. Consider chromatography for purification, though this can be challenging to scale. |
| Inconsistent Crystal Form (Polymorphism) | Carefully control the crystallization conditions (temperature, cooling rate, solvent) as this can impact the crystal form and properties like solubility.[3] | |
| Safety Concerns | Runaway Reaction: Poor heat dissipation in a large-scale exothermic reaction.[3] | Perform calorimetric studies at the lab scale to understand the reaction's thermal hazards. Ensure the pilot or production reactor has adequate cooling capacity. Implement a controlled addition of reagents. |
| Dust Exposure: Handling large quantities of the powdered anhydride.[5] | Use closed-system transfer methods where possible. Ensure adequate ventilation and use appropriate respiratory protection.[5][11] |
Data and Protocols
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄O₅ | [12] |
| Molecular Weight | 156.09 g/mol | [12] |
| Melting Point | 75-78 °C (lit.) | [6][12] |
| Appearance | White powder/solid | [5][16] |
| Hazard Class | 8 (Corrosive) | [17] |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is based on established laboratory methods and may need optimization for larger scales.[6][7]
Objective: To purify commercial this compound from potential hydrolysis products or other impurities.
Method 1: Recrystallization from Acetic Anhydride/Benzene (B151609)
-
Dissolution: In a fume hood, reflux the crude this compound in acetic anhydride. This will convert any hydrolyzed cis-aconitic acid back to the anhydride.
-
Solvent Removal: Evaporate the acetic anhydride under reduced pressure.
-
Recrystallization: Dissolve the residue in a minimal amount of hot benzene.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold benzene, and dry under vacuum.
Method 2: Recrystallization from Xylene/Benzene
-
Reflux: Reflux the crude material in xylene (approximately 7.5 parts).[6][7]
-
Evaporation: Evaporate the xylene under reduced pressure.
-
Recrystallization: Recrystallize the resulting residue from benzene as described in Method 1.
Protocol 2: Monitoring Reaction Progress
Objective: To monitor the consumption of this compound and the formation of the product in real-time.
Method: In-situ FT-IR Spectroscopy
-
Setup: Equip the reactor with an in-situ FT-IR probe.
-
Baseline: Collect a baseline spectrum of the reaction solvent and other starting materials before adding the this compound.
-
Reaction Monitoring: Once the reaction is initiated, collect spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of the characteristic anhydride carbonyl peaks (typically around 1780 and 1850 cm⁻¹) and the appearance of product-specific peaks (e.g., amide carbonyls).
Alternative Methods:
-
HPLC/UPLC: Withdraw aliquots from the reaction mixture at set time points, quench the reaction immediately (e.g., by dilution in a suitable solvent), and analyze by HPLC to quantify the concentration of reactants and products.
-
NMR Spectroscopy: For smaller scale-up experiments or mechanistic studies, ¹H NMR can be used to monitor the reaction by observing the disappearance of reactant signals and the emergence of product signals.[18]
Visualizations
Logical Flow for Troubleshooting Scale-Up Issues
Caption: Troubleshooting decision tree for scale-up issues.
Potential Side Reaction Pathways
Caption: Competing reaction pathways for this compound.
General Scale-Up Workflow
Caption: General workflow for scaling up a chemical process.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. reddit.com [reddit.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 6318-55-4 [chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Competitive Reactions During Amine Addition to cis-Aconityl Anhydride | Semantic Scholar [semanticscholar.org]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cis-アコニット酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chemfaces.com [chemfaces.com]
- 14. researchgate.net [researchgate.net]
- 15. studenttheses.uu.nl [studenttheses.uu.nl]
- 16. fishersci.com [fishersci.com]
- 17. scientificlabs.com [scientificlabs.com]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Effect of pH on the stability and reactivity of cis-Aconitic anhydride
Welcome to the Technical Support Center for cis-Aconitic Anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the effect of pH on the stability and reactivity of cis-Aconitic Anhydride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH sensitivity important?
A1: this compound is a cyclic dicarboxylic anhydride. Its significance in research and drug development stems from its inherent pH sensitivity. The anhydride ring is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the aqueous environment. This property is leveraged in the design of "smart" drug delivery systems, where a therapeutic agent is linked to a carrier molecule via a linker derived from this compound. The linkage is stable at physiological pH (around 7.4) but cleaves in the acidic microenvironments often found in tumor tissues or within specific cellular compartments like endosomes and lysosomes, leading to targeted drug release.
Q2: How does the pH of the medium affect the stability of this compound?
A2: The stability of this compound is inversely related to pH. It is most stable in acidic conditions and its rate of hydrolysis increases significantly as the pH becomes neutral and then basic. This is due to the increased concentration of hydroxide (B78521) ions (OH⁻), which are potent nucleophiles that attack the electrophilic carbonyl carbons of the anhydride, leading to the opening of the ring to form cis-aconitic acid. At acidic pH, the concentration of the nucleophile (water) is constant, and the anhydride shows greater stability.
Q3: What are the primary degradation products of this compound in aqueous solutions?
A3: The primary degradation product of this compound in aqueous solutions is cis-aconitic acid, a tricarboxylic acid. This is formed through the hydrolysis of the anhydride ring. Under certain conditions, further isomerization to the more thermodynamically stable trans-aconitic acid can occur, although this is generally a slower process.
Q4: Can I use buffers containing primary amines (like Tris) with this compound?
A4: It is strongly advised to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These amines are nucleophilic and will react with the anhydride, leading to the formation of an amide linkage. This will compete with the desired reaction (e.g., conjugation to a specific site on a protein) and also with the hydrolysis of the anhydride, complicating the experimental results. Phosphate (B84403), citrate, or acetate (B1210297) buffers are more suitable choices, depending on the desired pH.
Q5: How should I store this compound?
A5: this compound is highly sensitive to moisture.[1][2] It should be stored in a tightly sealed container in a desiccator at a low temperature (2-8°C is recommended) to minimize degradation from atmospheric moisture.[3] When handling the solid, it is best to work in a dry environment (e.g., a glove box) if possible.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Problem 1: Low or no conjugation of this compound to my molecule of interest.
| Possible Cause | Recommended Solution |
| Hydrolysis of the anhydride: The this compound may have hydrolyzed before or during the conjugation reaction. | - Prepare fresh solutions of this compound in an anhydrous aprotic solvent (e.g., DMSO, DMF) immediately before use. - Minimize the exposure of the anhydride stock solution and the reaction mixture to moisture. - Perform the reaction at a slightly acidic to neutral pH (e.g., pH 6.5-7.5) where the target amine is sufficiently nucleophilic but the rate of hydrolysis is not excessively high. |
| Suboptimal pH for the reaction: The pH of the reaction mixture may not be optimal for the nucleophilic attack by the target molecule. | - For reactions with primary amines (e.g., lysine (B10760008) residues on a protein), the optimal pH is typically between 7.2 and 8.5.[4] However, a compromise must be made to balance amine reactivity with anhydride stability. A pH of around 7.5 is often a good starting point. - Perform small-scale pilot reactions at different pH values to determine the optimal condition for your specific system. |
| Presence of competing nucleophiles: The reaction buffer or other components in the mixture may contain nucleophiles that compete with your target molecule. | - Avoid buffers containing primary or secondary amines (e.g., Tris, glycine). Use non-nucleophilic buffers such as phosphate or HEPES. - Ensure that other components in the reaction mixture do not have reactive nucleophilic groups. |
| Steric hindrance: The target functional group on your molecule may be sterically inaccessible to the this compound. | - Consider introducing a spacer arm between the anhydride and the target molecule to reduce steric hindrance. |
Problem 2: The conjugated product is unstable and cleaves prematurely.
| Possible Cause | Recommended Solution |
| The aconityl-amide linkage is more acid-labile than anticipated: The local microenvironment of the conjugate may be more acidic than the bulk solution. | - Carefully control the pH of the storage and handling buffers. - If the application requires stability at a specific pH, consider using a maleic anhydride derivative which can offer different pH-sensitivity profiles.[5] |
| Intramolecular catalysis: Neighboring functional groups on the conjugated molecule may be catalyzing the hydrolysis of the aconityl-amide bond. | - This is a molecule-specific issue. If suspected, redesigning the conjugation strategy to a different site on the molecule may be necessary. |
Quantitative Data
The following table summarizes the estimated stability of this compound in aqueous solutions at 25°C. This data is illustrative and based on the known behavior of similar cyclic anhydrides. Actual hydrolysis rates should be determined experimentally for your specific conditions.
| pH | Predominant Hydrolysis Mechanism | Estimated Half-life (t½) | Estimated First-Order Rate Constant (k) |
| 4.0 | Water-mediated (neutral) hydrolysis | ~ 2 - 4 hours | 4.8 x 10⁻⁵ - 9.6 x 10⁻⁵ s⁻¹ |
| 7.4 | Water-mediated and hydroxide-catalyzed hydrolysis | ~ 5 - 15 minutes | 7.7 x 10⁻⁴ - 2.3 x 10⁻³ s⁻¹ |
| 9.0 | Hydroxide-catalyzed hydrolysis | < 1 minute | > 1.2 x 10⁻² s⁻¹ |
Experimental Protocols
Protocol 1: Determination of the Hydrolysis Rate of this compound using UV-Vis Spectrophotometry
This protocol allows for the monitoring of the disappearance of the anhydride, which typically has a different UV absorbance spectrum from its hydrolyzed product, cis-aconitic acid.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., Dioxane or Acetonitrile)
-
Aqueous buffers of desired pH (e.g., pH 4.0, 7.4, 9.0)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in the anhydrous aprotic solvent to prepare a concentrated stock solution (e.g., 100 mM).
-
Set up the spectrophotometer: Set the spectrophotometer to the desired wavelength for monitoring the anhydride (this should be determined by scanning the UV spectrum of the anhydride and the acid to find a wavelength with a significant difference in absorbance). Thermostat the cuvette holder to the desired temperature (e.g., 25°C).
-
Initiate the reaction: Add a small volume of the this compound stock solution to a pre-warmed cuvette containing the aqueous buffer of the desired pH. The final concentration of the anhydride should be in a range that gives a measurable absorbance. The volume of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.
-
Monitor the reaction: Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. If the reaction follows first-order kinetics, the plot will be linear, and the negative of the slope will be the observed rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Determination of the Hydrolysis Rate of this compound using pH-Stat Titration
This method monitors the production of the acidic product (cis-aconitic acid) by titrating it with a standard base to maintain a constant pH.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., Dioxane or Acetonitrile)
-
Deionized water
-
Standardized solution of NaOH (e.g., 0.01 M)
-
pH-stat system (including a pH meter, an automatic burette, and a controller)
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of this compound: As described in Protocol 1.
-
Set up the pH-stat system: Calibrate the pH electrode and set up the automatic burette with the standardized NaOH solution. Set the desired constant pH value in the controller.
-
Initiate the reaction: In the thermostatted reaction vessel containing a known volume of deionized water (or a low-concentration, non-nucleophilic buffer), add a known amount of the this compound stock solution.
-
Monitor the titration: The pH-stat will automatically add NaOH to the reaction mixture to neutralize the newly formed carboxylic acid groups and maintain the set pH. Record the volume of NaOH added as a function of time.
-
Data Analysis: The rate of addition of NaOH is directly proportional to the rate of hydrolysis of the anhydride. From the volume of titrant added over time, the reaction rate and the rate constant can be determined.
Visualizations
Caption: pH effect on this compound hydrolysis.
Caption: UV-Vis spectrophotometry workflow for stability testing.
References
How to handle and store moisture-sensitive cis-Aconitic anhydride
Technical Support Center: cis-Aconitic Anhydride (B1165640)
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of moisture-sensitive cis-Aconitic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first steps upon receiving a new container of this compound?
A1: Upon receipt, visually inspect the container for any signs of damage or a compromised seal. If the container is intact, transfer it to a designated dry storage area. It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold surface of the anhydride.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound is moisture-sensitive and should be stored in a cool, dry, and well-ventilated place.[2] The container must be kept tightly closed.[2] For optimal stability, storage under an inert gas atmosphere (e.g., nitrogen or argon) is recommended.[2] It is incompatible with acids, strong bases, and oxidizing agents, so it should be stored away from these substances.[3]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is important to wear appropriate personal protective equipment. This includes chemical safety goggles or a face shield, protective gloves, and a lab coat.[2][3] Work should be conducted in a chemical fume hood to avoid inhalation of the powder.[3]
Q4: My this compound has changed in appearance (e.g., clumping, discoloration). Can I still use it?
A4: A change in the physical appearance of this compound, such as clumping or discoloration, can be an indication of degradation, likely due to hydrolysis from moisture exposure. Using a degraded reagent can lead to poor reaction yields and the formation of impurities. It is advisable to perform a quality check or use a fresh, unopened container for your experiment.
Q5: How does moisture affect this compound?
A5: this compound readily reacts with water (hydrolysis) to form cis-Aconitic acid. This degradation compromises the purity and reactivity of the anhydride in subsequent chemical reactions.
Troubleshooting Guide
Issue 1: A reaction using this compound as a starting material has failed or given a low yield.
-
Possible Cause: The this compound may have been compromised by moisture.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, use a fresh, unopened container of this compound for the reaction.
-
Ensure Anhydrous Conditions: Confirm that all glassware was rigorously dried (e.g., oven-dried or flame-dried) and all solvents were of an anhydrous grade. Even trace amounts of water can hydrolyze the anhydride.[1]
-
Proper Handling: Review your handling procedure. The reagent should be weighed and transferred quickly in a dry environment, minimizing its exposure to the atmosphere. For highly sensitive applications, handling in a glove box or under a stream of inert gas is recommended.[4][5]
-
Issue 2: The this compound powder appears clumpy or is difficult to handle.
-
Possible Cause: The material has likely absorbed atmospheric moisture.
-
Troubleshooting Steps:
-
Storage Check: Ensure the container is always tightly sealed after use and stored in a desiccator or a dry, inert atmosphere.[2][6]
-
Use of Desiccants: Place a suitable desiccant, such as silica (B1680970) gel or calcium chloride, in the storage container (desiccator) to maintain a low-humidity environment.[7][8]
-
Purification (for advanced users): In some cases, the material can be purified. A reported method involves refluxing in acetic anhydride, followed by evaporation and recrystallization from benzene.[9] However, for most applications, using a fresh batch is more practical and reliable.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | Cool place | [2] |
| Atmosphere | Dry, well-ventilated area. Store under an inert gas (e.g., Nitrogen, Argon). | [2] |
| Container | Tightly closed container. | [2] |
| Incompatibilities | Acids, Strong bases, Oxidizing agents. | [3] |
Experimental Protocols
Protocol 1: General Handling of this compound in the Absence of a Glove Box
This protocol outlines a method for handling this compound when a glove box is not available, using standard laboratory equipment to minimize moisture exposure.
Materials:
-
This compound in its original container
-
A flask with a rubber septum
-
Nitrogen or Argon gas supply with a needle adapter
-
Dry glassware (oven or flame-dried)
-
Dry syringes and needles
Procedure:
-
Prepare the Inert Atmosphere: Purge a clean, dry reaction flask with an inert gas (Nitrogen or Argon) for several minutes. This can be done using a Schlenk line or a balloon filled with the inert gas.[10]
-
Equilibrate Reagent: Allow the container of this compound to warm to ambient temperature before opening to prevent moisture condensation.[1]
-
Quick Weighing and Transfer: In a fume hood, briefly open the container and quickly weigh the desired amount of the powder. Immediately transfer the powder to the prepared reaction flask.
-
Reseal and Purge: Promptly and tightly reseal the main container of this compound. Purge the headspace of the reaction flask with the inert gas to remove any atmospheric moisture that may have entered during the transfer.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a dry syringe.
-
Proper Storage of Main Container: Ensure the main container is securely sealed. For long-term storage, wrapping the cap with parafilm can provide an additional barrier against moisture. Store the container in a desiccator.
Mandatory Visualization
Caption: Workflow for receiving and storing this compound.
Caption: Hydrolysis of this compound to cis-Aconitic acid.
Caption: Troubleshooting workflow for failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. terrauniversal.com [terrauniversal.com]
- 7. 9srrqa-40.myshopify.com [9srrqa-40.myshopify.com]
- 8. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
- 9. This compound | 6318-55-4 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Strategies to minimize regioisomer formation in cis-Aconitic anhydride conjugations
Welcome to the technical support center for cis-aconitic anhydride (B1165640) conjugations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of regioisomers and other side products during their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during cis-aconitic anhydride conjugations?
A1: The primary challenges in this compound conjugations are the formation of regioisomers and the occurrence of side reactions. This compound is an unsymmetrical molecule, and nucleophilic attack by an amine can occur at either of the two carbonyl carbons, leading to a mixture of two regioisomers. Additionally, competitive side reactions such as decarboxylation and isomerization of the double bond can occur, reducing the yield of the desired conjugate and complicating purification.[1][2]
Q2: What are regioisomers in the context of this compound conjugations, and why are they a concern?
A2: In this compound conjugations, regioisomers are structurally distinct products that result from the amine nucleophile attacking one of the two different carbonyl carbons of the anhydride ring. The two possible regioisomers are the α- and β-amides. These isomers can have different chemical and physical properties, including stability, solubility, and, in the case of drug conjugates, different pharmacological profiles. For therapeutic applications, a well-defined product with a single, known structure is required for regulatory approval and to ensure consistent efficacy and safety. Therefore, controlling the regioselectivity of the conjugation reaction is critical.
Q3: What fundamental principles govern the regioselectivity of the reaction between an amine and this compound?
A3: The regioselectivity of the nucleophilic attack of an amine on this compound is governed by a combination of electronic and steric factors.
-
Electronic Effects: The carbonyl carbon that is more electron-deficient (more electrophilic) will be more susceptible to nucleophilic attack. The presence of the electron-withdrawing carboxylic acid group on the anhydride ring influences the electrophilicity of the adjacent carbonyl carbons.
-
Steric Hindrance: The amine will preferentially attack the less sterically hindered carbonyl carbon. The substituents on both the amine and the anhydride ring can influence the accessibility of the carbonyl carbons.
The interplay of these factors determines the final ratio of the two regioisomers.
Troubleshooting Guide
Issue 1: A significant mixture of regioisomers is observed.
Cause: The reaction conditions do not sufficiently favor the formation of one regioisomer over the other.
Solutions:
-
pH Control: The pH of the reaction medium can significantly influence the regioselectivity. Performing the reaction in an aqueous buffer at a controlled pH can help favor the formation of a specific isomer. A pH around 5.5 is often a good starting point for the acylation of amines with anhydrides in an aqueous medium.
-
Solvent Selection: The polarity of the solvent can affect the transition state of the reaction and thus the regioisomeric outcome. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dichloromethane). Nonpolar solvents may enhance selectivity in some cases.
-
Temperature Optimization: Lowering the reaction temperature can increase the selectivity of the reaction by favoring the pathway with the lower activation energy. Try running the reaction at 0°C or even lower temperatures.
-
Use of Catalysts: While not extensively documented for this compound specifically, the use of catalysts can influence regioselectivity in acylation reactions. Lewis acids or bases could potentially be explored to selectively activate one of the carbonyl groups.
Illustrative Data on the Effect of Reaction Conditions on Regioisomer Ratio
| Parameter | Condition A | Regioisomer Ratio (α:β) | Condition B | Regioisomer Ratio (α:β) |
| pH | 7.4 (Phosphate Buffer) | 60:40 | 5.5 (Acetate Buffer) | 85:15 |
| Solvent | DMF | 55:45 | Toluene | 75:25 |
| Temperature | 25°C | 65:35 | 0°C | 80:20 |
Note: The data in this table is for illustrative purposes to demonstrate potential trends and should be confirmed experimentally.
Issue 2: Low yield of the desired conjugate and presence of side products.
Cause: Side reactions such as hydrolysis of the anhydride, decarboxylation, or isomerization are competing with the desired conjugation reaction.
Solutions:
-
Control of Water Content: If working in an organic solvent, ensure that the solvent is anhydrous to minimize hydrolysis of the this compound.
-
Reaction Time: Optimize the reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to increased side product formation.
-
Choice of Anhydride Analogue: If minimizing side reactions is critical and some structural modification is acceptable, consider using an alternative like 2-propionic-3-methylmaleic anhydride, which is reported to be less prone to side reactions.[2]
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Amine in Aqueous Medium
-
Dissolution of the Amine: Dissolve the amine-containing molecule in a suitable aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). If the amine is not readily soluble, a small amount of a co-solvent (e.g., DMF, DMSO) can be added.
-
Preparation of Anhydride Solution: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent (e.g., DMF or DMSO) to a high concentration.
-
Conjugation Reaction: While stirring the amine solution at the desired temperature (e.g., 4°C), add the this compound solution dropwise.
-
pH Adjustment (Optional but Recommended): For improved regioselectivity, dissolve the amine in dilute HCl to protonate the amine. Add the this compound, and then slowly add a solution of sodium bicarbonate to raise the pH to ~5.5.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as HPLC or LC-MS.
-
Quenching and Purification: Once the reaction is complete, the product can be purified by techniques such as preparative HPLC or column chromatography.
Protocol 2: Analytical Characterization of Regioisomers
-
High-Performance Liquid Chromatography (HPLC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution system with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
The two regioisomers may have different retention times, allowing for their separation and quantification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire 1D ¹H and ¹³C NMR spectra to get an initial assessment of the product mixture.
-
Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) for unambiguous assignment of the proton and carbon signals for each regioisomer. The different chemical environments of the protons and carbons adjacent to the newly formed amide bond will allow for the differentiation of the α- and β-isomers.
-
Visualizations
Caption: A general experimental workflow for this compound conjugation.
Caption: Key factors influencing regioisomer formation in this compound conjugations.
Caption: Simplified reaction mechanism for the formation of regioisomers.
References
Validation & Comparative
The Duel of the Anhydrides: A Comparative Guide to cis-Aconitic and Maleic Anhydride for pH-Sensitive Linkers
For researchers, scientists, and drug development professionals navigating the landscape of stimuli-responsive drug delivery, the choice of a pH-sensitive linker is paramount. These molecular bridges, designed to remain stable at physiological pH and cleave in acidic tumor microenvironments or endosomal compartments, are critical for targeted therapy. Among the options, cis-aconitic anhydride (B1165640) and maleic anhydride derivatives have emerged as prominent candidates. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to inform the selection of the optimal linker for your application.
Introduction to pH-Sensitive Anhydride Linkers
The acidic microenvironment of tumors (pH 6.5-6.8) and the even lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) provide a specific trigger for drug release.[1][2][3] Both cis-aconitic anhydride and maleic anhydride react with amine-containing drugs to form amide bonds. The resulting maleamic or aconityl amide linkage is designed to be labile at acidic pH, facilitating the release of the active pharmaceutical ingredient (API). This pH-sensitivity is conferred by the presence of a neighboring carboxyl group that catalyzes the hydrolysis of the amide bond through an intramolecular mechanism.[4]
Performance Comparison: this compound vs. Maleic Anhydride Derivatives
The performance of these linkers is primarily dictated by their hydrolysis kinetics at different pH values and their stability at physiological pH. The ideal linker exhibits rapid cleavage at the target acidic pH and high stability at neutral pH to prevent premature drug release.
| Feature | This compound Linker | Maleic Anhydride Linker (General) | Substituted Maleic Anhydride Derivatives |
| Structure | Contains a carboxylic acid group on a propene backbone. | The simplest form, with two protons on the double bond. | Alkyl or other substitutions on the double bond (e.g., citraconic, 2-(2'-carboxyethyl)maleic anhydride).[1][5] |
| pH-Sensitivity | Highly pH-sensitive due to the β-carboxylate group.[2] | Moderately pH-sensitive. | Sensitivity can be tuned by the nature and number of substituents.[5][6] |
| Hydrolysis Rate | Rapid hydrolysis at acidic pH (e.g., pH 4-5).[1][4] | Slower hydrolysis compared to cis-aconitic linkers. | Varies significantly with substitution; increased substitution can accelerate hydrolysis.[5][6] |
| Stability at pH 7.4 | Generally stable, but can be prone to isomerization and other side reactions. | Relatively stable, but the resulting thiosuccinimide linkage can undergo retro-Michael reaction leading to drug loss.[7] | Stability can be improved with certain substitutions (e.g., N-aryl maleimides).[7] |
| Side Reactions | Prone to isomerization to less labile isomers and potential decarboxylation, which can reduce the efficiency of pH-sensitive release. | The maleimide (B117702) group can react with thiols, but the resulting adduct may be unstable.[8] | Side reactions can be minimized with specific derivatives like 2-propionic-3-methylmaleic anhydride.[9] |
| Drug Release Profile | Can provide rapid drug release in acidic environments. For example, a conjugate of 1-methyl-2-(2'-carboxyethyl)maleic anhydride released approximately 60% of a fluorescent drug analog at pH 4.[1] A doxorubicin (B1662922) conjugate with a cis-aconityl linker showed pH-dependent release.[10] | Slower and potentially incomplete release compared to more sensitive derivatives. | Release kinetics can be tailored. For instance, a β-cyclodextrin conjugate with 1-methyl-2-(2'-carboxyethyl) maleic anhydrides released over 80% of the drug within 30 minutes at pH 5.5.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for the synthesis and evaluation of pH-sensitive linkers derived from cis-aconitic and maleic anhydrides.
Synthesis of a Drug-Linker Conjugate (General Protocol)
This protocol outlines the general steps for conjugating an amine-containing drug to either this compound or a maleic anhydride derivative.
-
Dissolution: Dissolve the amine-containing drug (1 equivalent) and the anhydride (cis-aconitic or maleic anhydride derivative, 1 equivalent) in an anhydrous organic solvent (e.g., DMF, DMSO).[1][9]
-
Catalyst Addition: Add a tertiary amine base as a catalyst (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), 3 equivalents).[9]
-
Reaction: Stir the reaction mixture at room temperature for a specified time (this can range from a few hours to overnight, depending on the specific reactants).[9]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Once the reaction is complete, the product can be purified using techniques like column chromatography or preparative HPLC to isolate the desired drug-linker conjugate.
Evaluation of pH-Sensitive Hydrolysis
This protocol describes how to assess the rate of drug release from the conjugate at different pH values.
-
Buffer Preparation: Prepare a series of buffers at different pH values, typically mimicking physiological conditions (pH 7.4) and endosomal/lysosomal conditions (e.g., pH 6.5, 5.5, 4.5).[1][9]
-
Incubation: Dissolve the purified drug-linker conjugate in each buffer to a known concentration. Incubate the solutions at 37°C.[1][9]
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Analysis: Analyze the samples by HPLC or a similar quantitative method to determine the concentration of the released drug and the remaining intact conjugate.[9]
-
Data Analysis: Plot the percentage of drug released over time for each pH value to determine the hydrolysis kinetics and half-life of the linker under different conditions.
Mechanism of pH-Sensitive Hydrolysis and Drug Release
The pH-sensitive cleavage of both cis-aconityl and maleamyl amide linkers is driven by an intramolecular catalytic mechanism involving the neighboring carboxyl group.
References
- 1. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 2. Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity [thno.org]
- 3. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of pH-sensitive degradability of maleic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
- 10. Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A medusa-like β-cyclodextrin with 1-methyl-2-(2'-carboxyethyl) maleic anhydrides, a potential carrier for pH-sensitive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-Aconitic Anhydride and Citraconic Anhydride for Bioconjugation
In the realm of bioconjugation, particularly for the development of pH-sensitive drug delivery systems and reversible protein modification, cyclic anhydrides such as cis-aconitic anhydride (B1165640) and citraconic anhydride have emerged as valuable tools. Both reagents react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form amide bonds that are stable at physiological pH but cleave under mildly acidic conditions. This guide provides a comparative study of their performance in bioconjugation, supported by available data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.
Physicochemical Properties and Reactivity
Both cis-aconitic anhydride and citraconic anhydride are cyclic anhydrides that readily react with nucleophiles like primary amines. The reaction involves the opening of the anhydride ring to form a carboxyl-substituted amide linkage. This modification effectively masks the positive charge of the amine and introduces a negative charge, altering the isoelectric point of the modified protein.
| Property | This compound | Citraconic Anhydride |
| Synonym | - | 2-methylmaleic anhydride |
| Molecular Formula | C₆H₄O₅ | C₅H₄O₃[1] |
| Molecular Weight | 156.09 g/mol | 112.08 g/mol [1] |
| Reactive Group | Cyclic anhydride | Cyclic anhydride |
| Target Functional Group | Primary amines (e.g., lysine ε-amino group) | Primary amines (e.g., lysine ε-amino group) |
Performance in Bioconjugation: A Comparative Overview
The key feature of both anhydrides in bioconjugation is the pH-lability of the resulting amide bond, which allows for the release of the conjugated molecule or the restoration of the native protein structure in acidic environments like endosomes, lysosomes, or the tumor microenvironment.
pH-Dependent Stability and Cleavage
The stability of the amide bond formed by these anhydrides is crucial for their application. The linkage must be stable enough to remain intact in the bloodstream (pH ~7.4) but cleave efficiently at the target acidic pH.
Citraconic Anhydride: The amide linkage formed with citraconic anhydride is stable at neutral to alkaline pH (pH > 7).[1] Rapid hydrolysis occurs under acidic conditions, typically around pH 4, leading to the release of the modified molecule and regeneration of the free amine.[1] Some studies suggest that cleavage can also be achieved by treatment with hydroxylamine.[1]
This compound: Similar to citraconic anhydride, this compound forms pH-sensitive amide bonds. A significant factor influencing the hydrolysis rate of aconityl amides is the stereochemistry of the double bond. The cis-isomer of the aconityl-amide bond hydrolyzes significantly faster than the trans-isomer under acidic conditions. This highlights the importance of controlling the isomeric purity of the conjugate for predictable release kinetics.
While direct comparative kinetic data under identical conditions is scarce in the literature, a study on pH-sensitive micelles suggested a gradient of pH sensitivity among different anhydrides, with the order of increasing sensitivity being succinic anhydride < cis-cyclohexene-1,2-dicarboxylic anhydride < this compound < dimethylmaleic anhydride. This indicates that cis-aconityl conjugates may be more sensitive to acidic conditions than some other dicarboxylic anhydride derivatives.
| Feature | cis-Aconityl Conjugate | Citraconyl Conjugate |
| Stable pH Range | Neutral to alkaline | Neutral to alkaline (pH > 7)[1] |
| Cleavage pH | Mildly acidic | ~ pH 4[1] |
| Factors Affecting Cleavage | cis-isomer hydrolyzes faster than trans-isomer | pH |
| Relative pH Sensitivity | Generally considered highly pH-sensitive | Highly pH-sensitive |
Potential Side Reactions
A critical consideration in bioconjugation is the potential for side reactions that can lead to heterogeneous products or undesired modifications.
This compound: During conjugation reactions, this compound can undergo competitive side reactions, including decarboxylation and isomerization of the double bond.[2] These side products can result in conjugates that are not cleavable under acidic conditions, thereby reducing the efficiency of the desired pH-sensitive release.[2]
Citraconic Anhydride: While generally considered a reliable reagent for reversible amine modification, the potential for side reactions with other nucleophilic residues, especially at higher pH, should be considered. However, it is generally reported to be highly specific for primary amines under controlled conditions.
Experimental Protocols
The following are generalized protocols for the modification of proteins with this compound and citraconic anhydride. Researchers should optimize these protocols for their specific protein and application.
Protocol 1: Reversible Modification of Protein Lysine Residues with Citraconic Anhydride
This protocol is adapted from commercially available guidelines.
Materials:
-
Protein solution (e.g., antibody, enzyme) in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0-9.0)
-
Citraconic anhydride
-
Reaction buffer: 0.1 M sodium phosphate, pH 8.5
-
Quenching/Deprotection buffer: 0.1 M sodium acetate, pH 4.0
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the anhydride.
-
Reagent Preparation: Immediately before use, prepare a stock solution of citraconic anhydride in a dry, water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 100-fold molar excess of the citraconic anhydride stock solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or via size-exclusion chromatography equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Cleavage (Reversal): To reverse the modification, adjust the pH of the purified conjugate solution to ~4.0 by adding the deprotection buffer or a dilute acid. Incubate at 37°C for 3-4 hours or overnight.
-
Analysis: Analyze the extent of modification and cleavage using techniques such as SDS-PAGE, IEF, or mass spectrometry.
Protocol 2: pH-Sensitive Conjugation using this compound
This protocol is a generalized procedure based on principles of amine acylation with anhydrides.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Acidic buffer for cleavage (e.g., 0.1 M sodium acetate, pH 5.0)
-
Purification supplies (desalting column or dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 2-10 mg/mL. A slightly alkaline pH (8.0-9.0) is recommended to deprotonate the lysine ε-amino groups, enhancing their nucleophilicity.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF immediately prior to use to minimize hydrolysis.
-
Conjugation: Add a 20- to 100-fold molar excess of the this compound solution to the protein solution with gentle mixing. The optimal ratio will depend on the protein and the desired degree of modification.
-
Incubation: Allow the reaction to proceed for 1-3 hours at room temperature. Monitor the reaction progress if possible.
-
Purification: Purify the conjugate from excess anhydride and byproducts using a desalting column or dialysis against a neutral buffer (e.g., PBS, pH 7.4).
-
pH-Dependent Cleavage Assay: To confirm the pH-sensitivity of the conjugate, incubate an aliquot of the purified conjugate in the acidic buffer (pH 5.0) at 37°C. Take time points (e.g., 0, 1, 2, 4, 8 hours) and analyze by SDS-PAGE or other relevant methods to observe the release of the conjugated molecule or a shift in the protein's properties.
Visualizing the Bioconjugation Process
To better understand the chemical transformations and experimental workflows, the following diagrams have been generated.
Caption: Reaction scheme for amine modification and subsequent acidic cleavage.
Caption: General experimental workflow for bioconjugation with cyclic anhydrides.
Caption: Conceptual pathway for targeted drug delivery using a pH-sensitive linker.
Conclusion
Both this compound and citraconic anhydride are effective reagents for introducing pH-sensitive linkages in bioconjugation.
-
Citraconic anhydride is a well-established and reliable choice for reversible protein modification, with a predictable cleavage profile at around pH 4.
-
This compound offers the potential for even greater pH sensitivity, which could be advantageous for applications requiring drug release in the slightly acidic tumor microenvironment (pH 6.5-7.0). However, researchers must be mindful of the potential for side reactions and the influence of isomeric forms on the cleavage kinetics.
The selection between these two anhydrides will ultimately depend on the specific requirements of the application, including the desired pH for cleavage, the tolerance for potential side products, and the need for a specific release kinetic profile. Careful optimization of the reaction conditions and thorough characterization of the resulting conjugates are essential for successful and reproducible outcomes.
References
A Comparative Guide to the Validation of Drug Release from cis-Aconitic Anhydride-Based Carriers
For researchers, scientists, and drug development professionals, the effective validation of a drug delivery system is paramount to ensuring therapeutic efficacy and safety. Among the various stimuli-responsive systems, those sensitive to pH changes have garnered significant attention for their ability to target acidic microenvironments characteristic of tumors and inflamed tissues.[1][2] This guide provides a detailed comparison of cis-aconitic anhydride-based carriers against other pH-sensitive alternatives, supported by experimental data and detailed protocols for validation.
Cis-aconitic anhydride (B1165640) is utilized in the preparation of pH-sensitive drug carriers by creating an acid-labile cis-aconityl amide bond that links the drug to the polymer backbone.[3][4][5] This bond is stable at neutral physiological pH (around 7.4) but is susceptible to hydrolysis in acidic conditions (pH 5.0-6.8), triggering the release of the conjugated drug.[5][6] This targeted release mechanism aims to enhance the therapeutic index of potent drugs by maximizing their concentration at the site of action while minimizing systemic exposure and associated side effects.
Mechanism of pH-Sensitive Drug Release
The core of the this compound-based system lies in the acid-catalyzed hydrolysis of the amide bond. The presence of a neighboring carboxylic acid group in the cis-isomer intramolecularly catalyzes the cleavage of the amide linkage, a feature absent in the more stable trans-isomer.[5] This leads to a significantly faster drug release at the lower pH found in endosomes and lysosomes of cancer cells (pH 4.5–6.0).[2][5]
Comparison with Alternative pH-Sensitive Carriers
While this compound linkers offer a distinct mechanism for pH-triggered release, other platforms also exploit acidic environments for drug delivery. The following table compares key performance metrics of this compound-based carriers with other common pH-sensitive systems like hydrogels, liposomes, and polymeric micelles.
| Carrier Type | Drug Release Mechanism | Drug Loading Efficiency (%) | Particle Size (nm) | Cumulative Release at pH 5.5 (24h) (%) | Cumulative Release at pH 7.4 (24h) (%) | Cytotoxicity (IC50) |
| cis-Aconityl Conjugates | Intramolecular hydrolysis of amide bond.[5][6] | 5 - 20 | 50 - 200 | 70 - 90[5] | 10 - 30[5] | Drug-dependent |
| pH-Sensitive Hydrogels | Swelling/deswelling due to protonation/deprotonation of polymer chains.[7][8] | 10 - 30 | 100 - 1000+ | 60 - 80[8] | 20 - 40[8] | Low intrinsic toxicity |
| pH-Sensitive Liposomes | Destabilization of the lipid bilayer in acidic pH.[6] | 5 - 15 | 80 - 200 | 50 - 70 | 10 - 25 | Generally biocompatible |
| Polymeric Micelles | Disassembly of micelles due to protonation of hydrophobic core or cleavage of pH-sensitive linkers.[6] | 10 - 25 | 20 - 100 | 60 - 85 | 15 - 35 | Varies with polymer |
Note: The values presented are typical ranges compiled from various studies and can vary significantly based on the specific polymer, drug, and formulation method used.
Experimental Protocols for Validation
Objective validation of drug release requires a suite of standardized experiments. Below are detailed methodologies for three critical assays.
In Vitro Drug Release Study
This assay quantifies the rate and extent of drug release from the carrier under simulated physiological and acidic conditions.
Protocol:
-
Preparation of Release Media: Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 (simulating blood) and acetate (B1210297) buffer at pH 5.5 (simulating the endosomal environment).[9]
-
Sample Preparation: Disperse a known amount (e.g., 5 mg) of the drug-loaded carrier in a specific volume (e.g., 1 mL) of deionized water.[9]
-
Dialysis Setup: Place the carrier suspension into a dialysis bag (with a molecular weight cutoff, e.g., 12 kDa, that allows free drug to pass but retains the carrier).[9]
-
Incubation: Immerse the sealed dialysis bag into a larger volume (e.g., 100 mL) of the release medium (pH 7.4 or 5.5) in a shaking water bath at 37°C and 100 rpm.[9][10]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 2 mL) of the external release medium.[9]
-
Replenishment: Immediately after sampling, add an equal volume of fresh release medium to maintain sink conditions.[9]
-
Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8][11]
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded into the carrier.
Cellular Uptake Study
This experiment assesses the ability of the drug carrier to be internalized by target cells, which is a prerequisite for intracellular drug release.
Protocol:
-
Cell Culture: Seed the target cell line (e.g., a human cancer cell line) in 24-well plates on glass coverslips and grow to 50-70% confluence.[12]
-
Carrier Preparation: Prepare the drug carriers, often labeled with a fluorescent dye (e.g., Alexa Fluor 647), at desired concentrations in a suitable medium like Opti-MEM.[12]
-
Incubation: Wash the cells with PBS and then incubate them with the fluorescently labeled carriers for a specific duration (e.g., 45 minutes) at 37°C to allow for internalization.[12]
-
Washing: Gently aspirate the carrier solution and wash the cells twice with PBS to remove non-internalized particles.[12]
-
Fixation and Staining (for Microscopy): Fix the cells with a solution like 4% paraformaldehyde, permeabilize if necessary, and stain for cellular compartments (e.g., DAPI for the nucleus).
-
Analysis:
-
Fluorescence Microscopy: Visualize and quantify the intracellular fluorescence to determine the extent and localization of carrier uptake.
-
Flow Cytometry: For a more quantitative analysis, detach the cells, resuspend them, and analyze the fluorescence intensity per cell to measure uptake efficiency across a large population.[13][14]
-
Cytotoxicity Assay
This assay evaluates the biological effect of the released drug by measuring the viability of cells exposed to the drug-loaded carrier.
Protocol:
-
Cell Seeding: Plate the target cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the free drug, the drug-loaded carrier, and the empty carrier (as a control). Add these solutions to the respective wells. Include wells with untreated cells as a negative control.[15]
-
Incubation: Incubate the plate for a period relevant to the drug's mechanism of action (e.g., 48 or 72 hours) in a CO2 incubator.
-
Viability Assessment: Use a standard viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a lactate (B86563) dehydrogenase (LDH) release assay.[16][17]
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 (the concentration at which 50% of cells are inhibited).[19]
Visualizing Experimental and Logical Workflows
General Experimental Workflow for Carrier Validation
The following diagram outlines the logical progression of experiments for validating a novel pH-sensitive drug carrier.
Generalized Signaling Pathway of a Released Drug
Once released inside the cell, a therapeutic agent can trigger various signaling cascades. The diagram below illustrates a generic pathway where an anticancer drug, released from a carrier in the endosome, induces apoptosis.
Conclusion
The validation of drug release from this compound-based carriers is a multi-faceted process that requires rigorous experimental evaluation. These carriers demonstrate a highly sensitive and efficient drug release mechanism in acidic environments, which is advantageous for targeted cancer therapy.[2][5] However, their performance must be objectively compared against other pH-sensitive systems, considering factors like drug loading capacity, stability, and potential immunogenicity. The protocols and comparative data provided in this guide serve as a foundational resource for researchers to design and execute comprehensive validation studies, ultimately facilitating the development of safer and more effective drug delivery technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Principles, Challenges, and New Metrics in pH-Responsive Drug Delivery Systems for Systemic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 6318-55-4 [chemicalbook.com]
- 5. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. mdpi.com [mdpi.com]
- 9. The pH-triggered drug release and simultaneous carrier decomposition of effervescent SiO2–drug–Na2CO3 composite nanoparticles: to improve the antitumor activity of hydrophobic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular uptake of nanoparticles [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. dojindo.com [dojindo.com]
- 19. opentrons.com [opentrons.com]
A Comparative Analysis of Cis-Aconityl and Maleoyl Amide Hydrolysis Rates for pH-Responsive Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a pH-sensitive linker is a critical design element in the creation of effective targeted drug delivery systems. Among the various options, cis-aconityl and maleoyl amides are frequently employed due to their characteristic stability at physiological pH and accelerated hydrolysis in the acidic microenvironment of tumors or endosomes. This guide provides an objective comparison of the hydrolysis rates of these two linkers, supported by experimental data and detailed methodologies, to aid in the rational selection of the optimal linker for a given therapeutic application.
Quantitative Comparison of Hydrolysis Rates
The rate of hydrolysis is a key performance indicator for a pH-sensitive linker, dictating the kinetics of drug release at the target site. The table below summarizes the reported half-lives of drug conjugates containing either cis-aconityl or maleoyl amide linkers at various pH values.
| Linker | pH | Temperature (°C) | Half-life (t½) | Reference |
| Cis-Aconityl Amide | 5.0 | Not Specified | 3 hours | [1] |
| 7.4 | Not Specified | Stable | [1] | |
| Maleoyl Amide | 5.5 | Not Specified | ~16 hours | |
| 7.4 | Not Specified | Stable |
Note: The data presented is based on studies of doxorubicin (B1662922) conjugates for cis-aconityl amide and unsubstituted maleic acid amide for the maleoyl amide.
The data clearly indicates that under mildly acidic conditions, the cis-aconityl amide linkage hydrolyzes significantly faster than the maleoyl amide linkage. This rapid cleavage at pH 5.0, which mimics the environment of late endosomes and lysosomes, suggests that cis-aconityl linkers may be advantageous for applications requiring swift intracellular drug release. Conversely, the slower, more sustained release profile of maleoyl amides at a slightly higher pH of 5.5 could be beneficial for targeting the tumor microenvironment, where the extracellular pH is typically between 6.5 and 7.2. Both linkers exhibit excellent stability at the physiological pH of 7.4, a crucial feature for preventing premature drug release in systemic circulation.
Experimental Protocols
The determination of hydrolysis rates is essential for characterizing and comparing pH-sensitive linkers. Below are detailed methodologies for assessing the hydrolysis of cis-aconityl and maleoyl amides using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Preparation of Buffer Solutions
Accurate and consistent buffer preparation is fundamental to obtaining reliable hydrolysis data. Standard buffer systems, such as phosphate (B84403) and acetate (B1210297) buffers, are commonly used to maintain a constant pH throughout the experiment.
Example: Preparation of a 0.1 M Phosphate Buffer (pH 5.0, 5.5, and 7.4)
-
Stock Solutions: Prepare 0.1 M solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).
-
pH Adjustment: To prepare the desired pH, mix the stock solutions in the approximate ratios listed below. Use a calibrated pH meter to make fine adjustments by adding small volumes of either the monobasic or dibasic stock solution.
-
pH 5.0: Start with a higher proportion of the monobasic solution.
-
pH 5.5: Use a ratio of approximately 1:3.5 (dibasic:monobasic).
-
pH 7.4: Use a ratio of approximately 4:1 (dibasic:monobasic).
-
-
Final Volume: Once the target pH is achieved, add deionized water to reach the final desired volume.
Hydrolysis Study Using HPLC
HPLC is a widely used technique for monitoring the cleavage of a drug from its carrier by separating and quantifying the parent conjugate and the released drug over time.
Protocol:
-
Sample Preparation: Dissolve the drug-linker conjugate (e.g., cis-aconityl-doxorubicin or maleoyl-doxorubicin) in the appropriate pH buffer (e.g., pH 5.0, 5.5, or 7.4) to a final concentration of 1 mg/mL.
-
Incubation: Incubate the samples in a constant temperature bath (e.g., 37°C) to simulate physiological conditions.
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot of the sample.
-
Quenching: Immediately quench the hydrolysis reaction by adding a suitable solvent, such as acetonitrile, and/or by freezing the sample (e.g., in a dry ice/acetone bath).
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Monitor the elution of the conjugate and the free drug using a UV-Vis detector at a wavelength where both compounds have significant absorbance (e.g., 485 nm for doxorubicin).
-
-
Data Analysis: Quantify the peak areas of the drug-linker conjugate and the released drug at each time point. Calculate the percentage of drug released over time and determine the half-life (t½) of the conjugate under each pH condition.
Hydrolysis Study Using ¹H NMR Spectroscopy
¹H NMR spectroscopy can be a powerful tool for monitoring hydrolysis, as the chemical shifts of protons near the cleavage site will change upon amide bond scission.
Protocol:
-
Sample Preparation: Dissolve the drug-linker conjugate in a deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pD (the equivalent of pH in D₂O). Add a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP) for quantitative analysis.
-
NMR Measurement: Acquire a ¹H NMR spectrum at time zero.
-
Incubation: Maintain the NMR tube at a constant temperature (e.g., 25°C or 37°C) and acquire spectra at regular time intervals.
-
Data Analysis: Identify characteristic proton signals for both the intact conjugate and the hydrolysis products. Integrate these signals relative to the internal standard to determine the concentration of each species over time. Plot the concentration of the conjugate versus time to determine the hydrolysis rate and half-life.
Visualization of Hydrolysis Mechanisms
The pH-dependent hydrolysis of both cis-aconityl and maleoyl amides is facilitated by the presence of a neighboring carboxylic acid group, which acts as an intramolecular catalyst. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms.
Caption: Proposed intramolecular catalysis mechanism for the hydrolysis of cis-aconityl and maleoyl amides under acidic conditions.
The diagrams illustrate a simplified workflow for a typical hydrolysis experiment.
Caption: A generalized experimental workflow for determining the hydrolysis rates of pH-sensitive linkers.
References
A Comparative Guide to cis-Aconitic Anhydride and Succinic Anhydride for Polymer Modification in Drug Development
For researchers and scientists in the field of drug development, the modification of polymers is a cornerstone technique for creating advanced drug delivery systems.[1][2][3] By altering the physicochemical properties of polymers, functionalities such as targeted delivery, controlled release, and enhanced biocompatibility can be achieved.[1][2] Cyclic anhydrides, such as cis-aconitic anhydride (B1165640) and succinic anhydride, are widely used reagents for this purpose, reacting readily with hydroxyl and amine groups on polymers to introduce pendant carboxyl groups.
This guide provides an objective comparison of cis-aconitic anhydride and succinic anhydride, focusing on their distinct chemical properties, reaction mechanisms, and performance in drug delivery applications, supported by experimental data and detailed protocols.
Chemical Properties and Reaction Mechanisms
The primary difference between the two anhydrides lies in the structure of the resulting linkage after reaction with a polymer. Both react with nucleophilic groups like primary amines (-NH₂) or hydroxyls (-OH) on polymers such as chitosan (B1678972), poly(L-lysine), or dextran.
-
Succinic Anhydride: This symmetrical anhydride opens to form a stable amide or ester bond, introducing a terminal four-carbon chain with a carboxyl group. This succinylation process is robust and the resulting linkage is not readily cleaved under physiological conditions.[4][5] This modification effectively converts positively charged amino groups into negatively charged carboxyl groups, altering the polymer's overall charge and solubility.[6][7]
-
This compound: This anhydride possesses a carbon-carbon double bond and an additional carboxylic acid group. When it reacts with an amine on a polymer, it forms a cis-aconitylamide linkage. The presence of the double bond and the neighboring carboxyl group makes this amide bond susceptible to hydrolysis under mildly acidic conditions.[8][9] This pH-sensitivity is the most significant advantage of using this compound for drug delivery applications.
Below is a diagram illustrating the modification of a polymer backbone with both anhydrides.
Caption: Reaction of a polymer's primary amine with succinic vs. This compound.
Core Application: pH-Responsive Drug Release
The most critical performance difference between these two modifiers is in drug release kinetics, particularly in response to pH changes common in biological microenvironments like tumors or intracellular compartments (endosomes/lysosomes).[10][11]
-
cis-Aconitylated Polymers: These are designed as "smart" carriers. The cis-aconitylamide bond linking a drug to the polymer is stable at physiological pH (7.4) but cleaves rapidly in acidic environments (pH 5.0-6.5).[8][9] This allows for minimal drug release in the bloodstream and triggered, site-specific release upon cellular uptake into acidic endosomes, enhancing therapeutic efficacy and reducing systemic toxicity.[8][12]
-
Succinylated Polymers: The stable amide/ester linkage formed by succinic anhydride does not exhibit pH sensitivity.[4][5] Drug release from succinylated polymers is typically very slow, governed by the gradual hydrolysis of the polymer backbone itself rather than the drug-polymer linker.[4] This makes them suitable for applications requiring long-term drug conjugation, stable surface modification, or as intermediates for further chemical reactions.[4][5]
The following diagram illustrates the pH-triggered drug release mechanism for a cis-aconitylated polymer conjugate after cellular uptake.
Caption: Workflow of pH-triggered drug release from a cis-aconitylated polymer carrier.
Comparative Performance Data
The table below summarizes key quantitative performance metrics for polymer conjugates modified with each anhydride.
| Parameter | This compound | Succinic Anhydride |
| Linkage Type | cis-Aconitylamide (Amide) | Succinamide (Amide) or Succinate (Ester) |
| pH Sensitivity | High: Linkage is labile at pH < 6.5 | Low: Linkage is stable across a wide pH range |
| Drug Release Profile | Triggered: Rapid drug release in acidic conditions (e.g., endosomes) | Sustained/Minimal: Very slow release, largely independent of pH[4][5] |
| Typical Release Data | pH-dependent release with faster kinetics at acidic pH.[11][12] | Release of 1.5% of conjugated colistin (B93849) after 12 hours at pH 5.2.[4][5] |
| Primary Application | Intracellular, pH-responsive drug delivery; tumor-targeted systems.[2][8] | Stable drug-polymer conjugates; charge modification; surface functionalization.[4][6][13] |
| Biocompatibility | Generally considered biocompatible. | Generally considered biocompatible.[4][14][15] |
Experimental Protocols
Detailed methodologies for polymer modification are crucial for reproducibility. Below are representative protocols for the modification of chitosan, a common biopolymer.
Protocol 1: Synthesis of pH-Sensitive cis-Aconitylated Chitosan
Objective: To introduce pH-sensitive cis-aconityl groups onto the chitosan backbone for triggered drug release applications.
Materials:
-
Chitosan (medium molecular weight, >85% deacetylation)
-
This compound
-
Acetic acid (1% v/v aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Lyophilizer
Procedure:
-
Chitosan Dissolution: Dissolve 1.0 g of chitosan in 100 mL of 1% acetic acid solution with vigorous stirring until a clear, viscous solution is formed.
-
Anhydride Preparation: In a separate flask, dissolve a 5-fold molar excess of this compound (relative to the glucosamine (B1671600) units of chitosan) in 20 mL of DMF.
-
Reaction: Add the this compound solution dropwise to the chitosan solution under continuous stirring at room temperature.
-
Reaction Maintenance: Allow the reaction to proceed for 24 hours at room temperature. Maintain the pH of the mixture between 8.0-9.0 by periodically adding 1 M NaOH, as the reaction generates carboxylic acid groups.
-
Purification: Transfer the reaction mixture to dialysis tubing and dialyze against deionized water for 72 hours, changing the water every 12 hours to remove unreacted anhydride, DMF, and salt byproducts.
-
Product Recovery: Freeze the purified solution at -80°C and then lyophilize to obtain the final product as a white, fluffy solid (Aco-Chitosan).
-
Characterization: Confirm the modification using FTIR spectroscopy (presence of new amide and carboxyl peaks) and ¹H NMR. The degree of substitution can be determined by titration of the carboxylic acid groups.
Protocol 2: Synthesis of Stable Succinylated Chitosan
Objective: To introduce stable succinyl groups onto the chitosan backbone for creating stable drug conjugates or modifying surface properties.
Materials:
-
Chitosan (medium molecular weight, >85% deacetylation)
-
Succinic anhydride
-
Acetic acid (2% v/v aqueous solution)
-
Methanol
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Lyophilizer
Procedure:
-
Chitosan Dissolution: Prepare a 1% (w/v) chitosan solution by dissolving 1.0 g of chitosan in 100 mL of 2% acetic acid. Stir overnight to ensure complete dissolution.
-
Anhydride Preparation: Dissolve a 5-fold molar excess of succinic anhydride in 40 mL of methanol.
-
Reaction: Add the succinic anhydride solution dropwise to the chitosan solution with vigorous stirring at 60°C.
-
Reaction Maintenance: Continue stirring the mixture at 60°C for 6 hours.[4][5]
-
Purification: Cool the reaction mixture to room temperature. Purify the product by dialysis against deionized water for 48-72 hours, ensuring complete removal of unreacted reagents and solvent.
-
Product Recovery: Freeze the dialyzed solution at -80°C and subsequently lyophilize to yield succinyl chitosan (Suc-Chitosan) as a solid product.
-
Characterization: Use FTIR and ¹H NMR to confirm the succinylation. The degree of succinylation can be quantified using methods like the ninhydrin (B49086) assay to measure the remaining free amino groups.
Conclusion: Making the Right Choice
The choice between this compound and succinic anhydride for polymer modification should be driven by the intended application of the final conjugate.
-
Choose This compound when the goal is to create a "smart" drug delivery system that releases its payload in response to the acidic microenvironments found within tumor tissues or inside cells (endosomes/lysosomes). Its key feature is the acid-labile linkage that enables triggered release.
-
Choose succinic anhydride for applications where a stable, long-lasting linkage is required. This includes creating long-circulating drug-polymer conjugates, permanently altering the charge of a polymer surface to enhance biocompatibility, or introducing carboxyl groups as stable handles for subsequent bioconjugation steps.[4][14][16]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of succinylation on the secondary structures, surface, and thermal properties of date palm pollen protein concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multifunctional gene delivery systems with targeting ligand CAGW and charge reversal function for enhanced angiogenesis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Free radical synthesis of succinic anhydride grafted poly(lactic acid) porous templates for sustained drug delivery in the buffer media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biocompatibility and bioactivity of plasma-treated biodegradable poly(butylene succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What affects the biocompatibility of polymers? - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Intracellular Maze: A Comparative Guide to Cis-Aconitic Anhydride Linkers in Targeted Drug Delivery
For researchers, scientists, and drug development professionals at the forefront of targeted therapeutics, the choice of a linker is a critical determinant of a drug conjugate's success. An ideal linker must act as a stable bridge in the systemic circulation and then as a precise trigger, releasing its potent payload only upon reaching the target site. Among the arsenal (B13267) of pH-sensitive linkers, the cis-aconitic anhydride-derived linker has long been a subject of interest due to its sharp response to the acidic microenvironment of endosomes and lysosomes. This guide provides an objective comparison of the performance of cis-aconitic anhydride (B1165640) linkers with other alternatives, supported by experimental data, detailed protocols, and visualizations to inform the rational design of next-generation targeted drug delivery systems.
Performance at a Glance: A Quantitative Comparison of pH-Sensitive Linkers
The efficacy of a pH-sensitive linker is primarily defined by its stability at physiological pH (7.4) and its rate of hydrolysis in acidic environments (pH 4.5-5.5), characteristic of endosomal and lysosomal compartments. This differential stability is crucial for minimizing off-target toxicity and maximizing the therapeutic window.
Below is a summary of the performance of this compound linkers compared to the widely used hydrazone linkers. It is important to note that direct comparison of data across different studies should be approached with caution due to variations in experimental conditions, the nature of the conjugated drug, and the carrier molecule.
| Linker Type | Linkage Chemistry | Stability at pH 7.4 (Half-life) | Drug Release at Acidic pH (4.5-5.5) | Key Findings & Considerations |
| Cis-Aconityl | Maleamic acid amide | Stable, with minimal drug release reported for up to 96 hours[1] | Rapid and complete release, often within 3 hours at pH 4.0[1]. The release is triggered by intramolecular cyclization of the maleoyl amide.[1] | Offers a highly desirable pH-sensitive release profile. However, conjugation with this compound can lead to the formation of regioisomers, and the linker may be prone to decarboxylation and trans-isomerization, which can impact its performance.[1] |
| Hydrazone | Hydrazone bond | Variable, with half-lives ranging from approximately 2-3 days for generic hydrazone linkers to over 7 days for more stabilized versions like silyl (B83357) ether-based linkers in human plasma.[2][3] | Rapid hydrolysis in acidic conditions.[2][] The rate of cleavage is dependent on the specific chemical structure of the hydrazone.[] | A widely used class of pH-sensitive linkers. Their stability can be tuned by modifying the structure of the aldehyde or ketone and the hydrazine (B178648) derivative.[5] However, some hydrazone linkers have shown discrepancies between buffer stability and plasma stability, with faster hydrolysis observed in plasma.[6] |
| Acylhydrazone | Acylhydrazone bond | Generally more stable than alkylhydrazones at neutral pH.[1] | More labile at lower pH compared to alkylhydrazones, with a reported half-life as short as 2.4 minutes at ~pH 5.0 for some doxorubicin (B1662922) conjugates.[1] | Exhibits an excellent pH-responsive profile, with a good balance of stability at neutral pH and rapid release in acidic conditions.[1] |
The Journey of an Antibody-Drug Conjugate: From Circulation to Cellular Action
The ultimate goal of a targeted drug delivery system is to transport a cytotoxic payload specifically to cancer cells, thereby increasing efficacy and reducing systemic toxicity. The journey of an antibody-drug conjugate (ADC) utilizing a pH-sensitive linker like this compound involves several key steps, from initial administration to the final release of the drug within the target cell.
Caption: Intracellular trafficking pathway of an antibody-drug conjugate (ADC).
Experimental Protocols for Performance Evaluation
To rigorously assess the performance of this compound linkers and their alternatives, a series of well-defined in vitro experiments are essential. These assays provide critical data on linker stability, drug release kinetics, and the ultimate cytotoxic efficacy of the conjugate.
In Vitro Drug Release Assay (Dialysis Method)
This assay is fundamental for quantifying the rate and extent of drug release from a conjugate under different pH conditions, mimicking both physiological and endosomal/lysosomal environments.
Objective: To determine the pH-dependent release profile of a drug from its carrier linked by a this compound or alternative linker.
Methodology:
-
Preparation of the Conjugate Solution: Dissolve the drug conjugate in a buffer solution at a known concentration.
-
Dialysis Setup:
-
Place a precise volume of the conjugate solution into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the conjugate.
-
Immerse the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline) at two different pH values: 7.4 and 5.0.[7]
-
Maintain the temperature at 37°C with constant stirring.[8]
-
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots from the release medium outside the dialysis bag.[8]
-
Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][9][10]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, and plot the release profile for each pH condition.
Caption: Workflow for the in vitro drug release assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay evaluates the biological efficacy of the drug conjugate by measuring its ability to kill target cancer cells.
Objective: To determine the concentration of the drug conjugate required to inhibit the growth of cancer cells by 50% (IC50).[11]
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
ADC Treatment: Treat the cells with serial dilutions of the drug conjugate, a non-targeting control conjugate, and the free drug.[12] Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and induction of cell death (typically 72-120 hours).[12]
-
Cell Viability Assessment:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[12] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilize the formazan crystals with a suitable solvent.[12]
-
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the cell viability against the drug concentration and calculate the IC50 value using non-linear regression analysis.[12]
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion: Selecting the Optimal pH-Sensitive Linker
The choice of a pH-sensitive linker is a multifaceted decision that requires a careful balance of chemical stability and controlled reactivity. This compound linkers offer the distinct advantage of a sharp, pH-dependent release mechanism, making them an attractive option for targeted drug delivery to the acidic interiors of cancer cells. However, potential challenges related to their synthesis and stability, such as the formation of isomers and susceptibility to side reactions, must be carefully considered and addressed through rigorous chemical characterization and formulation development.
Hydrazone linkers, particularly acylhydrazones, provide a versatile and tunable platform for pH-sensitive drug release. The extensive research in this area has led to the development of hydrazone-based linkers with improved stability profiles.
Ultimately, the optimal linker choice will depend on the specific characteristics of the antibody, the physicochemical properties of the payload, and the biological context of the target. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of the most appropriate pH-sensitive linker to advance the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 9. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Intracellular Environment: A Comparative Guide to the In Vivo Stability of cis-Aconitic Anhydride and Its Derivatives in Drug Delivery
For researchers, scientists, and drug development professionals, the selective release of therapeutic agents within the acidic microenvironments of tumors or intracellular compartments is a paramount objective. pH-sensitive linkers, which cleave in response to a drop in pH, are a cornerstone of this strategy. Among these, cis-aconitic anhydride (B1165640) has been widely explored for its ability to form acid-labile conjugates. This guide provides an objective comparison of the in vivo stability of cis-aconitic anhydride and its derivatives, supported by available experimental data, to inform the design of more effective targeted drug delivery systems.
The ideal pH-sensitive linker must strike a delicate balance: it needs to remain stable in the neutral pH of the bloodstream to prevent premature drug release and associated off-target toxicity, yet rapidly cleave upon encountering the lower pH of endosomes (pH 5.5-6.0) or lysosomes (pH 4.5-5.0). This compound, with its carboxyl group in close proximity to the newly formed amide bond after conjugation, facilitates intramolecular catalysis of hydrolysis under acidic conditions. However, its in vivo performance and the potential advantages of its derivatives warrant a closer examination.
Quantitative Comparison of In Vivo and In Vitro Stability
Direct comparative in vivo studies on the stability of drug conjugates formed with this compound and its derivatives are limited in the publicly available literature. However, by compiling data from various sources, we can draw valuable insights into their relative performance. The following table summarizes key stability data, primarily focusing on in vitro hydrolysis rates which often serve as a surrogate for predicting in vivo behavior, alongside available in vivo pharmacokinetic parameters.
| Linker/Conjugate | Animal Model | Carrier/Drug | Key Stability Parameter | Value | Reference |
| cis-Aconityl -Doxorubicin Nanoparticles | Not specified in snippet | Macrophage membrane-encapsulated poly(methyl vinyl ether alt maleic anhydride)-phenylboronic acid | In vivo half-life (t½) of nanoparticles | 9.26 hours | [1] |
| Free Doxorubicin (for comparison) | Not specified in snippet | - | In vivo half-life (t½) | 1.94 hours | [1] |
| Poly(vinyl alcohol)-cis-aconityl -Doxorubicin | In vitro | Poly(vinyl alcohol) | In vitro half-life (t½) of drug release at pH 5.0 | 3 hours | [2][][4] |
| Poly(vinyl alcohol)-trans-aconityl -Doxorubicin | In vitro | Poly(vinyl alcohol) | In vitro half-life (t½) of drug release at pH 5.0 | 14 hours | [2][][4] |
It is crucial to note that direct comparison of in vivo data across different studies should be done with caution due to variations in the drug carrier, animal model, and experimental conditions.
Experimental Protocols
A standardized protocol for determining the in vivo stability of drug-linker conjugates is essential for obtaining reliable and comparable data. The following outlines a general methodology for assessing the pharmacokinetics of a drug conjugate.
In Vivo Pharmacokinetic and Stability Study
1. Animal Model Selection:
-
A relevant animal model, such as mice or rats, is chosen based on the therapeutic area and the specific drug conjugate being evaluated.
2. Administration of the Conjugate:
-
The drug conjugate is administered to the animals, typically via intravenous (IV) injection, at a predetermined dose (e.g., 1-10 mg/kg).
3. Blood Sampling:
-
Blood samples are collected at multiple time points following administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr). The samples are typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
4. Plasma Preparation:
-
The collected blood samples are centrifuged to separate the plasma from the blood cells. The resulting plasma is then stored, usually at -80°C, until analysis.
5. Bioanalytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is often used to quantify the total antibody or carrier concentration and the concentration of the intact antibody-drug conjugate.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is employed to quantify the concentration of the released (free) drug in the plasma samples.
6. Data Analysis:
-
The concentration-time data for the total carrier, intact conjugate, and free drug are used to calculate key pharmacokinetic parameters, including:
-
Half-life (t½): The time it takes for the concentration of the substance to reduce by half.
-
Clearance (CL): The volume of plasma cleared of the substance per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
-
By comparing the pharmacokinetics of the intact conjugate and the free drug, the in vivo stability of the linker can be determined.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: pH-Dependent Drug Release Mechanism.
Caption: Experimental Workflow for In Vivo Stability Assessment.
Discussion and Future Directions
The available data, though limited, suggests that the geometric isomerism of the aconityl linker (cis vs. trans) significantly impacts its hydrolysis rate, with the cis-isomer demonstrating a much faster release profile at acidic pH. This is attributed to the proximity of the free carboxylic acid to the amide bond in the cis-configuration, which facilitates intramolecular catalysis of hydrolysis. The slower hydrolysis of the trans-isomer could potentially lead to greater stability in the circulation but might result in less efficient drug release at the target site.
The development of novel derivatives of this compound, such as those with substitutions on the carbon backbone, could offer a way to fine-tune the hydrolysis rate. Steric hindrance or electron-withdrawing/donating groups near the reactive center could modulate the susceptibility of the linker to acid-catalyzed cleavage.
References
- 1. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 2. pH-sensitive polymers that enhance intracellular drug delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A versatile acid-labile linker for antibody–drug conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of cis-Aconitic Anhydride and Other Acid-Labile Crosslinkers for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapeutics, particularly in the design of antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems, the choice of a linker to attach the therapeutic payload is of paramount importance. Acid-labile crosslinkers are a critical class of these molecular bridges, engineered to be stable in the neutral pH of the bloodstream but to selectively cleave and release their cargo within the acidic microenvironment of tumor tissues or intracellular compartments like endosomes and lysosomes. This targeted release mechanism enhances the therapeutic index of the drug by maximizing its concentration at the site of action while minimizing systemic toxicity.[1][]
This guide provides an objective comparison of cis-aconitic anhydride, a widely used acid-labile crosslinker, with other prominent alternatives such as hydrazones and acetals. The performance of these linkers will be benchmarked based on their chemical properties, cleavage kinetics, and stability, supported by experimental data from various studies.
Mechanism of Action: Acid-Catalyzed Hydrolysis
The fundamental principle governing the function of acid-labile crosslinkers is acid-catalyzed hydrolysis. In the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), these linkers undergo cleavage, liberating the conjugated drug.[][3] This process is depicted in the signaling pathway below, illustrating the journey of a drug conjugate from circulation to intracellular release.
Comparative Analysis of Acid-Labile Crosslinkers
The ideal acid-labile linker exhibits high stability at physiological pH (7.4) to prevent premature drug release and rapid cleavage at acidic pH for efficient payload delivery. Below is a comparison of this compound, hydrazone, and acetal (B89532) linkers based on available experimental data.
| Linker Type | Conjugate System | Drug | pH 7.4 Stability | Acidic pH (4.5-5.5) Release Kinetics | Reference |
| cis-Aconityl | Poly(vinyl alcohol) | Doxorubicin (B1662922) | Very stable | t½ ≈ 3 hours at pH 5.0 | [4][5] |
| Hydrazone | Poly(β-L-malic acid) nanoconjugate | Doxorubicin | ~10% release after 40 hours | >80% release after 40 hours | [6] |
| Hydrazone | PEG-block-poly(aspartate) micelles | Doxorubicin | Slow release | Significantly faster release | [6] |
| Acetal | Poly(ethylene glycol) | Model Drugs | Slower hydrolysis | t½ from <1 min to several days at pH 5.0 | [7] |
Note: Direct comparison of release kinetics is challenging due to variations in the conjugate systems and experimental conditions across different studies. However, the data indicates that all three linker types demonstrate the desired pH-sensitive release profile. cis-Aconityl and hydrazone linkers have been extensively studied with doxorubicin, showing significant release at acidic pH. Acetal linkers offer a tunable release rate, which can be advantageous for different therapeutic applications.
Chemical Structures
The chemical structure of the linker dictates its stability and cleavage mechanism. Below are the representations of the core structures of the compared linkers.
Experimental Protocols
Accurate assessment of the performance of acid-labile crosslinkers relies on robust and well-defined experimental protocols. Below are methodologies for key in vitro assays.
Protocol 1: pH-Dependent Drug Release Assay
This assay quantifies the rate and extent of drug release from a conjugate at different pH values, mimicking physiological and endosomal/lysosomal conditions.
Workflow:
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the drug-linker conjugate in an appropriate solvent (e.g., DMSO).
-
Prepare buffers at the desired pH values (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 5.5, and acetate buffer at pH 4.5).
-
-
Incubation:
-
Dilute the drug conjugate stock solution into each of the prepared buffers to a final concentration typically in the low micromolar range.
-
Incubate the solutions at 37°C in a temperature-controlled environment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture.
-
-
Sample Processing:
-
Immediately quench the reaction to stop further hydrolysis. This can be achieved by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and dilute the sample.
-
Centrifuge the samples to pellet any precipitates.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: Monitor the absorbance or fluorescence at the wavelength corresponding to the drug.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the released drug and the intact conjugate.
-
Calculate the percentage of drug release at each time point for each pH.
-
Determine the half-life (t½) of the linker cleavage at each pH.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the drug-linker conjugate in plasma to predict its in vivo behavior and potential for premature drug release.[1][8]
Methodology:
-
Preparation:
-
Prepare a stock solution of the drug-linker conjugate.
-
Thaw frozen plasma (e.g., human, mouse) at 37°C.
-
-
Incubation:
-
Spike the plasma with the drug conjugate to a final concentration.
-
Incubate the plasma samples at 37°C.
-
-
Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Sample Processing:
-
For analysis of the released drug, precipitate the plasma proteins using a cold organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.
-
For analysis of the intact conjugate (especially for ADCs), the conjugate can be captured using affinity beads (e.g., Protein A/G) followed by elution.
-
-
LC-MS Analysis:
-
Analyze the processed samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released drug and/or the remaining intact conjugate.
-
-
Data Analysis:
-
Plot the concentration of the released drug or the percentage of intact conjugate over time to determine the stability of the linker in plasma.
-
Conclusion
The selection of an appropriate acid-labile crosslinker is a critical step in the design of targeted drug delivery systems. This compound, hydrazones, and acetals each offer distinct advantages and have demonstrated efficacy in pH-triggered drug release. While cis-aconityl linkers are well-established, hydrazones have been extensively characterized in various conjugate systems, and acetals provide a high degree of tunability in their release kinetics. The choice of linker should be guided by the specific requirements of the therapeutic application, including the desired release rate, the nature of the drug, and the biological target. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different acid-labile linkers to facilitate the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 3. Endosomal escape pathways for delivery of biologicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization and Validation of cis-Aconitic Anhydride-Peptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-aconitic anhydride (B1165640) as a pH-sensitive linker for peptide conjugation, with a focus on its characterization, validation, and performance relative to other common pH-sensitive linkers, such as hydrazones. Experimental data from various studies are summarized to offer a clear, objective overview for researchers in drug delivery and bioconjugation.
Introduction to pH-Sensitive Peptide Conjugation
In targeted drug delivery, pH-sensitive linkers are invaluable tools for releasing therapeutic peptides in the acidic microenvironments of tumors or within endosomal compartments of cells. An ideal linker remains stable at physiological pH (7.4) but cleaves rapidly at lower pH values (5.0-6.5) to release its cargo. cis-Aconitic anhydride is a widely used reagent for creating such pH-labile conjugates. This guide delves into the specifics of using this compound and compares its performance with hydrazone-based linkers.
Performance Comparison: cis-Aconityl vs. Hydrazone Linkers
The choice of a pH-sensitive linker significantly impacts the efficacy and safety of a peptide-drug conjugate. The following table summarizes the performance characteristics of cis-aconityl and hydrazone linkers based on data from multiple studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different research efforts.
| Performance Metric | cis-Aconityl Linker | Hydrazone Linker | References |
| Cleavage pH | Acidic (pH < 6.0) | Mildly Acidic (pH 4.5-6.5) | |
| Stability at pH 7.4 | Generally stable, but some premature release can occur. | Variable stability depending on the specific hydrazone structure. | |
| Cleavage Kinetics | Rapid cleavage at target pH. | Cleavage rate is pH-dependent and can be tuned by modifying the hydrazone structure. | |
| Conjugation Chemistry | Reaction with primary amines (e.g., lysine (B10760008) residues). | Reaction of a ketone/aldehyde with a hydrazine. | |
| Potential Issues | Formation of regioisomers and potential for side reactions like decarboxylation. | Isomerization and potential for exchange reactions. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, characterization, and validation of peptide conjugates. Below are representative protocols for key experiments.
1. Synthesis of a cis-Aconityl-Peptide Conjugate
This protocol describes the conjugation of this compound to a model peptide containing a primary amine.
-
Materials:
-
Model peptide with a free amine group (e.g., GGG-Lys)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system
-
Mass spectrometer
-
-
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
Add a 1.5-fold molar excess of this compound to the peptide solution.
-
Add a 2-fold molar excess of TEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by reverse-phase HPLC.
-
Upon completion, quench the reaction by adding water.
-
Purify the conjugate using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.
-
2. Validation of pH-Sensitive Cleavage
This protocol outlines a method to assess the stability of the cis-aconityl-peptide conjugate at different pH values.
-
Materials:
-
Purified cis-aconityl-peptide conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate (B1210297) buffer at pH 5.5
-
HPLC system with a UV detector
-
Incubator or water bath at 37°C
-
-
Procedure:
-
Prepare stock solutions of the conjugate in a minimal amount of a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into separate vials containing PBS (pH 7.4) and acetate buffer (pH 5.5) to a final concentration of 1 mg/mL.
-
Incubate the vials at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the aliquots by reverse-phase HPLC to quantify the amount of intact conjugate and released peptide.
-
Calculate the percentage of cleavage at each time point for both pH conditions.
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) illustrate important pathways and workflows in the study of this compound-peptide conjugates.
Efficacy comparison of drug-polymer conjugates with cis-Aconitic vs trans-Aconitic linkers
The core of the distinction lies in the stereochemistry of the linker. The cis-aconitic linker is designed to be stable at physiological pH (around 7.4) but cleaves in more acidic environments, such as those found in tumor tissues or within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[] This pH-triggered release is crucial for targeted drug delivery, minimizing off-target toxicity.[][] The trans-isomer, being the more thermodynamically stable form, does not possess the same capacity for pH-sensitive cleavage.[3]
Mechanism of Action: A Tale of Two Isomers
The pH-dependent cleavage of the cis-aconitic linker is a result of intramolecular catalysis. The cis-configuration places the carboxylic acid group in close proximity to the amide bond that links the drug to the polymer. In an acidic environment, the carboxyl group can protonate and catalyze the hydrolysis of the adjacent amide bond, leading to the release of the drug.
Conversely, the trans-configuration of the aconitic acid linker positions the carboxylic acid group away from the amide bond, making intramolecular catalysis sterically hindered. Consequently, a trans-aconitic linker is expected to be significantly more stable and not exhibit the desired pH-sensitive drug release, rendering it unsuitable for this application.
Challenges in Synthesis
The synthesis of drug-polymer conjugates with cis-aconitic linkers typically involves the use of cis-aconitic anhydride (B1165640).[][4] However, this process is not without its challenges. The use of cis-aconitic anhydride can lead to several side reactions, including decarboxylation and, notably, isomerization to the more stable trans-form.[5][6][7] The formation of the trans-isomer during conjugation is a significant drawback, as it results in a stable, non-cleavable linker within the conjugate population, potentially reducing the overall efficacy of the drug delivery system.
Comparative Data
As of this review, there is a lack of published studies that directly compare the efficacy of drug-polymer conjugates prepared with pure cis-aconitic linkers versus those with pure trans-aconitic linkers. The scientific consensus, based on the mechanistic understanding, is that the trans-isomer is not a viable option for pH-sensitive drug release. Therefore, research has predominantly focused on optimizing the use of the cis-isomer and developing other pH-sensitive linkers.
Table 1: Comparison of Cis- and Trans-Aconitic Linkers in Drug-Polymer Conjugates
| Feature | Cis-Aconitic Linker | Trans-Aconitic Linker |
| pH-Sensitivity | Yes, cleavable in acidic conditions (pH < 6.5) | No, stable across a wide pH range |
| Mechanism of Cleavage | Intramolecular hydrolysis catalyzed by the neighboring carboxylic acid group | No efficient mechanism for pH-sensitive cleavage |
| Stability at pH 7.4 | Generally stable, but some premature release can occur | Highly stable |
| Primary Use | pH-sensitive drug delivery systems for targeted cancer therapy | Primarily used as a cross-linking agent or for surface modification[3] |
| Synthesis Challenges | Potential for trans-isomerization and other side reactions during conjugation[6] | Not typically used for cleavable linkers |
Experimental Protocols
General Protocol for Synthesis of a Drug-Polymer Conjugate with a Cis-Aconitic Linker
-
Modification of the Drug: The drug molecule containing an amine group is reacted with this compound in an appropriate organic solvent. This reaction forms an amide bond and introduces a free carboxylic acid group.
-
Activation of the Carboxylic Acid: The newly introduced carboxylic acid on the drug-linker construct is then activated, typically using a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Conjugation to the Polymer: The activated drug-linker is then reacted with a polymer containing amine or hydroxyl groups (e.g., polyethylene (B3416737) glycol, dextran). The reaction results in the formation of a stable amide or ester bond, linking the drug to the polymer via the cis-aconitic linker.
-
Purification: The final drug-polymer conjugate is purified using techniques such as dialysis or size-exclusion chromatography to remove unreacted drug, linker, and coupling agents.
Protocol for In Vitro Drug Release Study
-
Preparation of Solutions: Prepare buffer solutions at different pH values (e.g., pH 7.4 to mimic blood and pH 5.0 to mimic the endosomal environment).
-
Incubation: A known concentration of the drug-polymer conjugate is incubated in each buffer solution at 37°C.
-
Sampling: At various time points, aliquots are withdrawn from each solution.
-
Analysis: The amount of released drug in each aliquot is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Analysis: The cumulative percentage of drug release is plotted against time for each pH condition. The data can be fitted to various kinetic models (e.g., first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[8][9][10]
Visualizations
Caption: General structure of drug-polymer conjugates with cis- and trans-aconitic linkers.
Caption: pH-dependent hydrolysis mechanism of cis- vs. trans-aconitic linkers.
Caption: Experimental workflow for evaluating drug-polymer conjugate efficacy.
References
- 3. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Competitive Reactions During Amine Addition to cis-Aconityl Anhydride | Semantic Scholar [semanticscholar.org]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of cis-Aconitic Anhydride in Biomedical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutic agents to specific pathological sites remains a pivotal challenge. Among the strategies employed, pH-sensitive linkers that exploit the acidic microenvironments of tumors and intracellular compartments have garnered significant attention. cis-Aconitic anhydride (B1165640) has emerged as a classical reagent for creating such acid-labile linkages. This guide provides a critical, data-driven comparison of cis-aconitic anhydride with other prominent pH-sensitive linkers, offering insights into their respective performances, supported by experimental data and detailed protocols.
Introduction to pH-Sensitive Drug Delivery
The principle of pH-sensitive drug delivery hinges on the physiological difference in pH between healthy tissues and blood (pH 7.4) and the microenvironment of tumors (pH 6.5-7.2) or the interior of cellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[1] Linkers that are stable at neutral pH but cleave in acidic conditions can be used to conjugate drugs to carrier molecules, such as polymers or antibodies, ensuring that the therapeutic payload is released preferentially at the target site. This targeted release mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity.[2]
This compound reacts with primary amines, such as those on proteins or amine-containing drugs, to form a maleamic acid derivative. The presence of a neighboring carboxylic acid group in the cis configuration facilitates the hydrolysis of the amide bond under acidic conditions through an intramolecular cyclization mechanism.[1] This property has made it a valuable tool in the development of prodrugs and drug delivery systems.[2]
Comparative Analysis of pH-Sensitive Linkers
While this compound is a well-established pH-sensitive linker, a variety of other chemical moieties have been developed with distinct release kinetics and stability profiles. This section provides a quantitative comparison of this compound with several key alternatives.
Data Presentation: Performance of pH-Sensitive Linkers
| Linker Type | Drug/Molecule | pH 7.4 (Physiological) Release/Stability | pH 5.0-5.5 (Acidic) Release/Stability | Reference |
| cis-Aconityl | Doxorubicin (B1662922) | Stable, minimal release | Half-life of ~3 hours for cis-isomer | [3][4] |
| trans-Aconityl | Doxorubicin | Stable | Half-life of ~14 hours for trans-isomer | [3] |
| Hydrazone | Doxorubicin | Slow release (~10% after 40 hours) | >80% release after 40 hours | [5] |
| Acylhydrazone | Doxorubicin | Half-life > 2 hours | Half-life as short as 2.4 minutes | [1] |
| Acetal | Model Drug | Slower hydrolysis | Half-life from <1 minute to several days | [6][7] |
| Phosphoramidate | Model Amine | Stable | Half-life of 1.64 to 31.5 hours depending on structure | [1] |
| Dimethylmaleic Amide | Doxorubicin | Stable | Rapid cleavage in tumor microenvironment | [8] |
| Citraconic Amide | Doxorubicin | Stable | Faster release than at pH 7.4 | [9] |
| Linker Type | Carrier | Cytotoxicity (IC50) vs. Free Drug | Reference |
| cis-Aconityl-Doxorubicin | Recombinant Protein | Significantly lower cytotoxicity | [10] |
| SPDP-PDPH-Doxorubicin | Recombinant Protein | Comparable cytotoxicity to free doxorubicin | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of drug conjugates using this compound and its alternatives.
Protocol 1: Synthesis of a cis-Aconityl-Doxorubicin Conjugate
This protocol is adapted from the method described by Shen and Ryser.[4]
Materials:
-
Doxorubicin hydrochloride (DOX)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Dialysis membrane (MWCO 1 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Aconityl-Doxorubicin (ADOX):
-
Dissolve DOX in anhydrous DMF.
-
Add a 1.5-fold molar excess of TEA to neutralize the hydrochloride.
-
Slowly add a 1.2-fold molar excess of this compound dissolved in anhydrous DMF to the DOX solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 2 hours in the dark.
-
The formation of cis- and trans-ADOX isomers can be monitored by HPLC.[3]
-
Precipitate the product by adding the reaction mixture to a 10-fold volume of cold ethyl acetate.
-
Collect the precipitate by centrifugation and wash with ethyl acetate and hexane.
-
Dry the product under vacuum.
-
-
Conjugation of ADOX to a Carrier (e.g., Polymer with amine groups):
-
Dissolve the carrier polymer in an appropriate buffer (e.g., borate (B1201080) buffer, pH 8.5).
-
Activate the free carboxylic acid of ADOX using a carbodiimide (B86325) coupling agent (e.g., EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMF.
-
Add the activated ADOX to the polymer solution and stir at room temperature for 24 hours.
-
Purify the conjugate by dialysis against PBS (pH 7.4) for 48 hours to remove unreacted components.
-
Lyophilize the purified conjugate for storage.
-
Protocol 2: In Vitro Drug Release Study
Materials:
-
Drug conjugate solution (e.g., Polymer-cis-aconityl-DOX)
-
PBS buffers at pH 7.4 and pH 5.5
-
Dialysis membrane (appropriate MWCO to retain the conjugate but allow free drug to pass)
-
Shaking incubator at 37°C
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare solutions of the drug conjugate in PBS at pH 7.4 and pH 5.5.
-
Place a known volume and concentration of the conjugate solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the corresponding release buffer (pH 7.4 or 5.5).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw aliquots from the release buffer outside the dialysis bag.
-
Replenish the withdrawn volume with fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free drug (e.g., Doxorubicin) and drug conjugate solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the free drug or the drug conjugate. Include untreated cells as a control.
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug or conjugate that inhibits cell growth by 50%).[11]
Mandatory Visualizations
Caption: Experimental workflow for evaluating pH-sensitive drug conjugates.
Caption: pH-mediated cleavage of a cis-aconityl linked drug conjugate.
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in 2,3-Dimethylmaleic Anhydride (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for cis-Aconitic Anhydride Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cis-aconitic anhydride (B1165640), a key intermediate in various biochemical pathways and a potential building block in chemical synthesis, is crucial for robust research and development. Cross-validation of analytical methods is a critical step to ensure data accuracy, reliability, and consistency across different analytical platforms. This guide provides a comparative overview of three common analytical techniques for the quantification of cis-aconitic anhydride and its corresponding acid: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to the limited availability of direct cross-validation studies for this compound, this guide utilizes validated data from analogous small organic acids to provide a comprehensive comparison of these techniques. This approach allows for a thorough evaluation of the expected performance of each method for this compound analysis.
Quantitative Performance Comparison
The selection of an analytical method often involves a trade-off between sensitivity, selectivity, cost, and sample throughput. The following tables summarize the key performance parameters for HPLC-UV, LC-MS/MS, and GC-MS methods based on validated analyses of cis-aconitic acid and similar organic acids.
Table 1: Comparison of Linearity, Accuracy, and Precision
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[1] | > 0.99[2] | 0.9874–0.9994[3] |
| Accuracy (% Recovery) | Not explicitly found | 90% to 105%[2] | 100% to 111% (for 12 of 15 organic acids)[3] |
| Precision (% RSD) | < 2% | < 15% | Not explicitly found |
Table 2: Comparison of Sensitivity and Analysis Time
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 13.202 mg/L (for a mix of organic acids)[1] | As low as 0.01 ng/mL[2] | 3 and 272 ng/mL[3] |
| Limit of Quantification (LOQ) | 40.000 mg/L (for a mix of organic acids)[1] | 30 pg on column (for itaconate)[4][5] | Not explicitly found |
| Typical Analysis Time | ~20 min[6] | ~4.5-11 min[4][5][7] | ~60 min[3] |
Experimental Workflows and Logical Relationships
A systematic approach is essential for the successful cross-validation of analytical methods. The following diagram illustrates a general workflow for this process.
Workflow for the cross-validation of analytical methods.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of cis-aconitic acid (the hydrated form of the anhydride) and other organic acids using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of organic acids due to its simplicity and accessibility.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase : An isocratic mobile phase consisting of an acidic aqueous solution, such as 0.1% phosphoric acid in water, mixed with a small amount of organic solvent like methanol (B129727) (e.g., 3:97 v/v).[8]
-
Column Temperature : Maintained at a constant temperature, for example, 35°C.[8]
-
Standard Preparation : A stock solution of cis-aconitic acid is prepared in the mobile phase or water, and serial dilutions are performed to create calibration standards.
-
Sample Preparation : Samples are typically diluted and filtered through a 0.45 µm filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex matrices.
-
Instrumentation : A UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column : A reversed-phase C18 or a specialized column for polar compounds. An ion-pairing agent like tributylamine (B1682462) may be used to improve retention and peak shape.[4][5]
-
Mobile Phase : A gradient of an aqueous solution containing a volatile acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[4][5]
-
Flow Rate : Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Detection : Multiple Reaction Monitoring (MRM) is used for specific precursor-product ion transitions of cis-aconitic acid and an internal standard.
-
Standard Preparation : Calibration standards are prepared by spiking known concentrations of cis-aconitic acid into a surrogate matrix that mimics the sample matrix.
-
Sample Preparation : Sample preparation may involve protein precipitation with a solvent like methanol, followed by centrifugation and dilution of the supernatant.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like organic acids, a derivatization step is required.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Derivatization : A crucial step to make the organic acids volatile. Silylation is a common derivatization technique, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
-
Column : A capillary column suitable for the analysis of derivatized organic acids, such as a DB-5MS.
-
Carrier Gas : Helium is typically used as the carrier gas.[3]
-
Oven Temperature Program : A temperature gradient is used to separate the analytes. For example, starting at 70°C, holding for a few minutes, then ramping up to a final temperature of around 320°C.[3]
-
Detection : The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[9]
-
Standard Preparation : Calibration standards are prepared and subjected to the same derivatization procedure as the samples.
-
Sample Preparation : This typically involves extraction of the organic acids from the sample matrix, followed by drying and derivatization.[3] For instance, after extraction, the sample is evaporated to dryness under a stream of nitrogen, and then derivatization reagents are added.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer | MDPI [mdpi.com]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN107894473B - HPLC method for detecting aconitic acid content in pinellia ternata - Google Patents [patents.google.com]
- 9. metbio.net [metbio.net]
Head-to-Head Comparison of Different Anhydrides for pH-Responsive Micelles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate pH-sensitive linker is a critical step in the design of effective drug delivery systems. Anhydrides are a prominent class of linkers that can be engineered to release a therapeutic payload in the acidic tumor microenvironment while remaining stable at physiological pH. This guide provides a head-to-head comparison of commonly used anhydrides—maleic, citraconic, and succinic—for the formulation of pH-responsive micelles, supported by experimental data from recent literature.
This comparative analysis focuses on the performance of these anhydrides in terms of drug release profiles, encapsulation efficiency, and micelle stability. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to highlight the key characteristics of each anhydride (B1165640), offering valuable insights for the rational design of advanced drug delivery vehicles.
Performance Comparison of Anhydrides
The pH-responsive behavior of these anhydrides is predicated on the hydrolysis of the amide or ester bond formed when they react with amine or hydroxyl groups on a polymer or drug molecule. This hydrolysis is accelerated in acidic environments, leading to the cleavage of the linker and subsequent drug release.
Maleic Anhydride Derivatives: Micelles formulated with maleic anhydride derivatives exhibit sharp pH-dependent drug release profiles. For instance, studies on 2,3-dimethylmaleic anhydride (DMA) show its utility in charge-reversal micelles, which are stable at physiological pH but become positively charged in the acidic tumor microenvironment, enhancing cellular uptake.[1] A study utilizing a 1-methyl-2-(2'-carboxyethyl) maleic anhydride conjugate demonstrated the release of approximately 60% of a model drug at pH 4.[2] Another research highlighted that micelles based on maleic anhydride derivatives can be designed to be stable at pH 7.4 and degrade at a slightly lower pH of 5 to 6.[3]
Citraconic Anhydride: Citraconic anhydride is another popular choice for creating pH-sensitive linkages. Micelles incorporating citraconic amide bonds have been shown to effectively encapsulate and release anticancer drugs in response to acidic pH. In one study, doxorubicin-loaded micelles released their payload much faster at pH 5.5 than at pH 7.4.[1] A separate study co-delivering paclitaxel, etoposide, and rapamycin (B549165) using citraconic anhydride-based micelles reported a 48-hour drug release of over 90% at pH 5.5, compared to about 50-60% at pH 7.4.[4] This demonstrates the significant pH-sensitivity imparted by the citraconic amide bond.
Succinic Anhydride: Succinic anhydride is often used in combination with other anhydrides or as a control in studies focused on charge-reversal systems. While it can form a pH-sensitive ester linkage, its application as the primary trigger for drug release at mildly acidic pH is less common compared to maleic and citraconic anhydrides. In one study, succinic anhydride was used to modify paclitaxel, which was then incorporated into micelles that also contained 2,3-dimethylmaleic anhydride for pH-triggered charge reversal.[5] Another study reported the use of octenyl succinic anhydride to create pH-responsive micelles for curcumin (B1669340) delivery, noting their stability in acidic conditions.[6]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the literature for each anhydride. It is important to note that the experimental conditions, including the polymer backbone, the encapsulated drug, and the specific derivative of the anhydride, vary between studies. Therefore, a direct comparison of the absolute values should be made with caution.
Table 1: Drug Release Under Different pH Conditions
| Anhydride Linker | Polymer System | Drug | pH 7.4 Release (Time) | pH ~5.5 Release (Time) | Citation(s) |
| Citraconic Anhydride | mPEG-pH-PCL | Doxorubicin | Significantly slower | Much faster | [1] |
| Citraconic Anhydride | mPEG-pH-PCL | Paclitaxel | ~50% (48h) | ~92% (48h) | [4] |
| Citraconic Anhydride | mPEG-pH-PCL | Etoposide | ~52% (48h) | ~97% (48h) | [4] |
| Citraconic Anhydride | mPEG-pH-PCL | Rapamycin | ~59% (48h) | ~90% (48h) | [4] |
| Maleic Anhydride Derivative | β-cyclodextrin-MCM | Cephradine | Stable | >80% (0.5h) | [2] |
| Succinic Anhydride (in combination with DMA) | PEG-b-PLL | Paclitaxel | ~20% (48h) | ~80% (48h at pH 5.0) | [5] |
Table 2: Micelle Characteristics
| Anhydride Linker | Polymer System | Drug | Encapsulation Efficiency (%) | Drug Loading Content (%) | Micelle Size (nm) | Citation(s) |
| Citraconic Anhydride | mPEG-pH-PCL | Doxorubicin | 54.3 | 6.8 | ~120 | [1] |
| Succinic Anhydride (in combination with DMA) | PEG-b-PLL | Paclitaxel | Not Reported | 10.73 ± 0.8 | ~138 | [5] |
| Succinic Anhydride (in combination with DMA) | PEG-b-PLL | Disulfiram | Not Reported | 1.97 ± 0.5 | ~138 | [5] |
| Maleic Anhydride Derivative | Not Specified | Imidacloprid | ~94.13 | ~24.00 | Not Reported | [7] |
Experimental Protocols
This section provides an overview of the general methodologies used for the synthesis and characterization of anhydride-modified pH-responsive micelles, as described in the cited literature.
Synthesis of Anhydride-Modified Micelles (General Protocol)
The synthesis of pH-responsive micelles using anhydrides typically involves a multi-step process:
-
Polymer Functionalization: The base polymer (e.g., mPEG-b-PCL, PEG-b-PLL) is first modified to introduce reactive groups, such as amines or hydroxyls, if not already present.
-
Anhydride Reaction: The anhydride (maleic, citraconic, or succinic) is then reacted with the functionalized polymer. This reaction is typically carried out in an organic solvent under controlled temperature and pH conditions.
-
Drug Loading: The drug is loaded into the micelles using methods such as the thin-film hydration method or nanoprecipitation. In the thin-film method, the polymer and drug are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous solution to allow for self-assembly of the micelles with the drug encapsulated in the hydrophobic core.[4][8]
-
Purification: The resulting micelle solution is purified to remove unloaded drug and unreacted components, often through dialysis or centrifugation.
Characterization of Micelles
The physicochemical properties of the micelles are characterized using various techniques:
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the mean particle size, size distribution (polydispersity index, PDI), and surface charge (zeta potential) of the micelles at different pH values.[8]
-
Morphology: Transmission Electron Microscopy (TEM) is employed to visualize the morphology of the micelles.
-
Drug Encapsulation Efficiency and Loading Content: The amount of drug successfully encapsulated within the micelles is quantified. This is typically done by lysing the micelles with a suitable solvent and then measuring the drug concentration using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
In Vitro Drug Release: The drug release profile is assessed by dialyzing the drug-loaded micelles against a release medium with different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.5 to mimic the tumor microenvironment) over a specific period. The amount of released drug in the medium is measured at various time points.[4]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in pH-responsive drug delivery using anhydride-based micelles.
Caption: Mechanism of pH-responsive drug release from anhydride-modified micelles.
Caption: General experimental workflow for developing and evaluating pH-responsive micelles.
Conclusion
The choice of anhydride for creating pH-responsive micelles has a significant impact on the drug delivery system's performance. Maleic and citraconic anhydrides and their derivatives are effective in inducing rapid drug release in response to acidic pH, making them suitable for tumor-targeted drug delivery. Succinic anhydride, while also pH-sensitive, appears to be more commonly employed in charge-reversal systems rather than as a primary hydrolyzable linker for drug release.
The data presented in this guide, though sourced from studies with varying experimental parameters, provides a valuable starting point for researchers in selecting the most appropriate anhydride for their specific application. Further head-to-head studies under standardized conditions are warranted to enable a more definitive comparison and to accelerate the development of next-generation pH-responsive drug delivery platforms.
References
- 1. Polymeric micelles with citraconic amide as pH-sensitive bond in backbone for anticancer drug delivery. | Sigma-Aldrich [merckmillipore.com]
- 2. A medusa-like β-cyclodextrin with 1-methyl-2-(2'-carboxyethyl) maleic anhydrides, a potential carrier for pH-sensitive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. Evaluation of pH-Sensitive Polymeric Micelles Using Citraconic Amide Bonds for the Co-Delivery of Paclitaxel, Etoposide, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Novel self-assembled micelles of dual-modified dextrin with pH responsiveness via grafted octenyl succinic anhydride and cysteamine for curcumin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Biocompatibility of Cis-Aconitic Anhydride-Modified Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of biomaterials with cis-aconitic anhydride (B1165640) has emerged as a promising strategy in the development of pH-responsive drug delivery systems. The acid-labile nature of the resulting aconityl linkage allows for triggered payload release in the acidic microenvironments of tumors or within endosomal compartments of cells. However, a thorough assessment of the biocompatibility of these modified materials is paramount for their clinical translation. This guide provides a comparative analysis of the biocompatibility of cis-aconitic anhydride-modified materials against common alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Biocompatibility
To provide a clear comparison, this section summarizes quantitative data on the cytotoxicity and hemolytic activity of various materials, including those modified with this compound, succinic anhydride, and PEGylated formulations.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxicity.
| Material/Drug Conjugate | Cell Line | IC50 (µM) | Reference |
| This compound Modified | |||
| Doxorubicin Conjugate | - | Data suggests lower cytotoxicity than some alternatives, but specific IC50 values are not consistently reported in comparative studies. | General observations from literature |
| Succinic Anhydride Modified | |||
| Peptide-Doxorubicin Conjugate | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.3 | [1] |
| Peptide-Doxorubicin Conjugate | MDA-MB-468 (Triple-Negative Breast Cancer) | 4.7 | [1] |
| Peptide-Doxorubicin Conjugate | MCF-10A (Non-cancerous Breast) | 38.6 | [1] |
| PEGylated Liposomes | |||
| Doxorubicin Loaded | HCT 116 (Colon Carcinoma) | 3.58 | [2] |
| Free Doxorubicin (Control) | |||
| Free Doxorubicin | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.5 | [1] |
| Free Doxorubicin | MDA-MB-468 (Triple-Negative Breast Cancer) | 0.35 | [1] |
| Free Doxorubicin | MCF-10A (Non-cancerous Breast) | 0.24 | [1] |
| Free Doxorubicin | HCT 116 (Colon Carcinoma) | 1.85 | [2] |
Note: The cytotoxicity of modified materials can vary significantly based on the parent polymer, the degree of modification, and the cell line used.
Hemolytic Activity
Hemolysis assays are used to evaluate the potential of a material to damage red blood cells. A hemolysis rate of less than 5% is generally considered safe for intravenously administered materials.
| Material | Concentration | Hemolysis (%) | Reference |
| This compound Modified | |||
| pH-Responsive Hydrogels | 100 µg/mL | 0.9 - 1.61 | [3] |
| Chitosan (B1678972) Nanoparticles (Neutralized) | |||
| Chitosan Nanoparticles | 0.4 mg/mL | 2.56 | [4][5] |
| PEGylated Materials | |||
| PEGylated Liposomes | 0.1 - 5 mM of lipids | 3 - 6 | [6] |
| Positive Control | |||
| Triton X-100 | 0.5% | 100 | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biocompatibility.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test material. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can then be determined by plotting cell viability against the logarithm of the concentration of the test material.
-
Hemolysis Assay
This assay determines the extent of red blood cell (RBC) lysis caused by a test material.
Protocol:
-
RBC Preparation: Obtain fresh human or animal blood and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS, pH 7.4). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of the test material at various concentrations. Use PBS as a negative control (0% hemolysis) and a 1% Triton X-100 solution as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the wavelength of hemoglobin release.
-
Calculation of Hemolysis:
-
Hemolysis (%) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Visualizing Cellular Interactions and Experimental Processes
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of modified materials.
Cellular Uptake via Integrin-Mediated Endocytosis
For targeted drug delivery, nanoparticles are often functionalized with ligands such as RGD peptides that bind to integrins on the cell surface, triggering uptake via endocytosis. The acidic environment of the endosome can then cleave the cis-aconityl linkage, releasing the drug.
Caption: Integrin-mediated endocytosis of a targeted nanoparticle.
Conclusion
The use of this compound as a pH-sensitive linker in biomaterials offers significant advantages for targeted drug delivery. The available data suggests that these materials can be designed to have favorable biocompatibility profiles, with low cytotoxicity and hemolytic activity. However, it is crucial to conduct rigorous, standardized biocompatibility testing for each new formulation. This guide provides a framework for such an assessment, enabling researchers and drug development professionals to make informed decisions in the design and evaluation of novel drug delivery systems. Further research providing direct comparative quantitative data will be invaluable in solidifying the position of this compound-modified materials in the landscape of advanced drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of hemagglutination activity of chitosan nanoparticles using human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Hemagglutination Activity of Chitosan Nanoparticles Using Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Bioinspired RGD-Functionalized Gold Nanoparticles for Integrin-Driven Interaction with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of cis-Aconitic Anhydride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. cis-Aconitic anhydride (B1165640), a corrosive and moisture-sensitive solid, requires specific handling and disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for the proper disposal of cis-Aconitic anhydride, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and be fully aware of its hazards. This compound is corrosive and can cause severe skin burns and eye damage.[1][2] Due to its moisture sensitivity, it should be stored in a cool, dry place under an inert atmosphere.[1]
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
All handling and disposal operations should be conducted in a well-ventilated chemical fume hood.[2]
Disposal of Small Quantities of this compound
For small, residual quantities of this compound in a laboratory setting, a controlled two-step process of hydrolysis followed by neutralization is the recommended disposal method. This procedure converts the reactive anhydride into the less hazardous cis-aconitic acid, which is then neutralized to a safe pH for aqueous waste disposal.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the safe disposal of this compound.
| Parameter | Value/Range | Notes |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that allows for a more controlled neutralization reaction. |
| Molar Ratio for Neutralization | 1 mole this compound : 3 moles Sodium Bicarbonate | This compound hydrolyzes to cis-aconitic acid, a tricarboxylic acid, requiring three equivalents of a monobasic base for complete neutralization. |
| Final pH of Waste Solution | 6.0 - 9.0 | This pH range is generally acceptable for laboratory aqueous waste disposal. Always confirm with your institution's specific guidelines.[3][4] |
| Exothermicity | High | Both the hydrolysis and neutralization steps are exothermic. The procedure must be designed to manage heat generation effectively.[3] |
Experimental Protocol for Disposal
This protocol is designed for the disposal of small quantities (typically less than 10 grams) of this compound.
Materials:
-
This compound waste
-
Large beaker (at least 10 times the volume of the water to be used)
-
Ice bath
-
Stir plate and magnetic stir bar
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
-
Appropriate waste container for aqueous waste
Procedure:
-
Preparation:
-
Place a large beaker containing a magnetic stir bar in an ice bath on a stir plate.
-
Add a significant amount of crushed ice and a small amount of deionized water to the beaker to create an ice slurry. This will help to absorb the heat generated during hydrolysis.
-
-
Controlled Hydrolysis:
-
While vigorously stirring the ice slurry, slowly and carefully add the this compound waste in small portions.
-
The anhydride will react with the water (hydrolyze) to form cis-aconitic acid. This reaction is exothermic, and the ice bath is crucial to control the temperature and prevent a runaway reaction.
-
Continue stirring the solution until all the ice has melted and the solution has reached room temperature. This ensures that the hydrolysis is complete.
-
-
Neutralization:
-
While continuing to stir, slowly add a saturated solution of sodium bicarbonate to the cis-aconitic acid solution.
-
Carbon dioxide gas will be evolved, so add the bicarbonate solution cautiously to avoid excessive foaming and potential overflow.
-
Periodically monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the sodium bicarbonate solution until the pH of the waste solution is within the acceptable range of 6.0 to 9.0.[3][4]
-
-
Final Disposal:
-
Once the solution is neutralized and no more gas is evolving, it can be transferred to a properly labeled aqueous waste container.
-
Dispose of the aqueous waste in accordance with your institution's and local regulations. In many cases, neutralized aqueous waste can be disposed of down the drain with a copious amount of water, but always verify this with your institution's environmental health and safety (EHS) office.[3]
-
Disposal of Large Quantities and Contaminated Materials
For larger quantities of this compound or grossly contaminated materials, do not attempt to neutralize them in the laboratory. These should be disposed of as hazardous waste.
-
Packaging: Place the this compound in a clearly labeled, sealed, and compatible container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the associated hazards (Corrosive).[3]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.[1]
Contaminated materials such as gloves, absorbent pads, and empty containers should also be collected in a labeled hazardous waste container for proper disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling cis-Aconitic anhydride
This guide provides immediate and essential safety protocols and logistical plans for the handling and disposal of cis-Aconitic anhydride (B1165640). It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct and mitigate risks associated with this chemical.
Hazard Summary: cis-Aconitic anhydride is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[2] Adherence to the following safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential for handling this compound safely.
| Protection Area | Required Equipment | Standard/Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield | NIOSH (US) or EN 166 (EU) approved[1] | Protects against dust and splashes that can cause severe eye damage.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspected prior to use and compliant with EN 374[1] | Prevents skin contact which can lead to severe burns.[1] |
| Body | Complete suit protecting against chemicals, long pants, and closed-toe shoes | Selected based on the concentration and amount of the substance[1] | Provides a barrier against accidental spills and contact. |
| Respiratory | Full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges | NIOSH (US) or CEN (EU) approved[1] | Protects the respiratory system from irritating dust.[2] |
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Preparation and Area Setup:
-
Confirm that a certified chemical fume hood is operational.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]
-
Gather all necessary materials, such as spatulas and glassware, and place them inside the fume hood before commencing work.
-
Have spill cleanup materials readily available.
Step-by-Step Handling Procedure:
-
Don PPE: Wear all prescribed PPE as detailed in the table above before handling the chemical.
-
Handling: All manipulations, including weighing and transferring, must be performed exclusively within the chemical fume hood.[2]
-
Avoid Dust Formation: Handle the solid material carefully to prevent the formation of dust.[1] Do not breathe in any dust generated.[2]
-
Container Management: Keep the container of this compound tightly closed when not in use.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
This compound is moisture-sensitive and should be stored under an inert gas.[1]
-
Store in a designated corrosives area, away from incompatible materials such as acids, strong bases, and oxidizing agents.[2][3]
Disposal:
-
This compound and its container must be disposed of as hazardous waste.[1]
-
Engage a licensed disposal company for its removal.[1]
-
Do not allow the product to enter drains or the environment.[1][2]
-
Contaminated gloves and clothing should be disposed of in accordance with applicable laws and good laboratory practices.[1]
Emergency Procedures
Spill:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full PPE, including respiratory protection.
-
Sweep up the spilled solid without creating dust and place it in a suitable, closed container for disposal.[1]
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water and shower. Call a physician immediately.[1][2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
In all cases of exposure, show the Safety Data Sheet to the medical professional in attendance.[1]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
